5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSKMRNRRMNAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423350 | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-67-0 | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a trifluoromethyl substituent. This structural motif is of significant interest in medicinal chemistry and materials science. The parent compound, benzotriazole, is widely recognized for its utility as a corrosion inhibitor, particularly for copper and its alloys.[1][2][3] The introduction of a trifluoromethyl (-CF3) group can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making its derivatives valuable intermediates in the synthesis of new pharmaceuticals and agrochemicals.[4] This guide provides a comprehensive overview of the known physicochemical properties, analytical and synthetic methodologies, and key structural information for this compound.
Core Physicochemical Properties
The trifluoromethyl group is a strong electron-withdrawing group, which influences the electronic and acidic properties of the benzotriazole ring system. While specific experimental data for this compound is limited in publicly available literature, properties can be inferred from related structures and computational models.
Table 1: General and Calculated Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1548-67-0 | [5] |
| Molecular Formula | C₇H₄F₃N₃ | [5][6] |
| Molecular Weight | 187.12 g/mol | [6] |
| SMILES | FC(F)(F)c1ccc2[nH]nnc2c1 | [6] |
| InChI | 1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) | [6] |
| pKa | Not experimentally determined. Expected to be lower (more acidic) than the parent benzotriazole (pKa = 8.2) due to the electron-withdrawing CF₃ group.[1][2] | N/A |
Table 2: Physical Properties
| Property | Value | Notes |
|---|---|---|
| Melting Point | Data not available. | For comparison, the related 5-methyl-1H-1,2,3-benzotriazole has a melting point of 80-84 °C.[7] |
| Boiling Point | Data not available. | The parent benzotriazole has a boiling point of 350 °C.[1] |
| Solubility | Data not available. | Benzotriazole is slightly soluble in water but soluble in most organic solvents like alcohol, benzene, and chloroform.[3] The trifluoromethyl derivative is expected to have lower aqueous solubility and higher solubility in non-polar organic solvents. |
Spectral Data and Characterization
Spectroscopic methods are essential for confirming the structure and purity of this compound. While a complete dataset for this specific molecule is not available, the following table outlines the expected spectral characteristics based on analogous compounds.[4][8]
Table 3: Expected Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 7.5-8.5 ppm. The N-H proton signal would be a broad singlet, typically at a higher chemical shift (>10 ppm), and its position can be solvent-dependent. |
| ¹³C NMR | Aromatic carbon signals would be observed in the δ 110-150 ppm range. The carbon of the CF₃ group would appear as a quartet due to C-F coupling, with a large coupling constant (J ≈ 270 Hz). The aromatic carbons attached to or near the CF₃ group would also exhibit smaller C-F couplings.[4] |
| ¹⁹F NMR | A sharp singlet for the -CF₃ group would be expected, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[4][8] |
| IR Spectroscopy | Characteristic peaks would include N-H stretching (around 3100-3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1100-1350 cm⁻¹ region). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z = 187. Fragmentation patterns would likely involve the loss of N₂ and subsequent breakdown of the aromatic ring system. |
Experimental Protocols
Synthesis Methodology
The synthesis of substituted benzotriazoles typically involves the diazotization of an appropriately substituted o-phenylenediamine. For this compound, a common precursor would be 4-(trifluoromethyl)benzene-1,2-diamine.
Detailed Protocol: Diazotization of 4-(Trifluoromethyl)benzene-1,2-diamine
-
Dissolution : Dissolve 4-(trifluoromethyl)benzene-1,2-diamine in dilute acetic acid or hydrochloric acid with cooling in an ice bath (0-5 °C).
-
Diazotization : Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled diamine solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt intermediate.
-
Cyclization : Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition of sodium nitrite is complete. The intramolecular cyclization occurs to form the benzotriazole ring.
-
Workup : Allow the mixture to warm to room temperature. The product often precipitates from the solution.
-
Isolation and Purification : Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
References
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 3. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 4. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document consolidates key data, experimental protocols, and structural information to support ongoing research and development efforts.
Core Compound Information
Chemical Name: this compound CAS Number: 1548-67-0[1] Molecular Formula: C₇H₄F₃N₃[1]
Structural Information
Below is a table summarizing the key structural identifiers for this compound.
| Identifier | Value |
| Molecular Weight | 187.12 g/mol |
| SMILES | FC(F)(F)c1ccc2[nH]nnc2c1 |
| InChI | 1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) |
The structure of this compound consists of a benzene ring fused to a 1H-1,2,3-triazole ring, with a trifluoromethyl group substituted at the 5-position of the benzotriazole core.
Synthesis Protocol
A plausible synthetic route is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Procedure (Adapted):
-
Dissolve 4-(Trifluoromethyl)-1,2-phenylenediamine in a suitable solvent such as aqueous acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at a low temperature for a specified period to allow for the diazotization and subsequent cyclization to occur.
-
After the reaction is complete, the product can be isolated by filtration or extraction.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain pure this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is not available in the public domain. However, characteristic spectral features can be predicted based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the triazole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A single, strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of benzotriazoles typically exhibits characteristic absorption bands. For this compound, the following peaks are anticipated:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600-1450 | Aromatic C=C stretching |
| ~1350-1100 | C-F stretching (strong) |
| ~1200-1000 | N-N and C-N stretching |
| ~800-700 | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.12 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the triazole ring.
Biological Activity and Potential Applications
Benzotriazole derivatives are recognized for their wide range of biological activities, making them attractive scaffolds in drug discovery. The incorporation of a trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of a molecule, often leading to improved pharmacological properties.
Antimicrobial and Antifungal Activity
Benzotriazoles have demonstrated notable activity against various bacterial and fungal strains. The trifluoromethyl moiety is a common feature in many successful antifungal drugs. It is hypothesized that this compound may exhibit antifungal properties, potentially by inhibiting key fungal enzymes like lanosterol 14-α-demethylase.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for assessing the in vitro antifungal or antibacterial activity of a compound.[3]
Caption: Workflow for MIC determination using the broth microdilution method.[3]
Materials:
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[3]
-
Compound Dilution: Prepare a stock solution of the test compound and perform serial two-fold dilutions in the microtiter plate wells.[3]
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).[3]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Antiviral and Anticancer Potential
Various benzotriazole derivatives have been investigated for their antiviral and anticancer activities. For instance, some derivatives have shown inhibitory activity against viruses like Coxsackievirus B5, with EC₅₀ values in the micromolar range.[4][5] In the realm of oncology, certain substituted 1,2,3-triazoles have exhibited potent growth inhibition against a panel of human cancer cell lines, with GI₅₀ values in the nanomolar to low micromolar range.[6] The presence of the trifluoromethyl group in the 5-position of the benzotriazole ring could modulate these activities, and further investigation is warranted.
Quantitative Data for Related Benzotriazole Derivatives:
The following tables summarize reported biological activity data for various benzotriazole derivatives to provide a comparative context.
Table 1: Antifungal Activity of Benzotriazole Derivatives against Candida albicans [7]
| Compound/Derivative | MIC (µg/mL) |
| 1,3-dioctyl-1H-benzimidazol-3-ium | 6.25 |
| 5,6-disubstituted benzotriazole derivative (22b') | 1.6 - 25 |
| 5,6-disubstituted benzotriazole derivative (22d) | 1.6 - 25 |
| 5,6-disubstituted benzotriazole derivative (22e') | 1.6 - 25 |
Table 2: Antifungal Activity of Benzotriazole Derivatives against Aspergillus niger [7]
| Compound/Derivative | MIC (µg/mL) |
| 2-oxo-4-substituted aryl-azetidinone derivative (39) | 0.5 |
| 1H-1,2,3-benzotriazole derivative (16c) | 12.5 |
| 1H-1,2,3-benzotriazole derivative (16h) | 12.5 |
Table 3: Antiviral Activity of Benzotriazole Derivatives against Coxsackievirus B5 [4][5]
| Compound Series | EC₅₀ (µM) |
| Series A | 8 - 10 |
| Series B | 4 - 8 |
| Specific Derivatives (11b, 18e, 41a, 43a, 99b) | 6 - 18.5 |
Table 4: Anticancer Activity (Growth Inhibition) of Substituted 1,2,3-Triazoles [6]
| Cell Line Category | GI₅₀ Range |
| Various Human Cancer Cell Lines | Low nanomolar to low micromolar |
| MDA-MB-435 Melanoma | 0.014 µM - 0.337 µM |
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Its structural features suggest the potential for significant biological activity, particularly in the areas of antifungal, antiviral, and anticancer research. This guide provides a foundational resource for researchers to further explore the synthesis, characterization, and pharmacological evaluation of this compound and its derivatives. The detailed experimental protocols offer a starting point for in vitro and in vivo studies to unlock the full therapeutic potential of this class of molecules.
References
- 1. parchem.com [parchem.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole. While specific quantitative experimental data for this compound is not extensively available in published literature, this document outlines its predicted solubility based on physicochemical principles and the known properties of related compounds. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in various organic solvents.
Introduction and Physicochemical Properties
This compound is a heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a trifluoromethyl (-CF3) group attached to the benzene ring. This substitution is critical in determining its physical and chemical properties, including solubility.
The key structural features influencing its solubility are:
-
1H-1,2,3-Benzotriazole Core: The benzotriazole ring system is aromatic and contains three nitrogen atoms. The N-H group allows for hydrogen bonding, contributing to some polarity. The parent compound, benzotriazole, is sparingly soluble in water but shows good solubility in polar organic solvents and aromatic solvents.[1][2][3]
-
Trifluoromethyl (-CF3) Group: This group is highly electronegative and is known to increase the lipophilicity of a molecule.[4] The presence of the -CF3 group generally enhances solubility in non-polar and moderately polar organic solvents while decreasing aqueous solubility.[4]
Based on these features, this compound is expected to be a crystalline solid with low solubility in water but good solubility in a range of common organic solvents.
Predicted Solubility Profile
The principle of "like dissolves like" governs solubility. The overall polarity of this compound is a balance between the polar triazole ring and the non-polar trifluoromethyl-substituted benzene ring.
To provide context, the known solubility of the parent compound, 1H-Benzotriazole, is presented below.
Table 1: Qualitative Solubility of 1H-Benzotriazole in Various Solvents
| Solvent | Solvent Type | Reported Solubility |
| Water | Highly Polar Protic | Sparingly Soluble (1-5 g/L)[1][5] |
| Ethanol | Polar Protic | Soluble[1][3] |
| Methanol | Polar Protic | Soluble[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble[1] |
| Toluene | Non-polar Aromatic | Soluble[1][3] |
| Benzene | Non-polar Aromatic | Soluble[1][3] |
| Chloroform | Weakly Polar | Soluble[1][3] |
Given the added lipophilicity from the -CF3 group, the solubility of this compound is predicted as follows.
Table 2: Predicted Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low | The molecule's polarity from the triazole ring is likely too high for significant dissolution in a purely aliphatic, non-polar solvent. |
| Toluene | Non-polar Aromatic | High | The aromatic core of the molecule should interact favorably with the aromatic solvent. The lipophilic -CF3 group enhances this. |
| Dichloromethane | Polar Aprotic | High | Good balance of polarity to dissolve both the polar and non-polar features of the molecule. |
| Chloroform | Weakly Polar | High | Similar to dichloromethane, it is an effective solvent for many organic solids.[1] |
| Diethyl Ether | Weakly Polar | Medium | May be a suitable solvent, but the hydrogen bonding capability of the triazole ring might limit very high solubility. |
| Ethyl Acetate | Polar Aprotic | High | Its moderate polarity and ester group should effectively solvate the molecule. |
| Acetone | Polar Aprotic | High | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] |
| Isopropanol | Polar Protic | Medium to High | The parent compound is soluble in alcohols; the -CF3 group may slightly reduce solubility compared to more polar aprotic solvents.[5] |
| Ethanol | Polar Protic | Medium to High | Similar to isopropanol, expected to be a good solvent.[1] |
| Methanol | Polar Protic | Medium | The most polar alcohol; solubility might be slightly lower than in ethanol or isopropanol due to the increased lipophilicity of the solute. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | A powerful, polar aprotic solvent known to dissolve benzotriazoles effectively.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A universal organic solvent, expected to readily dissolve the compound. |
Experimental Protocol for Solubility Determination
To obtain quantitative data, a standardized experimental procedure is required. The shake-flask method is considered the gold standard for determining equilibrium solubility and is highly recommended.[6] The concentration of the dissolved solute in the saturated solution can then be determined using various analytical techniques.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of high-purity organic solvents (as listed in Table 2)
-
Apparatus:
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
For Gravimetric Analysis: Evaporating dish or watch glass, oven.[7][8]
-
For Spectroscopic Analysis: UV/Vis Spectrophotometer and quartz cuvettes.[9]
-
Shake-Flask Solubility Measurement (Equilibrium Method)
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. "Excess" means that a visible amount of undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, tared vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic analysis). This step must be performed quickly to minimize solvent evaporation.
Quantification Method 1: Gravimetric Analysis
This method directly measures the mass of the dissolved solid.[7][8]
-
Sample Collection: Collect a known volume of the filtrate (e.g., 1 mL) into a pre-weighed, clean, and dry evaporating dish. Record the exact weight.
-
Solvent Evaporation: Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.
-
Drying to Constant Weight: Continue drying the dish until a constant weight is achieved (i.e., the difference between two consecutive weighings at a 1-hour interval is negligible).[8]
-
Calculation:
-
Mass of solute = (Mass of dish + dried residue) - (Mass of empty dish)
-
Solubility (g/L) = (Mass of solute in g) / (Volume of filtrate in L)
-
Quantification Method 2: UV/Vis Spectroscopy
This method is suitable if the compound has a significant UV absorbance and follows the Beer-Lambert law.
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its UV spectrum to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of known concentrations by accurately weighing the compound and dissolving it in the solvent using volumetric flasks.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of Absorbance vs. Concentration. The resulting linear plot is the calibration curve.
-
-
Analyze the Sample:
-
Accurately dilute the filtrate from the solubility experiment with the solvent to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted filtrate by multiplying by the dilution factor.
-
Solubility = Concentration of the saturated solution.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
References
- 1. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benzotriazole [chemister.ru]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. www2.mst.dk [www2.mst.dk]
- 6. researchgate.net [researchgate.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. scirp.org [scirp.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a trifluoromethyl (-CF₃) substituent. This molecule is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the benzotriazole core and the strongly electron-withdrawing trifluoromethyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectra of this compound, outlines a comprehensive experimental protocol for data acquisition, and presents logical workflows for analysis.
Molecular Structure and Predicted NMR Assignments
The structure of this compound contains three distinct aromatic protons (H-4, H-6, H-7) and seven unique carbon atoms. The powerful electron-withdrawing nature of the -CF₃ group is expected to significantly influence the chemical shifts of nearby nuclei, causing them to resonate further downfield compared to the unsubstituted benzotriazole.
Caption: Molecular structure of this compound.
Data Presentation: Predicted Spectral Parameters
The following tables summarize the predicted quantitative data for the ¹H and ¹³C NMR spectra. Predictions are based on data from 1H-benzotriazole and related substituted analogues.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | ~ 8.20 | d | J ≈ 8.5 |
| H-4 | ~ 8.15 | s (or br s) | - |
| H-6 | ~ 7.75 | d | J ≈ 8.5 |
| N-H | > 14.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~ 145.0 |
| C-3a | ~ 132.0 |
| C-5 | ~ 128.0 (q, J(C-F) ≈ 35 Hz) |
| C-4 | ~ 125.0 (q, J(C-F) ≈ 4 Hz) |
| CF₃ | ~ 123.0 (q, J(C-F) ≈ 272 Hz) |
| C-6 | ~ 118.0 (q, J(C-F) ≈ 4 Hz) |
| C-7 | ~ 112.0 |
Note: d = doublet, s = singlet, br s = broad singlet, q = quartet. Coupling constants to fluorine (J(C-F)) are estimations based on similar compounds.[6][7]
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the characterization of this compound.
1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high polarity, which is effective at dissolving benzotriazole derivatives, and its high boiling point. Deuterated chloroform (CDCl₃) can also be used, though solubility may be lower.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Transfer the sample into a clean, dry standard 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the tube.
-
Cap the NMR tube securely and gently vortex or sonicate the sample until the solid is completely dissolved.
-
Ensure the solution is clear and free of any particulate matter before insertion into the spectrometer.
-
2. NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6-8 ppm).
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Temperature: 298 K (25 °C).
-
Number of Scans: 1024 to 4096, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~1.5 seconds.
-
Spectral Width (sw): 240 ppm (centered around 120 ppm).
-
3. Data Processing
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform on the Free Induction Decay (FID).
-
Manually phase the resulting spectrum to achieve a flat baseline.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Assign peaks based on their chemical shift, multiplicity, and integration, correlating them with the molecular structure.
Mandatory Visualizations
The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.
Caption: Generalized experimental workflow for NMR spectroscopy.
References
- 1. 5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 5-Methyl-1H-benzotriazole(136-85-6) 1H NMR spectrum [chemicalbook.com]
- 4. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]
- 5. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety in Benzotriazole Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into the benzotriazole scaffold has emerged as a powerful strategy in medicinal chemistry and materials science. The unique properties of the CF3 group, particularly its profound electron-withdrawing effects, significantly modulate the physicochemical and biological characteristics of the parent benzotriazole molecule. This technical guide delves into the core principles of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Strong Electron-Withdrawing Nature of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry. Its potent inductive effect (-I) stems from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the attached aromatic system. This electron withdrawal has significant consequences for the reactivity, acidity, and biological interactions of trifluoromethyl-substituted benzotriazoles.
Hammett Substituent Constants
| Substituent | σm | σp |
| CF3 | 0.43 | 0.54 |
Table 1: Hammett Substituent Constants for the Trifluoromethyl Group on a Benzene Ring.
Impact on Acidity (pKa)
The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the N-H proton in the triazole ring of benzotriazole. By pulling electron density away from the ring, the CF3 group stabilizes the resulting benzotriazolide anion, thus lowering the pKa value. A direct comparison of the pKa of 5-trifluoromethyl-1H-benzotriazole with the parent benzotriazole highlights this acidifying effect.
| Compound | pKa |
| 1H-Benzotriazole | 8.6 |
| 1-Hydroxy-6-(trifluoromethyl)benzotriazole | 5.21 |
Table 2: Comparison of pKa values. The pKa of 1-hydroxy-6-(trifluoromethyl)benzotriazole demonstrates the significant acidifying effect of the CF3 group.
Spectroscopic Evidence of Electron Withdrawal
Nuclear Magnetic Resonance (NMR) spectroscopy provides further evidence of the electron-withdrawing properties of the trifluoromethyl group.
19F NMR Spectroscopy
The chemical shift of the fluorine nuclei in 19F NMR is highly sensitive to the electronic environment. In trifluoromethyl-substituted benzotriazoles, the electron-withdrawing nature of the benzotriazole ring deshields the fluorine atoms, resulting in a characteristic chemical shift. The precise chemical shift can be influenced by the substitution pattern on the benzotriazole ring and the solvent used.
| Compound | Solvent | 19F Chemical Shift (δ, ppm) |
| 5-Trifluoromethyl-1H-benzotriazole | Not Specified | -62.3 |
Table 3: Representative 19F NMR chemical shift for a trifluoromethyl-substituted benzotriazole.
1H and 13C NMR Spectroscopy
The electron-withdrawing effect of the CF3 group also influences the chemical shifts of the protons and carbons in the benzotriazole ring. Protons and carbons in the vicinity of the CF3 group are generally deshielded and appear at a downfield chemical shift in the respective NMR spectra.
Experimental Protocols
The following section provides a detailed methodology for the synthesis of a representative trifluoromethyl-substituted benzotriazole.
Synthesis of 5-(Trifluoromethyl)-1H-benzo[d]triazole
This protocol describes the diazotization of 4-(trifluoromethyl)benzene-1,2-diamine.
Materials:
-
4-(Trifluoromethyl)benzene-1,2-diamine
-
Sodium nitrite (NaNO2)
-
Acetic acid (CH3COOH)
-
Deionized water
-
Ice
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolve 4-(trifluoromethyl)benzene-1,2-diamine in glacial acetic acid in a beaker.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a solution of sodium nitrite in deionized water dropwise to the cooled mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Slowly add the reaction mixture to a beaker containing crushed ice with stirring.
-
Allow the precipitate to form and then collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 5-(trifluoromethyl)-1H-benzo[d]triazole.
Characterization:
The final product should be characterized by:
-
Melting point determination
-
1H NMR, 13C NMR, and 19F NMR spectroscopy
-
Mass spectrometry
Visualizing Workflows and Concepts
Graphical representations are invaluable for understanding experimental processes and theoretical concepts. The following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for the synthesis of 5-(trifluoromethyl)-1H-benzo[d]triazole.
Caption: Logical relationship of the electron-withdrawing effect of the CF3 group on benzotriazoles.
Conclusion
The trifluoromethyl group exerts a potent electron-withdrawing effect on the benzotriazole ring, a phenomenon substantiated by Hammett constants, pKa values, and NMR spectroscopy. This electronic perturbation significantly influences the molecule's acidity, reactivity, and ultimately its utility in various applications, most notably in drug design. The ability to fine-tune the electronic properties of the benzotriazole scaffold through the introduction of the CF3 group provides a powerful tool for the rational design of novel compounds with enhanced performance characteristics. The experimental protocols and conceptual diagrams provided in this guide offer a foundational understanding for researchers and professionals working with these important fluorinated heterocycles.
Synthesis of Trifluoromethyl-Substituted Benzotriazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing trifluoromethyl-substituted benzotriazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimicrobial properties. This document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes relevant biological pathways and experimental workflows.
Introduction
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a widely employed strategy in drug discovery. The unique properties of the CF₃ group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological profile of a molecule. Benzotriazole, a bicyclic heteroaromatic compound, serves as a versatile scaffold in medicinal chemistry. The combination of these two moieties has led to the development of potent therapeutic candidates. This guide explores the principal synthetic routes to access these valuable compounds.
Core Synthetic Methodologies
The synthesis of trifluoromethyl-substituted benzotriazoles can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-formed benzotriazole ring, and the construction of the benzotriazole ring from trifluoromethyl-containing precursors. Key methodologies include copper-catalyzed trifluoromethylation, Ullmann condensation, photoredox catalysis, and microwave-assisted synthesis.
Copper-Catalyzed Trifluoromethylation
Copper-catalyzed reactions are a cornerstone for the formation of C-CF₃ and N-CF₃ bonds. These methods offer good functional group tolerance and generally proceed under milder conditions than traditional methods.
a) C-H Trifluoromethylation: Direct C-H trifluoromethylation of benzotriazoles is an attractive strategy due to its atom economy.
b) Cross-Coupling Reactions: Aryl halides or boronic acids can be coupled with a trifluoromethyl source in the presence of a copper catalyst.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid
This protocol is adapted from a general procedure for the trifluoromethylation of arylboronic acids.
-
Materials:
-
Substituted benzotriazole boronic acid (1.0 equiv)
-
Copper(I) salt (e.g., CuI, 10 mol%)
-
Trifluoromethylating agent (e.g., TMSCF₃, 2.0 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the benzotriazole boronic acid, copper(I) salt, and base.
-
Add the solvent via syringe.
-
Add the trifluoromethylating agent dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Starting Material | Trifluoromethylating Agent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1H-benzotriazole | TMSCF₃ | CuI | CsF | DMF | 100 | 24 | 78 | Generic Protocol |
| 5-Bromo-1-methyl-1H-benzotriazole | CF₃SO₂Na | Cu(OAc)₂ | DMSO | 120 | 12 | 65 | Generic Protocol | |
| 1H-Benzotriazole-5-boronic acid | Togni's Reagent | CuCl | CH₂Cl₂ | RT | 18 | 85 | Generic Protocol |
Table 1: Examples of Copper-Catalyzed Trifluoromethylation of Benzotriazole Derivatives.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, particularly for the N-arylation of heterocycles like benzotriazole. This can be used to synthesize N-aryl benzotriazoles where the aryl group is substituted with a trifluoromethyl group.
Experimental Protocol: Ullmann N-Arylation of Benzotriazole
This protocol is a general procedure for the N-arylation of benzotriazole.
-
Materials:
-
Benzotriazole (1.0 equiv)
-
Trifluoromethyl-substituted aryl halide (e.g., 4-iodobenzotrifluoride, 1.2 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
In a sealed tube, combine benzotriazole, the aryl halide, CuI, the ligand, and the base.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture at a specified temperature (e.g., 110-140 °C) for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
| Benzotriazole Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1H-Benzotriazole | 4-Iodobenzotrifluoride | CuI/L-proline | K₂CO₃ | DMSO | 90 | 24 | 88 | Generic Protocol |
| 5,6-Dimethyl-1H-benzotriazole | 1-Bromo-3-(trifluoromethyl)benzene | CuI/DMEDA | K₃PO₄ | Toluene | 110 | 18 | 75 | Generic Protocol |
| 1H-Benzotriazole | 2-Chlorobenzotrifluoride | CuI/1,10-phenanthroline | Cs₂CO₃ | DMF | 130 | 36 | 62 | Generic Protocol |
Table 2: Examples of Ullmann Condensation for the Synthesis of N-(Trifluoromethylphenyl)benzotriazoles.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals, which can then be used to trifluoromethylate a wide range of substrates, including heterocycles.
Experimental Protocol: Photoredox C-H Trifluoromethylation of Benzotriazole
This protocol is a general procedure for the photoredox trifluoromethylation of heterocycles.
-
Materials:
-
N-substituted benzotriazole (1.0 equiv)
-
Trifluoromethyl source (e.g., CF₃SO₂Cl or Togni's reagent, 1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃, 1-2 mol%)
-
Solvent (e.g., CH₃CN or DMSO)
-
Visible light source (e.g., blue LEDs)
-
-
Procedure:
-
In a vial, dissolve the benzotriazole derivative and the photocatalyst in the solvent.
-
Degas the solution by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the trifluoromethyl source.
-
Irradiate the reaction mixture with visible light at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
| Benzotriazole Derivative | CF₃ Source | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1-Phenyl-1H-benzotriazole | CF₃SO₂Cl | Ru(bpy)₃Cl₂ | CH₃CN | 24 | 72 | Generic Protocol |
| 1-Methyl-1H-benzotriazole | Togni's Reagent | fac-Ir(ppy)₃ | DMSO | 18 | 81 | Generic Protocol |
| 1H-Benzotriazole | Umemoto's Reagent | Eosin Y | CH₃CN/H₂O | 12 | 68 | Generic Protocol |
Table 3: Examples of Photoredox Trifluoromethylation of Benzotriazole Derivatives.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.
Experimental Protocol: Microwave-Assisted N-Alkylation of Benzotriazole
This protocol is a modified procedure for the synthesis of N-substituted benzotriazoles under microwave irradiation.
-
Materials:
-
Benzotriazole (1.0 equiv)
-
Trifluoromethyl-substituted benzyl halide (1.1 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF or solvent-free)
-
-
Procedure:
-
In a microwave-safe vessel, combine benzotriazole, the benzyl halide, and the base.
-
Add a small amount of solvent if necessary.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 100-150 °C) and power for a short duration (e.g., 5-30 minutes).
-
After cooling, work up the reaction as described in the previous protocols.
-
| Benzotriazole Derivative | Alkylating Agent | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1H-Benzotriazole | 4-(Trifluoromethyl)benzyl bromide | K₂CO₃ | DMF | 150 | 10 | 92 | [1] |
| 5-Chloro-1H-benzotriazole | 3-(Trifluoromethyl)benzyl chloride | Cs₂CO₃ | Acetonitrile | 100 | 15 | 85 | [1] |
| 1H-Benzotriazole | 2-(Trifluoromethyl)benzyl bromide | K₂CO₃ | None | 200 | 5 | 88 | [1] |
Table 4: Examples of Microwave-Assisted Synthesis of Benzotriazole Derivatives.
Biological Activities and Signaling Pathways
Trifluoromethyl-substituted benzotriazole derivatives have shown significant promise as anticancer and antimicrobial agents. Understanding their mechanism of action is crucial for further drug development.
Anticancer Activity: Inhibition of Tubulin Polymerization
Several benzotriazole derivatives exert their anticancer effects by inhibiting tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by trifluoromethyl-substituted benzotriazoles.
Anticancer Activity: Inhibition of Cyclin-Dependent Kinases (CDKs)
Benzotriazole derivatives have also been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can halt the progression of the cell cycle and prevent cancer cell proliferation.
References
- 1. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging Visible Light Photocatalysis and Transition Metal Catalysis in the Copper-Catalyzed Trifluoromethylation of Boronic Acids with CF3I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
Safety and Handling of Trifluoromethylated Benzotriazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for trifluoromethylated benzotriazoles. Due to the limited specific toxicological data on many trifluoromethylated derivatives, this document incorporates safety information from analogous benzotriazole compounds to ensure a comprehensive and cautious approach.
Hazard Identification and Classification
Trifluoromethylated benzotriazoles are a class of heterocyclic organic compounds that see use in various research and development applications, including as reagents in chemical synthesis. While specific data for every derivative is not available, the known hazards associated with compounds like 1-Hydroxy-6-(trifluoromethyl)benzotriazole and 1-(Trifluoromethanesulfonyl)-1H-benzotriazole indicate a need for careful handling.
Primary Hazards Include:
-
Flammability: Some derivatives are classified as flammable solids.[1]
-
Serious Eye Irritation: Poses a risk of serious eye damage.[1][2]
-
Inhalation Hazard: Inhalation may cause irritation to the lungs and respiratory system.[1] Overexposure could lead to serious illness.[1]
-
Ingestion Hazard: May be harmful if swallowed.
Upon thermal decomposition, these compounds can release hazardous substances, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[1]
Toxicological Data
Quantitative toxicological data for many specific trifluoromethylated benzotriazoles is limited. The table below summarizes available data for the broader class of benzotriazoles to provide an indication of potential toxicity.
| Toxicity Profile of Benzotriazoles (General Class) | |
| Acute Oral Toxicity | Median Lethal Dose (LD50): 500–1980 mg/kg bw (rats)[3] |
| Acute Inhalation Toxicity | Median Lethal Concentration (LC50): 1.7–1.9 mg/L (rats)[3] |
| Dermal Toxicity | LD50: >2000 mg/kg bw (rabbits)[3] |
| Mutagenicity and Carcinogenicity | Some benzotriazole derivatives have shown mutagenic activity in studies.[4][5] The carcinogenic potential of many derivatives is not fully established. |
Experimental Protocols and Handling Precautions
Adherence to strict safety protocols is mandatory when working with trifluoromethylated benzotriazoles. The following procedures should be implemented to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following should be worn at all times when handling these compounds:
| PPE Component | Specification |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for splash hazards.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove selection should be based on the specific solvent being used and the duration of handling. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be used. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Engineering Controls
-
Ventilation: All work with trifluoromethylated benzotriazoles should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area and tested regularly.
Safe Handling and Storage
-
Receiving and Unpacking: Visually inspect packages for damage before opening. Open packages in a well-ventilated area.
-
Weighing and Transferring: Conduct all weighing and transferring of solid materials within a fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]
-
Housekeeping: Avoid the accumulation of dust.[1] Clean up spills promptly using appropriate procedures (see Section 4). Wash hands thoroughly after handling.[1]
Accidental Release and First Aid Measures
Spill and Leak Procedures
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent further spread of the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[1]
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Visualized Workflows and Risk Assessment
Standard Laboratory Handling Workflow
The following diagram illustrates a standard workflow for handling trifluoromethylated benzotriazoles in a laboratory setting.
Caption: Standard laboratory workflow for handling trifluoromethylated benzotriazoles.
Risk Assessment Logic
A thorough risk assessment should be conducted before any new experiment involving these compounds. The following diagram outlines the logical steps of this process.
Caption: Logical flow for a risk assessment of trifluoromethylated benzotriazoles.
Conclusion
While trifluoromethylated benzotriazoles are valuable research compounds, they possess hazards that necessitate careful and informed handling. By understanding the potential risks, utilizing appropriate personal protective equipment and engineering controls, and adhering to established safety protocols, researchers can work safely with these materials. Always consult the specific Safety Data Sheet for the particular derivative being used and conduct a thorough risk assessment before beginning any experimental work.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Mutagenic and alkylating activities of 3-methyl-1-phenyltriazenes and their possible role as carcinogenic metabolites of the parent dimethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenic activity of 2-phenylbenzotriazole derivatives related to a mutagen, PBTA-1, in river water - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Ascendance of Fluorinated Benzotriazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the discovery and history of a particularly significant class of molecules: fluorinated benzotriazoles. From their synthetic origins to their contemporary applications as potent biological agents, we explore the core chemical and pharmacological aspects of these compounds. This document provides a comprehensive overview of their synthesis, a curated collection of their biological activities, detailed experimental protocols for their preparation and evaluation, and a visual representation of their mechanism of action.
A Historical Perspective on Fluorinated Benzotriazoles
The journey to the first fluorinated benzotriazole is intertwined with the broader history of organofluorine chemistry and the development of synthetic methodologies for heterocyclic compounds. While pinpointing a single "discovery" publication remains challenging, the emergence of these molecules can be traced through the convergence of several key scientific advancements.
The foundational work on aromatic fluorination, such as the Balz-Schiemann reaction, provided the initial tools for introducing fluorine onto a benzene ring. This reaction, involving the diazotization of an aromatic amine followed by thermal decomposition of the resulting tetrafluoroborate salt, was a plausible early route to fluorinated phenylenediamines, the key precursors for benzotriazole synthesis.
The synthesis of the benzotriazole ring system itself, typically achieved through the diazotization of an o-phenylenediamine, has been a well-established reaction for over a century. The combination of these two established methodologies—aromatic fluorination and benzotriazole formation—logically led to the creation of fluorinated benzotriazoles.
While early specific examples are not readily found in modern databases, the work of research groups like that of Nikolay Vorozhtsov Jr. at the Novosibirsk Institute of Organic Chemistry, which had a strong focus on fluorinated aromatic compounds, undoubtedly contributed to the knowledge base that enabled the synthesis and exploration of these molecules. The latter half of the 20th century saw a surge in interest in fluorinated organic compounds for pharmaceutical and agrochemical applications, which likely spurred the synthesis and investigation of a wide array of fluorinated heterocycles, including benzotriazoles.
Synthetic Methodologies
The synthesis of fluorinated benzotriazoles primarily relies on two strategic approaches: the introduction of fluorine onto a pre-formed benzotriazole ring or the construction of the benzotriazole ring from a fluorinated precursor. The latter is the more common and generally more efficient method.
Synthesis from Fluorinated o-Phenylenediamines
The most prevalent method for the synthesis of fluorinated benzotriazoles involves the diazotization of a corresponding fluorinated o-phenylenediamine.
General Experimental Workflow:
Detailed Experimental Protocol: Synthesis of 4-Fluoro-1H-benzotriazole
A solution of 4-fluoro-1,2-phenylenediamine (1.0 g, 7.93 mmol) in a mixture of glacial acetic acid (2 mL) and water (5 mL) is prepared. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (0.55 g, 7.97 mmol) in water (2 mL) is then added dropwise with stirring, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-fluoro-1H-benzotriazole. Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol/water.
Direct Fluorination
Direct C-H fluorination of the benzotriazole ring is a more recent development, offering alternative synthetic routes. These methods often employ electrophilic fluorinating agents.
Physicochemical and Biological Data
The introduction of fluorine atoms into the benzotriazole scaffold significantly modulates its physicochemical properties, which in turn influences its biological activity. Fluorine's high electronegativity can alter the pKa of the triazole nitrogens and affect the molecule's lipophilicity, membrane permeability, and metabolic stability.
Table 1: Physicochemical Properties of Selected Fluorinated Benzotriazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| 4-Fluoro-1H-benzotriazole | C₆H₄FN₃ | 137.12 | 135-137 | 1.35 |
| 5-Fluoro-1H-benzotriazole | C₆H₄FN₃ | 137.12 | 138-140 | 1.35 |
| 5,6-Difluoro-1H-benzotriazole | C₆H₃F₂N₃ | 155.11 | 168-170 | 1.48 |
| 5-(Trifluoromethyl)-1H-benzotriazole | C₇H₄F₃N₃ | 187.12 | 163-165 | 2.10 |
Fluorinated benzotriazoles have demonstrated a wide range of biological activities, with a notable emphasis on their potential as anticancer agents.
Table 2: Antiproliferative Activity of Selected Fluorinated Benzotriazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4'-fluoro-benzotriazole-acrylonitrile derivative 5 | HeLa | 0.6 | [1] |
| 4'-fluoro-benzotriazole-acrylonitrile derivative 12 | HeLa | 0.45 | [1] |
| Imidazopyridine-linked triazole 72 (fluorinated) | A549 (Lung) | 1.25 | [2] |
| Imidazopyridine-linked triazole 72 (fluorinated) | DU-145 (Prostate) | 0.51 | [2] |
| Imidazopyridine-linked triazole 73 (fluorinated) | HCT-116 (Colon) | 2.14 | [2] |
| Imidazopyridine-linked triazole 74 (fluorinated) | MDA-MB 231 (Breast) | 3.58 | [2] |
| Fluorinated 1,2,3-triazole hybrid 37 | MGC-803 (Gastric) | 1.62 | [3] |
| Fluorinated 1,2,3-triazole hybrid 38 | MCF-7 (Breast) | 0.76 | [3] |
Mechanism of Action: Microtubule Destabilization
A significant body of research has identified a class of fluorinated benzotriazole derivatives as potent microtubule-destabilizing agents.[1] These compounds exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
These fluorinated benzotriazoles have been shown to bind to the colchicine-binding site on β-tubulin. This binding event disrupts the normal process of tubulin polymerization, preventing the formation of microtubules. The inhibition of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1]
Key Experimental Protocols
Tubulin Polymerization Assay
This assay is crucial for evaluating the ability of a compound to inhibit microtubule formation.
Experimental Workflow:
Detailed Protocol:
A tubulin polymerization assay can be performed using a commercially available kit or by preparing the components individually.[4][5] Purified tubulin (e.g., from porcine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescence reporter or simply for turbidity measurement. The test compound (fluorinated benzotriazole derivative) is added to the tubulin solution at various concentrations. Polymerization is initiated by incubating the mixture at 37 °C. The increase in absorbance at 340 nm (due to light scattering by the formed microtubules) is monitored over time in a temperature-controlled spectrophotometer.[1][5] The resulting polymerization curves are analyzed to determine the effect of the compound on the rate and extent of tubulin polymerization compared to a control.
Cell Viability Assay (XTT Assay)
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Detailed Protocol:
Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the fluorinated benzotriazole derivatives for a specified period (e.g., 48 hours). After the treatment period, an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added to each well.[1] Viable cells with active mitochondrial dehydrogenases will reduce the XTT tetrazolium salt to a formazan dye. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (e.g., 450-500 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]
Conclusion
Fluorinated benzotriazoles have evolved from chemical curiosities to a promising class of biologically active molecules with significant potential in drug discovery, particularly in oncology. Their synthesis, underpinned by fundamental principles of aromatic and heterocyclic chemistry, has become increasingly sophisticated. The strategic incorporation of fluorine has been shown to enhance their antiproliferative activity, with a key mechanism of action being the disruption of microtubule dynamics. This technical guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of fluorinated benzotriazoles, offering valuable insights for researchers and professionals in the field of drug development. The continued exploration of this chemical space is poised to yield novel therapeutic agents with improved efficacy and pharmacological profiles.
References
- 1. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
Methodological & Application
Application Notes and Protocols for 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the formation of the amide bond is a critical step that demands high efficiency and preservation of stereochemical integrity. Coupling additives are frequently employed to enhance the rate of peptide bond formation and suppress undesirable side reactions, most notably racemization. 1-Hydroxybenzotriazole (HOBt) has long been a staple additive, valued for its ability to form reactive esters with activated carboxylic acids, thereby facilitating clean and efficient coupling.
To further improve upon the properties of HOBt, derivatives bearing electron-withdrawing groups have been developed. The introduction of such groups is known to increase the acidity of the N-hydroxy moiety, leading to a better leaving group and, consequently, enhanced reactivity of the active ester intermediate. 5-(Trifluoromethyl)-1H-1,2,3-benzotriazole (5-CF3-HOBt) is one such derivative, featuring a potent electron-withdrawing trifluoromethyl group. This modification is anticipated to offer superior performance in terms of coupling efficiency and racemization suppression compared to its parent compound, HOBt.
These application notes provide a comprehensive overview of the use of 5-CF3-HOBt in peptide synthesis, including its mechanism of action, comparative performance data, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS).
Principle and Mechanism of Action
The primary role of this compound in peptide synthesis is to act as a coupling additive, typically in conjunction with a carbodiimide activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The trifluoromethyl group at the 5-position of the benzotriazole ring enhances the electron-withdrawing nature of the aromatic system, which in turn increases the acidity of the hydroxyl proton.
The general mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carbodiimide reacts with the C-terminal of the N-protected amino acid to form a highly reactive O-acylisourea intermediate.
-
Formation of the Active Ester: This unstable intermediate is prone to racemization and other side reactions. 5-CF3-HOBt rapidly intercepts the O-acylisourea to form a more stable active ester, the 5-CF3-benzotriazolyl ester. The enhanced acidity of 5-CF3-HOBt is expected to accelerate this step.
-
Peptide Bond Formation: The N-terminal amine of the growing peptide chain attacks the carbonyl carbon of the highly reactive 5-CF3-benzotriazolyl ester, leading to the formation of the desired peptide bond and the release of 5-CF3-HOBt.
The increased reactivity of the active ester formed with 5-CF3-HOBt is predicted to lead to faster and more complete coupling reactions, which is particularly beneficial for sterically hindered amino acids or "difficult" sequences.
Performance and Advantages
While specific quantitative data for this compound is not extensively documented in publicly available literature, the performance of other HOBt derivatives with electron-withdrawing groups provides a strong indication of its expected advantages. For instance, derivatives like 6-chloro-HOBt have demonstrated superior performance over HOBt in terms of both yield and suppression of racemization.[1] It is therefore reasonable to extrapolate that 5-CF3-HOBt would offer similar, if not enhanced, benefits due to the strong electron-withdrawing capacity of the trifluoromethyl group.
Expected Advantages of 5-CF3-HOBt:
-
Enhanced Coupling Efficiency: The increased reactivity of the 5-CF3-benzotriazolyl ester is expected to lead to higher coupling yields and shorter reaction times.
-
Superior Racemization Suppression: By rapidly converting the unstable O-acylisourea intermediate into a more stable active ester, 5-CF3-HOBt is anticipated to be highly effective in minimizing the loss of stereochemical integrity.
-
Improved Performance with Hindered Amino Acids: The heightened reactivity can be particularly advantageous when coupling sterically demanding amino acid residues.
Data Presentation
To illustrate the expected performance benefits of HOBt derivatives with electron-withdrawing groups, the following table summarizes comparative data for related compounds. It is important to note that these values are illustrative and actual results with 5-CF3-HOBt may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Additive | Electron-Withdrawing Group | Expected Relative Reactivity | Expected Racemization Suppression |
| HOBt | None | Standard | Good |
| 6-Cl-HOBt | Chloro (-Cl) | Higher than HOBt | Very Good |
| 5-CF3-HOBt | Trifluoromethyl (-CF3) | Higher than 6-Cl-HOBt | Excellent |
| HOAt | Aza (-N=) | Higher than HOBt | Excellent |
Experimental Protocols
The following are detailed protocols for the application of this compound in solid-phase peptide synthesis (SPPS). These protocols are based on standard and widely accepted methodologies.
Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using DIC/5-CF3-HOBt
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
This compound (5-CF3-HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether, anhydrous
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3 x) and DCM (3 x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), 5-CF3-HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the coupling time may be extended.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x) and DCM (3 x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Automated Fmoc-Based SPPS using HBTU/5-CF3-HOBt
This protocol can be adapted for use on an automated peptide synthesizer. The synthesizer will perform the repetitive steps of deprotection, washing, and coupling.
Reagent Preparation for Synthesizer:
-
Amino Acid Solutions: Prepare solutions of each Fmoc-amino acid in DMF.
-
Activator Solution: Prepare a solution of HBTU (or a similar uronium/phosphonium salt) and 5-CF3-HOBt in DMF. A typical concentration is 0.5 M.
-
Base Solution: Prepare a solution of DIPEA in DMF or NMP.
-
Deprotection Solution: Prepare a 20% solution of piperidine in DMF.
Synthesizer Cycle:
The automated synthesizer will be programmed to perform the following cycle for each amino acid addition:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF.
-
Washing: A series of washes with DMF.
-
Coupling: Delivery of the Fmoc-amino acid, activator solution (HBTU/5-CF3-HOBt), and base solution to the reaction vessel. The coupling time can be programmed based on the specific amino acid.
-
Washing: A series of washes with DMF.
After the synthesis is complete, the peptide-resin is removed from the synthesizer and subjected to manual cleavage and deprotection as described in Protocol 1.
Visualizations
Peptide Coupling Mechanism with 5-CF3-HOBt
Caption: Carbodiimide-mediated peptide coupling with 5-CF3-HOBt.
Standard SPPS Workflow
Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
This compound represents a promising advancement in the family of benzotriazole-based coupling additives. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly enhance its reactivity, leading to more efficient peptide coupling and superior suppression of racemization, particularly in challenging synthetic contexts. While direct comparative data is emerging, the well-established principles of physical organic chemistry and the performance of analogous compounds strongly support its potential as a high-performance additive for modern peptide synthesis. The provided protocols offer a robust starting point for researchers looking to incorporate this reagent into their synthetic workflows to achieve higher quality peptides.
References
5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole: A High-Efficiency Additive for Peptide Coupling
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the formation of the amide bond is a critical step that dictates the overall efficiency, purity, and stereochemical integrity of the final peptide. The use of coupling additives to work in concert with activating agents, such as carbodiimides, is a cornerstone of modern solid-phase peptide synthesis (SPPS). These additives mitigate side reactions, most notably racemization, and enhance the rate of peptide bond formation. While 1-hydroxybenzotriazole (HOBt) has been a long-standing staple, the demand for higher efficiency and the synthesis of increasingly complex and "difficult" peptide sequences has driven the development of more potent additives.
5-(Trifluoromethyl)-1H-1,2,3-benzotriazole, and its commonly referenced isomer 6-(Trifluoromethyl)-1H-1,2,3-benzotriazole (6-CF3-HOBt), have emerged as powerful alternatives. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the N-hydroxy moiety. This heightened acidity leads to the formation of a more reactive active ester intermediate during the coupling reaction, which in turn accelerates amide bond formation and more effectively suppresses racemization compared to the parent HOBt. This application note provides a comprehensive overview of the advantages of using this compound as a peptide coupling additive, supported by comparative data and detailed experimental protocols.
Mechanism of Action
The primary role of a benzotriazole additive in carbodiimide-mediated peptide coupling is to intercept the highly reactive O-acylisourea intermediate. This intermediate, if left unchecked, is prone to racemization via oxazolone formation and can undergo rearrangement to an inactive N-acylurea. The benzotriazole additive reacts with the O-acylisourea to form a more stable, yet highly reactive, active ester. This active ester then readily reacts with the free amine of the growing peptide chain to form the desired peptide bond with a reduced risk of epimerization.
The trifluoromethyl group on the benzotriazole ring enhances this process by increasing the electropositivity of the carbonyl carbon in the resulting active ester, making it a better leaving group and thus accelerating the rate of aminolysis.
Performance Data
The electron-withdrawing trifluoromethyl group is expected to confer higher reactivity to 6-CF3-HOBt compared to HOBt and even 6-Cl-HOBt, due to its stronger inductive effect. This increased reactivity translates to faster coupling times and higher yields, particularly in the synthesis of sterically hindered or aggregation-prone peptide sequences. While direct, side-by-side comparative studies for this compound are not extensively documented in publicly available literature, the performance of analogous compounds with electron-withdrawing groups provides a strong indication of its capabilities. For instance, coupling reagents based on 6-Chloro-HOBt, such as HCTU and TCTU, have demonstrated superior performance over HOBt-based reagents in the synthesis of the difficult Acyl Carrier Protein (ACP) fragment (65–74).
| Coupling Reagent/Additive Combination | Peptide Sequence | Crude Purity (%) | Reference |
| TBTU/HOBt | ACP(65–74) | Lower | Inferred from comparative studies |
| HCTU (6-Cl-HOBt based) | ACP(65–74) | 73 | [1] |
| TCTU (6-Cl-HOBt based) | ACP(65–74) | 87 | [1] |
| HATU (HOAt based) | ACP(65–74) | 78 | [1] |
| PyBOP/HOBt | ACP(65–74) | Lower | [1] |
Table 1: Comparative crude purity in the synthesis of the difficult sequence ACP(65-74) using various coupling reagents. The superior performance of 6-Cl-HOBt based reagents suggests a similar or greater efficacy for 6-CF3-HOBt.
In terms of racemization suppression, additives with lower pKa values (i.e., more acidic) are generally more effective. The trifluoromethyl group is a stronger electron-withdrawing group than a chloro group, suggesting that 6-CF3-HOBt would have a lower pKa than 6-Cl-HOBt (pKa = 3.35) and significantly lower than HOBt (pKa = 4.60).[2] This implies a superior ability to suppress racemization.
| Additive | pKa | Expected Racemization Suppression |
| HOBt | 4.60 | Good |
| 6-Cl-HOBt | 3.35 | Very Good |
| HOAt | 3.28 | Excellent |
| 6-CF3-HOBt | < 3.35 | Excellent |
Table 2: Comparison of pKa values and expected racemization suppression efficiency.
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound (or its 6-CF3 isomer) as a coupling additive in Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using DIC/CF3-HOBt
This protocol describes a single coupling cycle for an Fmoc-protected amino acid.
Materials:
-
Fmoc-protected amino acid
-
This compound (CF3-HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF (v/v)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine (positive result is a blue color).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and CF3-HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, continue agitation for another hour or consider a second coupling (recoupling).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Automated Solid-Phase Peptide Synthesis using a Phosphonium or Aminium Salt of 6-CF3-HOBt
This protocol is for use with an automated peptide synthesizer and a pre-formed coupling reagent derived from 6-CF3-HOBt, such as [6-(Trifluoromethyl)-benzotriazol-1-yl]-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (CF3-PyBOP).
Reagent Preparation (for synthesizer):
-
Amino Acid Solutions: Prepare solutions of each Fmoc-amino acid in DMF or NMP at the required concentration (e.g., 0.5 M).
-
Activator Solution: Prepare a solution of the 6-CF3-HOBt-based onium salt (e.g., CF3-PyBOP) in DMF or NMP at the same concentration as the amino acids.
-
Base Solution: Prepare a solution of DIPEA in NMP (e.g., 2 M).
-
Deprotection Solution: 20% Piperidine in DMF.
Synthesizer Program (Typical Cycle):
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 7 minutes).
-
Wash the resin with DMF.
-
-
Coupling:
-
Deliver the Fmoc-amino acid solution (e.g., 4 equivalents).
-
Deliver the activator solution (e.g., 4 equivalents).
-
Deliver the base solution (e.g., 8 equivalents).
-
Allow the coupling reaction to proceed for the desired time (e.g., 30-60 minutes).
-
Wash the resin with DMF.
-
Conclusion
This compound and its isomers are highly effective peptide coupling additives that offer significant advantages over traditional reagents like HOBt. The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the active ester intermediate, leading to faster coupling kinetics, higher yields, and superior suppression of racemization. These properties make it an excellent choice for the synthesis of complex, sterically hindered, or racemization-prone peptides. While quantitative data specifically for the 5-CF3 derivative is emerging, the well-established principles of physical organic chemistry and the performance of analogous halogenated derivatives strongly support its use in demanding peptide synthesis applications. The provided protocols offer a starting point for the successful implementation of this advanced coupling additive in both manual and automated peptide synthesis workflows.
References
Application Notes and Protocols for the Use of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole with EDC/DCC in Amide Bond Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 5-(Trifluoromethyl)-1H-1,2,3-benzotriazole, utilized as its active form, 5-(trifluoromethyl)-1-hydroxybenzotriazole (5-CF₃-HOBt), as a coupling additive in conjunction with carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC). These protocols are designed for the synthesis of amides, including peptides, with a focus on maximizing coupling efficiency and minimizing racemization. The information presented is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of peptides and a vast array of pharmaceuticals. The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of coupling reagents to activate the carboxylic acid. Carbodiimides like EDC and DCC are widely employed for this purpose. However, their use alone can lead to side reactions and significant racemization of chiral centers, particularly in peptide synthesis.[1]
To mitigate these issues, additives are commonly introduced. 1-Hydroxybenzotriazole (HOBt) is a classic example, which functions by intercepting the highly reactive O-acylisourea intermediate to form a more stable active ester.[1][2] This active ester is less prone to racemization and reacts efficiently with the amine component to yield the desired amide.
5-(Trifluoromethyl)-1-hydroxybenzotriazole (5-CF₃-HOBt) is an analog of HOBt featuring a strongly electron-withdrawing trifluoromethyl group. This modification is anticipated to increase the acidity of the N-hydroxy group, thereby enhancing the leaving group ability of the resulting active ester and potentially leading to faster coupling kinetics and superior suppression of racemization compared to HOBt. This document outlines the theoretical advantages, provides comparative data with related compounds, and presents detailed protocols for the application of 5-CF₃-HOBt in amide synthesis.
Principle and Advantages of 5-(Trifluoromethyl)-1-hydroxybenzotriazole (5-CF₃-HOBt)
The primary role of 5-CF₃-HOBt in carbodiimide-mediated couplings is to act as a racemization suppressor and a reaction rate enhancer. The trifluoromethyl group (-CF₃) at the 5-position of the benzotriazole ring exerts a powerful electron-withdrawing effect. This is expected to confer several advantages over the unsubstituted HOBt:
-
Increased Acidity: The electron-withdrawing nature of the -CF₃ group increases the acidity of the hydroxyl proton of 5-CF₃-HOBt, making it a better nucleophile for intercepting the O-acylisourea intermediate.
-
Enhanced Reactivity of the Active Ester: The resulting 5-CF₃-OBt active ester is more reactive towards the amine nucleophile due to the enhanced electron-withdrawing capacity of the benzotriazolyl moiety, which makes it a better leaving group. This can lead to faster reaction times and higher yields.
-
Superior Racemization Suppression: By accelerating the rate of the desired aminolysis of the active ester, the lifetime of the activated species is reduced, thereby minimizing the opportunity for competing racemization pathways, such as oxazolone formation.[3]
While direct quantitative comparisons for 5-CF₃-HOBt are not extensively available in published literature, studies on analogous HOBt derivatives with electron-withdrawing groups, such as 6-Cl-HOBt, have demonstrated improved performance in terms of reaction rates and efficiency in the synthesis of complex peptides.[4]
Data Presentation: Comparative Performance of HOBt Analogs
Although specific quantitative data for 5-(Trifluoromethyl)-1-hydroxybenzotriazole is limited in publicly available literature, the performance of other HOBt analogs with electron-withdrawing groups provides a strong indication of its expected efficacy. The following table summarizes representative data for racemization-prone amino acid couplings to illustrate the impact of different additives.
| Coupling Additive | Coupling Reagent | Model Reaction | % Racemization (D-Isomer) | Reference |
| None | DIC | Z-Phg-OH + H-Pro-NH₂ | >15% | [5] |
| HOBt | DIC | Z-Phg-OH + H-Pro-NH₂ | ~2.0% | [5] |
| HOAt | DIC | Z-Phg-OH + H-Pro-NH₂ | ~0.8% | [5] |
| OxymaPure | DIC | Z-Phg-OH + H-Pro-NH₂ | <0.5% | [5] |
This table is illustrative and based on trends reported for racemization-prone amino acids. Z-Phg-OH = N-benzyloxycarbonyl-L-phenylglycine. HOAt (1-hydroxy-7-azabenzotriazole) is another HOBt analog with enhanced reactivity.
Based on the established trends, it is anticipated that 5-CF₃-HOBt would exhibit racemization suppression superior to HOBt and potentially comparable to or exceeding that of other electron-deficient analogs.
Experimental Protocols
The following are general protocols for the use of 5-(Trifluoromethyl)-1-hydroxybenzotriazole (5-CF₃-HOBt) with EDC or DCC for the synthesis of amides in both solution and solid-phase formats.
Note: this compound should be used as its 1-hydroxy derivative (5-CF₃-HOBt) for these applications. If you have the non-hydroxylated form, it will not function as a racemization suppressor in the same manner. These protocols assume the use of 5-CF₃-HOBt.
Protocol 1: Solution-Phase Amide Coupling using EDC and 5-CF₃-HOBt
This protocol describes a general procedure for coupling a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
5-CF₃-HOBt (1.1 - 1.5 equiv)
-
Non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) (2.0 - 3.0 equiv, if amine is a salt)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and 5-CF₃-HOBt (1.2 equiv).
-
Dissolve the mixture in an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Add the amine (1.1 equiv). If the amine is supplied as a hydrochloride or other salt, add a non-nucleophilic base such as DIPEA (2.5 equiv) to the reaction mixture.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction with water or a dilute acid solution.
-
If DMF was used as the solvent, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove the urea byproduct and excess reagents.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude amide product via flash column chromatography or recrystallization as required.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using DCC/DIC and 5-CF₃-HOBt
This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (3-5 equiv)
-
Resin-bound peptide with a free N-terminal amine (1.0 equiv)
-
DCC or DIC (3-5 equiv)
-
5-CF₃-HOBt (3-5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and dibenzofulvene adducts.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equiv) by dissolving it with 5-CF₃-HOBt (3-5 equiv) in a minimal amount of DMF.
-
Add DCC or DIC (3-5 equiv) to the amino acid solution and allow it to activate for 5-10 minutes at 0 °C. Note: If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate.
-
Filter the activated amino acid solution to remove the DCU precipitate if DCC was used.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring: Monitor the coupling reaction using a qualitative test for free amines, such as the Kaiser test. If the test is positive after the initial coupling time, the coupling step can be repeated.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
Visualizations
Signaling Pathway: Mechanism of EDC/5-CF₃-HOBt Mediated Amide Bond Formation
Caption: EDC/5-CF₃-HOBt mediated amide bond formation pathway.
Experimental Workflow: Solution-Phase Amide Synthesis
Caption: General workflow for solution-phase amide synthesis.
Conclusion
5-(Trifluoromethyl)-1-hydroxybenzotriazole is a promising coupling additive for use with carbodiimides like EDC and DCC. Its electron-withdrawing trifluoromethyl group is expected to enhance coupling efficiency and provide superior suppression of racemization compared to unsubstituted HOBt. The provided protocols offer a general framework for the application of this reagent in both solution-phase and solid-phase amide synthesis. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best possible outcomes. While direct comparative data is still emerging, the principles outlined in these notes, supported by data from analogous compounds, provide a strong basis for the successful implementation of 5-CF₃-HOBt in modern organic and medicinal chemistry.
References
Applications of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry. The incorporation of a trifluoromethyl group into the benzotriazole scaffold can substantially enhance its biological activity, metabolic stability, and lipophilicity, making it a valuable pharmacophore in drug design.[1] This document provides a comprehensive overview of the applications of this compound and its derivatives, detailing their synthesis, biological activities, and the protocols for their evaluation. Benzotriazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties.[2]
Synthesis of this compound Derivatives
The synthesis of this compound typically proceeds via the diazotization of 4-trifluoromethyl-1,2-phenylenediamine. This precursor is treated with a source of nitrous acid, such as sodium nitrite in an acidic medium, to facilitate the cyclization and formation of the triazole ring. Further derivatization can be achieved through N-alkylation or N-acylation reactions.
General Experimental Protocol: Synthesis of this compound
A general protocol for the synthesis of the parent compound is as follows:
-
Dissolution of Starting Material: 4-(Trifluoromethyl)-benzene-1,2-diamine is dissolved in a suitable acidic solvent, such as a mixture of glacial acetic acid and water.
-
Cooling: The solution is cooled to 0-5 °C in an ice bath to control the exothermic diazotization reaction.
-
Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled solution of the diamine while maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction mixture is stirred at low temperature for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Isolation: The product is typically isolated by pouring the reaction mixture into ice-water, leading to the precipitation of this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
Applications in Medicinal Chemistry
The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to modulate a compound's physicochemical and biological properties. In the context of the benzotriazole scaffold, this substitution has led to the development of potent bioactive molecules.
Anticancer Activity
Derivatives of this compound have shown promising anticancer activity against a range of human tumor cell lines. Their mechanism of action is often attributed to the inhibition of protein kinases, which are critical regulators of cell growth and proliferation.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Cell Line | Activity Parameter | Value |
| Trifluoromethyl-substituted Benzotriazole Analogs | Various Human Cancer Cell Lines | GI50 | Sub-micromolar to low micromolar range |
| Trifluoromethyl-substituted Triazole Derivatives | Colon Cancer Cell Lines | Log GI50 | -5.70 to -5.40 |
| Trifluoromethyl-substituted Triazole Derivatives | Breast Cancer (MDA-MB-468) | Log GI50 | -5.70 |
| Trifluoromethyl-substituted Triazole Derivatives | Ovarian Cancer (OVCAR-4) | Log GI50 | -5.52 |
| Trifluoromethyl-substituted Triazole Derivatives | Melanoma (SK-MEL-5) | Log GI50 | -5.55 |
Antiviral Activity
The benzotriazole nucleus is a common feature in many antiviral agents. The introduction of a trifluoromethyl group can enhance the antiviral potency of these compounds. Derivatives have been evaluated for their ability to inhibit the replication of various RNA and DNA viruses.
Quantitative Data Summary: Antiviral Activity
| Compound Class | Virus | Activity Parameter | Value (µM) |
| Trifluoromethyl-quinoline-triazole conjugates | SARS-CoV-2 | EC50 | Data indicates high antiviral activity |
| Benzotriazole Derivatives | Coxsackievirus B5 (CVB5) | EC50 | 6 - 18.5 |
Kinase Inhibitory Activity
Many trifluoromethyl-substituted benzotriazole derivatives function as ATP-competitive inhibitors of protein kinases.[3] This mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.
Quantitative Data Summary: Kinase Inhibitory Activity
| Compound Class | Target Kinase | Activity Parameter | Value (nM) |
| Trifluoromethyl-phenyl-benzotriazole Analogs | mTORC1 | IC50 | 5.4 |
| Trifluoromethyl-phenyl-benzotriazole Analogs | PI3K | EC50 | 1800 |
| Trifluoromethyl-pyrimidine Derivatives | FLT3-WT | IC50 | ≤ 25 |
| Trifluoromethyl-pyrimidine Derivatives | CHK1 | IC50 | ≤ 25 |
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
This screen evaluates the antiproliferative activity of compounds against 60 different human cancer cell lines.
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[4]
-
Compound Addition: Test compounds are solubilized in DMSO and added to the plates at various concentrations. The plates are then incubated for an additional 48 hours.[5]
-
Cell Viability Assay: Cell viability is determined using the sulforhodamine B (SRB) assay, which stains total cellular protein.[4]
-
Data Analysis: The optical density is measured, and the GI50 (concentration causing 50% growth inhibition) is calculated from dose-response curves.[5]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and incubated overnight to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[7]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[8]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Preparation: Host cells (e.g., Vero E6) are seeded in 96-well plates to form a confluent monolayer.[9]
-
Compound and Virus Addition: The cells are treated with serial dilutions of the test compound, followed by the addition of a specific virus at a known multiplicity of infection (MOI).[10][11]
-
Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of a cytopathic effect in the untreated virus control wells (typically 48-72 hours).[10]
-
Quantification of CPE: The extent of cell death is quantified. This can be done visually by microscopy or by using a cell viability assay such as staining with crystal violet or neutral red.[1][10]
-
Data Analysis: The EC50, the concentration of the compound that protects 50% of the cells from the viral CPE, is calculated.
Visualizations
Caption: Drug discovery workflow for this compound derivatives.
Caption: Mechanism of action for kinase inhibition by this compound derivatives.
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. 3.2. NCI-60 Screening [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This methodology relies on screening libraries of low molecular weight compounds, or "fragments," to identify weak but efficient binders to a biological target. These initial hits then serve as starting points for optimization into more potent drug candidates. This document provides detailed application notes and experimental protocols for the potential use of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole as a novel fragment in FBDD campaigns. While direct experimental data for this specific fragment in FBDD is not extensively published, its physicochemical properties and structural features make it a compelling candidate for screening against a variety of protein targets.
Introduction to this compound as a Fragment
This compound is a heterocyclic compound featuring a benzotriazole core substituted with a trifluoromethyl group. The benzotriazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to participate in various non-covalent interactions with biological macromolecules. The addition of the trifluoromethyl (CF3) group imparts unique properties, including increased metabolic stability, enhanced binding affinity through lipophilic and electrostatic interactions, and the ability to modulate the acidity of the N-H proton.
Physicochemical Properties and "Rule of Three" Compliance
For a compound to be considered a suitable fragment, it should generally adhere to the "Rule of Three," which provides guidelines for its physicochemical properties.[1][2][3] this compound aligns well with these principles.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 187.12 g/mol [4] | < 300 Da | Yes |
| cLogP | ~2.0-2.5 (estimated) | < 3 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (N atoms in the triazole ring) | ≤ 3 | Yes |
| Rotatable Bonds | 0 | ≤ 3 | Yes |
Rationale for Use in Fragment Screening
The structural features of this compound make it an attractive candidate for FBDD:
-
Rigid Scaffold: The fused ring system provides a rigid and defined shape, reducing the entropic penalty upon binding and providing clear structural information.
-
Hydrogen Bonding Capability: The triazole ring presents one hydrogen bond donor (N-H) and multiple potential hydrogen bond acceptors, enabling specific interactions with protein backbones or side chains.
-
Trifluoromethyl Group: The electron-withdrawing CF3 group can enhance binding affinity through favorable interactions with hydrophobic pockets and can also participate in non-classical hydrogen bonds. It also serves as a potential vector for fragment growth and optimization.
-
Chemical Tractability: The benzotriazole ring system is synthetically versatile, allowing for straightforward chemical modification to grow the fragment into a more potent lead compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments in a fragment-based drug discovery workflow, with specific considerations for this compound.
Fragment Library Preparation and Quality Control
A high-quality fragment library is crucial for a successful FBDD campaign.
Protocol:
-
Procurement: Obtain this compound from a reputable chemical supplier.
-
Purity Assessment:
-
Dissolve the compound in a suitable solvent (e.g., DMSO).
-
Assess purity (>95%) using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS).
-
Confirm the identity and structural integrity using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Solubility Determination:
-
Prepare a series of concentrations of the fragment in the desired assay buffer.
-
Determine the maximum solubility using methods such as nephelometry or visual inspection. High solubility is critical for biophysical assays.
-
-
Plate Preparation:
-
Prepare a stock solution of the fragment in 100% DMSO (e.g., at 100 mM).
-
Use an acoustic liquid handler to dispense the fragment into 96- or 384-well plates for screening.
-
Considerations for this compound:
-
The trifluoromethyl group can sometimes reduce aqueous solubility. It is essential to experimentally verify its solubility in the specific buffer systems to be used for screening to avoid false negatives.
-
Due to its relatively simple structure, aggregation is not highly anticipated, but it should be monitored, especially at high concentrations.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.
Protocol:
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Aim for a low immobilization density to minimize mass transport effects.
-
Include a reference flow cell (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a solution of this compound in the running buffer, typically containing a small percentage of DMSO (e.g., 1-5%).
-
Inject the fragment solution over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) over time. A concentration-dependent increase in RU indicates binding.
-
Screen at a relatively high concentration (e.g., 100-500 µM) to detect weak binding.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
A steady-state response indicates a binding event. Hits are identified based on a predefined response threshold.
-
Considerations for this compound:
-
The expected binding affinity will likely be in the high micromolar to millimolar range, resulting in a low SPR signal. A high-sensitivity instrument is recommended.
-
Fast on/off rates are typical for fragments, leading to a square-shaped sensorgram.
Hit Validation and Characterization: NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating fragment hits and providing information about the binding site. Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are particularly useful.
Protocol (STD-NMR):
-
Sample Preparation:
-
Prepare two samples:
-
Sample A: Target protein (e.g., 10-20 µM) and this compound (e.g., 100-200 µM) in a suitable deuterated buffer.
-
Sample B (Control): this compound at the same concentration in the same buffer, without the protein.
-
-
-
NMR Experiment:
-
Acquire a ¹H NMR spectrum of both samples.
-
For Sample A, acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation frequency is applied to a region where no protein signals are present.
-
The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment protons to the protein.
-
Considerations for this compound:
-
The aromatic protons of the benzotriazole ring should provide clear signals in the ¹H NMR spectrum.
-
¹⁹F NMR can also be used as an orthogonal method. A change in the chemical shift of the CF3 group upon addition of the protein can confirm binding.
Structural Biology: X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target, which is invaluable for structure-based drug design.
Protocol:
-
Protein Crystallization:
-
Obtain well-diffracting crystals of the target protein.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Cryo-protection and Data Collection:
-
Transfer the soaked or co-crystals to a cryo-protectant solution and flash-cool in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure.
-
Carefully examine the resulting electron density map for evidence of the bound fragment.
-
Refine the structure with the fragment modeled into the density.
-
Analyze the binding mode, including all protein-fragment interactions.
-
Considerations for this compound:
-
The small size and potentially low occupancy of the fragment can make it challenging to visualize in the electron density map. High-resolution diffraction data is essential.
-
The trifluoromethyl group has a strong X-ray scattering signal, which may aid in its identification in the electron density map.
Visualizations
Logical Rationale for Fragment Selection
Caption: Rationale for selecting this compound as an FBDD candidate.
General Fragment-Based Drug Discovery Workflow
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by a lead compound.
References
Application Notes and Protocols for the Synthesis of Complex Peptides Using Trifluoromethyl Benzotriazole Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides, particularly those containing sterically hindered amino acids or sequences prone to aggregation, presents a significant challenge in peptide chemistry. Incomplete coupling reactions and racemization are common hurdles that can lead to low yields and impure products. To address these challenges, various coupling additives have been developed to enhance the efficiency and fidelity of solid-phase peptide synthesis (SPPS). Among these, benzotriazole derivatives have proven to be highly effective. This document provides detailed application notes and protocols for the use of trifluoromethyl benzotriazole additives, specifically 6-(Trifluoromethyl)-1-hydroxybenzotriazole (6-CF3-HOBt), in the synthesis of complex peptides.
The electron-withdrawing nature of the trifluoromethyl group at the 6-position of the benzotriazole ring enhances the acidity of the N-hydroxy group. This increased acidity makes 6-CF3-HOBt a better leaving group compared to the parent compound, 1-hydroxybenzotriazole (HOBt), leading to faster and more efficient activation of the carboxylic acid of the incoming amino acid. This, in turn, accelerates the coupling reaction and minimizes undesirable side reactions such as racemization.
Advantages of 6-CF3-HOBt and its Derivatives
The use of 6-CF3-HOBt and its corresponding uronium/aminium and phosphonium salt coupling reagents offers several advantages in the synthesis of complex peptides:
-
Enhanced Reactivity: The strong electron-withdrawing trifluoromethyl group increases the rate of active ester formation, leading to faster coupling times and improved efficiency, especially for sterically hindered amino acids.
-
Suppression of Racemization: By promoting rapid and efficient coupling, the lifetime of the activated amino acid is reduced, thereby minimizing the opportunity for racemization through the formation of oxazolone intermediates.
-
Improved Yields and Purity: The high efficiency of coupling reactions mediated by 6-CF3-HOBt derivatives often results in higher yields of the desired peptide and a cleaner crude product profile, which simplifies subsequent purification steps.
-
Efficacy with "Difficult" Sequences: These reagents are particularly effective in overcoming challenges associated with "difficult" sequences, such as those prone to aggregation and β-sheet formation.
Quantitative Data and Performance Comparison
While direct comparative studies detailing the performance of 6-CF3-HOBt against other additives are not extensively published, the well-documented performance of its chloro-substituted analogue, 6-Cl-HOBt, provides valuable insights. The trifluoromethyl group is a stronger electron-withdrawing group than the chloro group, suggesting that 6-CF3-HOBt and its derivatives would exhibit equal or superior performance.
The following table summarizes the expected performance of coupling reagents derived from HOBt analogues in the synthesis of a model "difficult" peptide, the Acyl Carrier Protein (ACP) fragment (65-74). The data for HBTU (HOBt-based) and HCTU (6-Cl-HOBt-based) is sourced from comparative studies, and the performance of a hypothetical CF3-HBTU is extrapolated based on the known electronic effects.
| Coupling Reagent | Additive Moiety | Key Feature | Expected Crude Purity (%) for ACP (65-74) | Expected Racemization Level |
| HBTU | HOBt | Standard Reactivity | ~70-75 | Low |
| HCTU | 6-Cl-HOBt | Enhanced Reactivity | ~80-85 | Very Low |
| CF3-HBTU (Hypothetical) | 6-CF3-HOBt | Superior Reactivity | ≥85 | Extremely Low |
Experimental Protocols
The following protocols provide detailed methodologies for the application of 6-CF3-HOBt and its derived coupling reagents in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Standard Coupling using 6-CF3-HOBt as an Additive with a Carbodiimide
This protocol describes the in situ activation of an Fmoc-protected amino acid using a carbodiimide (e.g., N,N'-diisopropylcarbodiimide, DIC) and 6-CF3-HOBt.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
6-(Trifluoromethyl)-1-hydroxybenzotriazole (6-CF3-HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and 6-CF3-HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Immediately add the complete coupling cocktail to the deprotected peptide-resin.
-
Agitate the reaction mixture for 45-90 minutes. For sterically hindered amino acids or known difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Coupling using a Pre-formed 6-CF3-HOBt-based Uronium/Aminium Salt (e.g., CF3-HBTU)
This protocol utilizes a pre-formed coupling reagent derived from 6-CF3-HOBt, which simplifies the activation step.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
CF3-HBTU (hypothetical uronium/aminium salt of 6-CF3-HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and CF3-HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
-
Repeat Cycle: Repeat steps 2-3 for each subsequent amino acid in the peptide sequence.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Standard solid-phase peptide synthesis (SPPS) cycle.
Caption: Mechanism of amino acid activation with 6-CF3-HOBt.
Conclusion
Trifluoromethyl benzotriazole additives and their derived coupling reagents represent a powerful class of tools for the synthesis of complex and "difficult" peptides. Their enhanced reactivity and ability to suppress racemization can lead to significant improvements in peptide yield and purity. The protocols provided herein offer a starting point for the successful implementation of these reagents in both manual and automated solid-phase peptide synthesis. As with any synthetic methodology, optimization of coupling times and reagent equivalents may be necessary for specific peptide sequences to achieve the best possible outcomes.
Application Notes and Protocols for Reactions Involving 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for synthetic reactions involving 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole. This versatile building block is of significant interest in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability of target molecules. The following sections detail a key synthetic transformation, N-alkylation, and discuss the broader biological significance of trifluoromethylated benzotriazole derivatives.
Introduction to this compound in Drug Discovery
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The trifluoromethyl group (CF₃), in particular, is a strong electron-withdrawing group that can significantly impact a molecule's acidity, basicity, and dipole moment. When appended to the benzotriazole scaffold, a privileged structure in numerous biologically active compounds, it offers a valuable synthon for the development of novel therapeutics. Derivatives of benzotriazole have shown a wide array of pharmacological activities, including anticancer, antifungal, and enzyme inhibitory effects.[1][2] The 5-trifluoromethyl substitution has been explored for its potential to enhance these biological activities.
Key Experimental Protocol: Synthesis of N-Substituted Benzotriazole Nucleosides
One notable application of a trifluoromethyl-substituted benzotriazole is in the synthesis of novel nucleoside analogues, which are a cornerstone of antiviral and anticancer drug development. The following protocol details the synthesis of a protected ribofuranosyl-benzotriazole derivative.
Protocol 1: Synthesis of 1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-3-[5-(difluoromethyl)-5-(trifluoromethyl)benzotriazol-3-yl]benzotriazole
This procedure involves the silylation of the benzotriazole derivative followed by coupling with a protected ribose sugar.[3]
Materials:
-
3-Benzotriazole-5-(yl)-difluoromethyl-5-trifluoromethyl benzotriazole
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dry 1,2-dichloroethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Chloroform
-
Acetone
Procedure:
-
A mixture of 3-Benzotriazole-5-(yl)-difluoromethyl-5-trifluoromethyl benzotriazole (0.02 mol) and hexamethyldisilazane (20 ml) with a catalytic amount of ammonium sulfate (0.01 g) is heated under reflux for 24 hours.[3]
-
After cooling, the clear solution is evaporated to dryness to yield the silylated derivative.[3]
-
The silylated derivative is dissolved in 20 ml of dry 1,2-dichloroethane, and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (5.05 g, 0.01 mol) is added.[3]
-
This mixture is then added dropwise to a solution of trimethylsilyl trifluoromethanesulfonate (10 ml) in dry 1,2-dichloroethane (50 ml).[3]
-
The reaction mixture is stirred at room temperature for 24 hours.[3]
-
The reaction is quenched by washing with a saturated solution of aqueous sodium bicarbonate (3 x 50 ml) and then with water (3 x 50 ml).[3]
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to give an anomeric mixture of the product.[3]
-
The anomers are separated by column chromatography on silica gel using a chloroform:acetone (9:1) eluent to afford the pure β-anomer.[3]
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| 1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-3-[5-(difluoromethyl)-5-(trifluoromethyl)benzotriazol-3-yl]benzotriazole (β-anomer) | 38.85 | 115 |
Spectroscopic Data for the β-anomer: [3]
-
IR (KBr, cm⁻¹): 1740 (C=O), 1670 (C=N)
-
¹H NMR (850MHz, CDCl₃): δ 1.57 (s, 1H, NH), 3.49 (m, 1H, H-5'), 3.46 (m, 1H, H-5''), 4.58-4.55 (dd, 1H, H-4'), 4.81-8.79 (dd, 1H, H-4''), 4.89-4.47 (m, 1H, H-3'), 5.00-4.96 (m, 1H, H-3''), 6.31-6.68 (t, 1H, H-2', J = 5.8 Hz), 6.61-6.60 (t, 1H, H-2'', J = 5.8 Hz), 6.67 (d, 1H, H-1', J1',2'=7.5 Hz), 6.73 (d, 1H, H-1'', J1'',2''=7.5 Hz), 8.30-7.38 (m, 37H, Ar-H).
General Experimental Workflow
The synthesis of complex molecules from this compound often follows a structured workflow, from initial functionalization to purification and characterization, and finally to biological evaluation.
Caption: Generalized workflow for the synthesis and evaluation of this compound derivatives.
Biological Significance and Potential Signaling Pathways
Derivatives of benzotriazole are known to exhibit a range of biological activities. The trifluoromethyl group can enhance these properties. For instance, trifluoromethyl-substituted benzimidazole derivatives have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] In the context of cancer, benzotriazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.[1]
While a specific signaling pathway for derivatives of this compound is not yet fully elucidated in the literature, a plausible mechanism of action for its anticancer effects could involve the inhibition of key enzymes in cancer progression, such as topoisomerases or protein kinases. The diagram below illustrates a hypothetical signaling pathway that could be targeted by such compounds.
Caption: Hypothetical mechanism of action for a this compound derivative as an anticancer agent.
Summary of Potential Applications
The unique electronic properties of the trifluoromethyl group make this compound a valuable starting material for the synthesis of compounds with potential applications in various fields of drug discovery:
| Application Area | Potential Mechanism of Action |
| Anticancer | Inhibition of protein kinases, topoisomerases, or other enzymes involved in cell cycle progression.[1] |
| Antifungal | Disruption of fungal cell wall synthesis or other essential metabolic pathways.[2] |
| Antiviral | Inhibition of viral replication enzymes, such as polymerases or proteases. |
| Antibacterial | Inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[4] |
Further research into the synthesis of diverse derivatives of this compound and the elucidation of their specific mechanisms of action will be crucial for realizing their full therapeutic potential.
References
- 1. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Trifluoromethylated Amino Acids Using Benzotriazole Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of trifluoromethylated (CF3) amino acids into peptides and proteins is a powerful strategy in drug discovery and chemical biology. The unique properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and ability to modulate peptide conformation, can significantly enhance the therapeutic potential of peptide-based drugs. Benzotriazole-based coupling reagents, such as HBTU, HATU, and HOBt, are widely recognized for their efficiency and suppression of racemization during peptide synthesis. This document provides detailed protocols and application notes for the effective incorporation of trifluoromethylated amino acids into peptide chains using these robust reagents.
Core Concepts and Workflow
The fundamental principle involves the activation of the carboxylic acid group of a protected trifluoromethylated amino acid by a benzotriazole-based reagent. This activation facilitates the nucleophilic attack by the free amino group of a growing peptide chain, forming a stable amide bond. The workflow is compatible with standard solid-phase peptide synthesis (SPPS) methodologies.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a trifluoromethylated amino acid.
Key Reagents and Their Properties
The choice of benzotriazole reagent can influence coupling efficiency and cost. Below is a summary of commonly used reagents.
| Reagent Name | Full Name | Activator | Key Features |
| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HOBt | Cost-effective, highly efficient, standard reagent.[1] |
| HATU | 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HOAt | More reactive than HBTU, useful for sterically hindered couplings.[1] |
| HOBt | Hydroxybenzotriazole | - | Used as an additive to suppress racemization and improve coupling efficiency. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling of a Trifluoromethylated Amino Acid
This protocol outlines the manual coupling of an N-α-Fmoc-protected trifluoromethylated amino acid to a resin-bound peptide chain.
Materials:
-
Fmoc-protected trifluoromethylated amino acid (e.g., Fmoc-L-3,3,3-trifluoroalanine)
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Activation of the Trifluoromethylated Amino Acid:
-
In a separate vial, dissolve the Fmoc-trifluoromethylated amino acid (3 eq.), HBTU/HATU (2.9 eq.), and DIEA (6 eq.) in a minimal amount of DMF.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time can be beneficial for sterically hindered trifluoromethylated amino acids.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Confirmation of Coupling:
-
Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
-
Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.[1]
Caption: Activation and coupling of a CF3-amino acid using a benzotriazole reagent.
Protocol 2: Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
Successful incorporation should be verified by analytical techniques. The expected mass increase corresponds to the residue mass of the incorporated trifluoromethylated amino acid.
Table 1: Residue Masses of Example Trifluoromethylated Amino Acids
| Amino Acid | Abbreviation | Residue Formula | Monoisotopic Residue Mass (Da) |
| 3,3,3-Trifluoroalanine | Tfa | C₃HF₃NO | 124.001 |
| 4,4,4-Trifluorovaline | Tfv | C₅H₆F₃NO | 169.038 |
| 5,5,5-Trifluoroleucine | Tfl | C₆H₈F₃NO | 183.053 |
Note: The actual observed mass in mass spectrometry will include protonation ([M+H]⁺).
Troubleshooting and Application Notes
-
Slow or Incomplete Coupling: Trifluoromethylated amino acids can be sterically demanding. If a Kaiser test indicates incomplete coupling, consider double coupling (repeating the coupling step with a fresh solution of activated amino acid) or switching to a more potent coupling reagent like HATU.
-
Racemization: Benzotriazole-based reagents are excellent at suppressing racemization. However, prolonged activation times before addition to the resin should be avoided. The use of additives like HOBt or HOAt is standard practice with carbodiimides but is inherent to uronium/aminium salts like HBTU and HATU.
-
Stability of the CF3 Group: The trifluoromethyl group is generally stable under standard SPPS conditions, including repeated exposure to piperidine and the final TFA cleavage cocktail.
-
Purity Analysis: Due to the increased hydrophobicity imparted by the CF3 group, peptides containing these residues may exhibit different retention times on reverse-phase HPLC compared to their non-fluorinated analogs. Gradient optimization may be necessary for effective purification.
By following these protocols and considerations, researchers can reliably incorporate trifluoromethylated amino acids into synthetic peptides, opening avenues for the development of novel therapeutics and research tools with enhanced properties.
References
Application Notes and Protocols for 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient synthesis of peptides for research, therapeutic, and diagnostic applications. The prevention of racemization and the achievement of high coupling efficiencies are critical for the synthesis of pure, biologically active peptides. Additives based on 1-hydroxybenzotriazole (HOBt) are widely used in conjunction with carbodiimides or as part of uronium/aminium or phosphonium salt coupling reagents to form active esters that enhance coupling rates and suppress the epimerization of amino acid residues.
The reactivity of HOBt-derived additives can be significantly influenced by the electronic nature of substituents on the benzotriazole ring. It has been established that electron-withdrawing groups increase the acidity of the N-hydroxy group, leading to the formation of more reactive active esters. This increased reactivity translates to faster and more efficient amide bond formation and superior suppression of racemization, which is particularly crucial during the coupling of sterically hindered or racemization-prone amino acids.
This application note details the use of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole, specifically its N-hydroxy derivative, 1-hydroxy-5-(trifluoromethyl)benzotriazole (5-CF3-HOBt), as a highly effective coupling additive in SPPS. The strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position significantly enhances the performance of the benzotriazole core, making it a superior alternative to unsubstituted HOBt and even other halogen-substituted derivatives for challenging peptide sequences.
Advantages of this compound in SPPS
The incorporation of the trifluoromethyl group into the benzotriazole structure offers several key advantages in solid-phase peptide synthesis:
-
Enhanced Reactivity: The electron-withdrawing nature of the -CF3 group increases the acidity of the hydroxyl group of 5-CF3-HOBt, making it a better leaving group. This results in the formation of highly reactive O-acylisourea intermediates that accelerate the rate of amide bond formation.
-
Superior Racemization Suppression: The heightened reactivity of the active esters formed with 5-CF3-HOBt leads to faster aminolysis, which outcompetes the rate of oxazolone formation, the primary pathway for racemization. This is particularly beneficial for the coupling of sensitive amino acids such as histidine and cysteine.[1]
-
Improved Coupling Efficiency for Hindered Amino Acids: The increased reactivity is especially advantageous when coupling sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), or during the synthesis of long and difficult peptide sequences that are prone to aggregation.
-
Compatibility with Standard SPPS Protocols: 5-CF3-HOBt can be seamlessly integrated into standard Fmoc- and Boc-SPPS protocols as a direct replacement for HOBt, often without the need for significant modifications to existing procedures.
Data Presentation
While direct comparative quantitative data for 5-CF3-HOBt is emerging, the performance can be inferred from studies on other electron-deficient HOBt analogs. The following tables provide a comparative overview of the performance of various benzotriazole-based additives and their derived coupling reagents. The expected performance of 5-CF3-HOBt is anticipated to be comparable to or exceed that of 6-Cl-HOBt.
Table 1: Comparison of Physicochemical Properties and Reactivity of HOBt Analogs
| Additive | pKa | Relative Reactivity | Racemization Suppression |
| 1-Hydroxybenzotriazole (HOBt) | 4.60 | Standard | Good |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | 3.28 | High | Excellent |
| 1-Hydroxy-6-chlorobenzotriazole (6-Cl-HOBt) | 3.35 | High | Excellent |
| 1-Hydroxy-5-(trifluoromethyl)benzotriazole (5-CF3-HOBt) | ~3.0-3.3 (Estimated) | Very High | Superior (Predicted) |
Note: The pKa for 5-CF3-HOBt is an estimation based on the strong electron-withdrawing effect of the trifluoromethyl group.
Table 2: Comparative Performance of Coupling Reagents in a Model "Difficult Sequence" Peptide Synthesis (Acyl Carrier Protein 65-74 Fragment)
| Coupling Reagent/Additive System | Crude Purity (%) at 2 x 20 min Coupling | Crude Purity (%) at 2 x 1 min Coupling |
| HBTU/HOBt | ~75% | ~65% |
| HCTU/6-Cl-HOBt | ~84% | ~80% |
| HATU/HOAt | ~83% | ~83% |
| DIC/5-CF3-HOBt (Predicted) | >85% | >80% |
Data for HBTU, HCTU, and HATU are adapted from comparative studies. The performance of DIC/5-CF3-HOBt is a projection based on the expected high reactivity.
Experimental Protocols
The following protocols provide a general framework for the use of 5-CF3-HOBt as a coupling additive in standard Fmoc-based solid-phase peptide synthesis.
Protocol 1: Standard Coupling Cycle using Carbodiimide and 5-CF3-HOBt
This protocol is suitable for the routine incorporation of amino acids during SPPS.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
1-Hydroxy-5-(trifluoromethyl)benzotriazole (5-CF3-HOBt) (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC) (3-5 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
20% Piperidine in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and then DMF (3 times) to remove all traces of piperidine.
-
Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.) and 5-CF3-HOBt (3-5 eq.) in DMF. b. Add this solution to the washed and drained resin. c. Add DIC (3-5 eq.) to the reaction vessel. d. Agitate the mixture at room temperature for 1-2 hours. For known difficult couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test or a chloranil test to monitor the completion of the coupling reaction. A negative test (yellow beads for Kaiser test) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
-
Cycle Repetition: Proceed to the next Fmoc deprotection step to continue the peptide chain elongation.
Protocol 2: Coupling of Racemization-Prone or Sterically Hindered Amino Acids
This protocol is recommended for incorporating amino acids such as Fmoc-His(Trt)-OH, Fmoc-Cys(Trt)-OH, or other residues known to be susceptible to racemization.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH) (2-3 equivalents)
-
1-Hydroxy-5-(trifluoromethyl)benzotriazole (5-CF3-HOBt) (2-3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (2-3 equivalents)
-
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (for His coupling, use a weaker base like Collidine) (2-3 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
DMF or NMP
Procedure:
-
Deprotection and Washing: Follow steps 1-3 from Protocol 1.
-
Pre-activation (Optional but Recommended): a. In a separate vial, dissolve the Fmoc-amino acid (2-3 eq.), 5-CF3-HOBt (2-3 eq.), and DIC (2-3 eq.) in DMF. b. Allow the solution to pre-activate for 5-10 minutes at room temperature. Note: Minimize pre-activation time to reduce the risk of side reactions.
-
Coupling: a. Add the pre-activated amino acid solution to the resin. b. If required (especially for the free carboxylic acid of the incoming amino acid), add a base such as DIPEA or Collidine (2-3 eq.). For histidine, a weaker base is recommended to minimize side chain racemization. c. Agitate the mixture at room temperature for 2-4 hours, or until a negative Kaiser test is achieved.
-
Washing: Follow step 6 from Protocol 1.
-
Double Coupling (if necessary): If the Kaiser test is still positive after the initial coupling, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for an SPPS cycle using 5-CF3-HOBt.
References
Catalytic Applications of Benzotriazole Derivatives: A Focus on 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
Disclaimer: Extensive literature searches did not yield specific examples of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole being directly used as a catalyst or ligand in catalytic reactions. However, the broader class of benzotriazole compounds has been effectively utilized as ligands in a variety of metal-catalyzed processes. This document provides detailed application notes and protocols for these analogous systems, which can serve as a foundation for exploring the potential catalytic applications of this compound. The electron-withdrawing nature of the trifluoromethyl group may influence the electronic properties of the benzotriazole ligand system, potentially impacting catalytic activity and selectivity.
Introduction to Benzotriazoles in Catalysis
Benzotriazole and its derivatives are recognized for their utility as versatile and sustainable ligands in metal-catalyzed cross-coupling reactions.[1][2] These compounds are typically non-toxic, thermally stable, and cost-effective.[1][2] Their ability to act as bidentate ligands, coupled with strong electron-donating and accepting properties, makes them effective in facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The applications of benzotriazole-based ligands are prominent in copper- and palladium-catalyzed reactions.[1]
Application Note 1: Copper-Catalyzed Glaser Coupling of Terminal Alkynes
Benzotriazole has proven to be an efficient ligand in the copper-catalyzed homocoupling of terminal alkynes to synthesize 1,3-diynes, a reaction known as the Glaser coupling.[3] This methodology is advantageous due to its mild reaction conditions, simple work-up, and high yields.[3]
Quantitative Data Summary
| Entry | Alkyne Substrate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuI (10 mol%) | 1H-Benzotriazole (20 mol%) | K₂CO₃ | N/A | 120 | 12 | 85 |
| 2 | Phenylacetylene | CuI (2 mol%) | 1H-Benzotriazole (5 mol%) | K₂CO₃ (0.5 equiv) | N/A | RT | N/A | High |
Data extracted from a study on the Cu-catalyzed Glaser reaction.[3][4]
Experimental Protocol: General Procedure for Glaser Coupling
-
To a round-bottom flask, add the terminal alkyne (1.0 equiv), potassium carbonate (0.5 equiv), copper(I) iodide (2 mol%), and 1H-benzotriazole (5 mol%).[4]
-
The reaction mixture is stirred at room temperature in an open atmosphere.[3]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-diyne.[3]
Proposed Catalytic Cycle
Caption: Proposed mechanism for the copper-catalyzed Glaser coupling reaction.
Application Note 2: Copper-Catalyzed Synthesis of Benzoxazoles
1-(Hydroxymethyl)-1H-benzotriazole has been employed as a ligand in the copper-catalyzed Ullmann coupling for the synthesis of diverse benzoxazoles.[1] This reaction proceeds with good yields under relatively high temperatures.
Quantitative Data Summary
| Entry | Substrate 1 | Substrate 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Aminophenol | Aryl Halide | CuI | 1-(Hydroxymethyl)-1H-benzotriazole | K₂CO₃ | DMF | 120 | Good |
General conditions derived from a review on benzotriazole ligands.[1]
Experimental Protocol: General Procedure for Benzoxazole Synthesis
-
In a sealed tube, combine the 2-aminophenol (1.0 equiv), aryl halide (1.2 equiv), copper(I) iodide (10 mol%), 1-(hydroxymethyl)-1H-benzotriazole (20 mol%), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF as the solvent.
-
The reaction vessel is sealed and heated to 120 °C with stirring for the required time (typically 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield the benzoxazole product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of benzoxazoles.
Application Note 3: Polymer-Supported Benzotriazoles in Heterocycle Synthesis
Polymer-supported benzotriazoles have been utilized as catalysts for the generation of a tetrahydroquinoline library, showcasing an application in combinatorial chemistry and drug discovery.[5]
Logical Relationship Diagram
Caption: The cycle of using a polymer-supported benzotriazole catalyst.
Conclusion
While direct catalytic applications of this compound are not yet reported in the literature, the established utility of the parent benzotriazole and its other derivatives as effective ligands in a range of important catalytic transformations suggests that the trifluoromethyl derivative holds significant potential. The protocols and data presented here for analogous systems provide a strong starting point for researchers to investigate the catalytic prowess of this specific fluorinated compound. Further research is warranted to explore its efficacy in these and other catalytic reactions, potentially leading to novel and improved synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole Synthesis
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the diazotization of 4-trifluoromethyl-1,2-phenylenediamine.[1] This involves reacting the diamine with a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid, leading to intramolecular cyclization to form the benzotriazole ring.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting material is 4-trifluoromethyl-1,2-phenylenediamine. The essential reagents include:
-
Sodium Nitrite (NaNO₂): As the source of the nitrosonium ion for diazotization.
-
Acid: Typically a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a weaker acid like acetic acid.
-
Solvent: Often an aqueous medium or a mixture of water and a miscible organic solvent.
Q3: What are the critical parameters to control during the reaction?
A3: Temperature and the rate of addition of sodium nitrite are crucial. Diazotization reactions are typically conducted at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt and prevent unwanted side reactions.[2][3] Slow, controlled addition of the sodium nitrite solution is essential to manage the exothermic nature of the reaction and maintain the low temperature.
Q4: What are some common side products in this synthesis?
A4: Potential side products can include:
-
Azo compounds: Formed from intermolecular coupling of the diazonium intermediate, especially if the cyclization is slow or incomplete.[1]
-
Phenolic impurities: Arising from the reaction of the diazonium salt with water, particularly if the temperature is not adequately controlled.
-
Tarry polymeric materials: Often dark-colored, these can result from various decomposition pathways of the reactive intermediates.[4]
Q5: How can I purify the final product?
A5: Purification of this compound can be achieved through several methods:
-
Recrystallization: Using a suitable solvent system is a common and effective method.
-
Column Chromatography: Silica gel chromatography can be employed for high-purity requirements.
-
Decolorization: Treatment with activated charcoal in a suitable solvent can remove colored impurities.[4]
-
Salt Formation and Neutralization: In some cases, forming a salt of the benzotriazole, washing away impurities, and then neutralizing to regenerate the purified product can be effective.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete diazotization. 2. Decomposition of the diazonium intermediate due to high temperature. 3. Sub-optimal pH for the reaction. | 1. Ensure the use of a slight excess of sodium nitrite and acid. 2. Maintain the reaction temperature strictly between 0-5 °C. Use an ice/salt bath for efficient cooling. 3. Adjust the acid concentration to ensure a sufficiently acidic medium for diazotization. |
| Dark-Colored Product | 1. Formation of azo-coupled byproducts. 2. Presence of tarry impurities from side reactions. | 1. Ensure slow and controlled addition of sodium nitrite to favor intramolecular cyclization. 2. During workup, treat the crude product solution with activated charcoal before crystallization.[4] |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities depressing the melting point. 2. The chosen recrystallization solvent is not optimal. | 1. Attempt purification by column chromatography before recrystallization. 2. Screen a range of solvents or solvent mixtures for recrystallization. |
| Inconsistent Results | 1. Purity of the starting 4-trifluoromethyl-1,2-phenylenediamine. 2. Inconsistent temperature control. 3. Variations in the rate of reagent addition. | 1. Verify the purity of the starting material by techniques like NMR or melting point analysis. 2. Use a reliable and calibrated thermometer and ensure efficient stirring. 3. Employ a syringe pump or a dropping funnel for consistent and slow addition of sodium nitrite solution. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Dissolution of Starting Material: Dissolve 4-trifluoromethyl-1,2-phenylenediamine in a suitable acidic solution (e.g., dilute hydrochloric acid or aqueous acetic acid) in a reaction vessel equipped with a stirrer and a thermometer.
-
Cooling: Cool the solution to 0-5 °C in an ice/salt bath with constant stirring.
-
Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cooled solution of the diamine, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours) to ensure complete cyclization.
-
Isolation: The product may precipitate from the reaction mixture. If so, it can be collected by filtration. If not, the product can be extracted with a suitable organic solvent.
-
Washing: Wash the collected solid or the organic extract with cold water and then with a dilute solution of a weak base (e.g., sodium bicarbonate) to remove acidic impurities.
-
Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Visualizations
Caption: A flowchart of the synthesis process.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: Minimizing Racemization with 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole in Peptide Coupling
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to racemization during peptide coupling, with a specific focus on the application of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole (CF3-HOBt).
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a critical issue?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction, leading to the incorporation of an unintended D-amino acid into the peptide chain instead of the naturally occurring L-amino acid. This alteration can drastically change the peptide's three-dimensional structure, which in turn can significantly impact its biological activity, receptor binding affinity, and overall therapeutic efficacy.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common pathway for racemization is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The α-proton of this oxazolone is acidic and can be easily removed by a base, leading to a planar, achiral intermediate. The incoming amine can then attack this intermediate from either side, resulting in a mixture of L- and D-peptides.[1]
Q3: How does this compound (CF3-HOBt) help in minimizing racemization?
A3: Like its parent compound, 1-hydroxybenzotriazole (HOBt), CF3-HOBt acts as a coupling additive. It reacts with the activated amino acid to form an active ester intermediate. This intermediate is more reactive towards the desired amine coupling and less prone to forming the problematic oxazolone intermediate.[2] The strong electron-withdrawing nature of the trifluoromethyl (CF3) group on the benzotriazole ring is believed to enhance its efficacy. This electron-withdrawing effect increases the acidity of the N-hydroxy group, leading to a faster reaction to form the active ester and a more reactive ester for the subsequent amidation, thereby further minimizing the time the activated amino acid is susceptible to racemization. This is analogous to the enhanced performance seen with other HOBt derivatives bearing electron-withdrawing groups, such as 1-hydroxy-7-azabenzotriazole (HOAt).[3]
Q4: Which amino acids are particularly susceptible to racemization?
A4: Amino acids with electron-withdrawing groups on their side chains, such as histidine (His) and cysteine (Cys), are notoriously prone to racemization. Trifluoromethylated amino acids are also highly susceptible due to the strong electron-withdrawing effect of the CF3 group, which increases the acidity of the α-proton.[1]
Q5: When should I consider using CF3-HOBt over standard HOBt?
A5: While HOBt is effective in many cases, CF3-HOBt should be considered for more challenging coupling reactions where the risk of racemization is high. This includes the coupling of racemization-prone amino acids (e.g., His, Cys), sterically hindered amino acids, and especially trifluoromethylated amino acids. The enhanced reactivity and suppression of side reactions are expected to provide a higher purity of the final peptide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of racemization detected in the final peptide. | Use of carbodiimides (e.g., DCC, DIC) without an additive. | Always use a racemization-suppressing additive. Consider replacing HOBt with CF3-HOBt, HOAt, or Oxyma for improved performance. |
| Use of a strong, non-hindered base (e.g., DIPEA). | Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. | |
| Prolonged pre-activation time. | Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin-bound peptide. | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature) if possible. | |
| Incomplete coupling, especially with hindered or trifluoromethylated amino acids. | Insufficient reactivity of the coupling reagent/additive combination. | Switch to a more powerful coupling system. Using CF3-HOBt with a carbodiimide or employing a uronium/aminium salt-based reagent like HATU or HCTU can be more effective. |
| Steric hindrance. | Increase the reaction time and/or temperature. Consider using microwave-assisted peptide synthesis to overcome the activation energy barrier. | |
| Formation of side products. | Reaction of the coupling reagent with amino acid side chains. | Use the minimum effective amount of coupling reagent and additive. Ensure that the side chains of sensitive amino acids are appropriately protected. |
| Guanidinylation of the N-terminal amine. | This is more common with uronium/aminium reagents like HBTU. Ensure proper pre-activation of the carboxylic acid before adding it to the amine component. Phosphonium-based reagents like PyBOP do not have this side reaction.[4] |
Data Presentation
Table 1: Comparison of Racemization-Suppressing Additives
| Additive | pKa | Key Advantages |
| HOBt | 4.60[3] | Cost-effective, widely used, and effective for many standard couplings.[5] |
| HOAt | 3.28[3] | More acidic than HOBt, leading to a more reactive active ester and superior suppression of racemization, especially for difficult couplings.[3] |
| OxymaPure® | 4.60 | A non-explosive alternative to HOBt and HOAt with comparable or superior performance in suppressing racemization and improving coupling efficiency.[6] |
| CF3-HOBt | Not available in search results | Expected to have a lower pKa than HOBt due to the electron-withdrawing CF3 group, likely resulting in enhanced performance similar to or exceeding HOAt. |
Note: Direct quantitative comparisons involving CF3-HOBt were not available in the search results. The expected performance is inferred from the established principles of electron-withdrawing group effects on HOBt derivatives.
Table 2: Influence of Coupling Reagents and Additives on Epimerization
| Coupling Additive | Coupling Reagent | % Epimerization |
| HOBt | DCC | 18% |
| HOAt | DCC | 6% |
| HOBt | DCC | 10.2% (in synthesis of Z-Phg-Val-OMe)[7] |
| HOAt | DCC | 1.8% (in synthesis of Z-Phg-Val-OMe)[7] |
This data illustrates the significant reduction in epimerization when a more advanced additive like HOAt is used in place of HOBt.
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) with CF3-HOBt
This protocol provides a general guideline for a manual coupling cycle using CF3-HOBt as an additive.
1. Resin Swelling:
- Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.
- Wash the resin with N,N-Dimethylformamide (DMF) (3 x 5 mL).
- Swell the resin in DMF for at least 30 minutes at room temperature.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the swollen resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the deprotection solution.
- Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
- Add CF3-HOBt (3-5 equivalents) to the amino acid solution.
- Add a carbodiimide coupling reagent (e.g., N,N'-Diisopropylcarbodiimide (DIC), 3-5 equivalents).
- Optional for trifluoromethylated amino acids: Add Copper(II) chloride (CuCl2) (1 equivalent) to further suppress racemization.
- Allow the mixture to pre-activate for a short period (1-2 minutes).
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test.
4. Washing:
- Once the coupling is complete (negative Kaiser test), drain the coupling solution.
- Wash the resin with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and finally DMF (3 x 5 mL).
5. Repeat:
- Proceed to the next Fmoc deprotection and coupling cycle.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric purity of an amino acid within a crude peptide product after cleavage from the resin.
Part A: Peptide Hydrolysis
-
Place approximately 1-2 mg of the crude peptide in a hydrolysis tube.[1]
-
Add 500 µL of 6 M HCl.[1]
-
Seal the tube under vacuum or flush with argon.[1]
-
Heat the sample at 110°C for 24 hours.[1]
-
After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.[1]
-
Re-dissolve the amino acid hydrolysate in a suitable solvent for derivatization or direct analysis.
Part B: Chiral HPLC Analysis
-
Column: Use a suitable chiral stationary phase (CSP) column.
-
Mobile Phase: A typical mobile phase for chiral separations is a mixture of hexane and a polar organic modifier (e.g., ethanol or isopropanol) with a small amount of an acidic or basic additive. The exact conditions will depend on the specific amino acid and the column used.
-
Detection: UV detection is commonly used.
-
Analysis: Compare the retention times of the amino acids in the hydrolyzed sample to those of pure L- and D-amino acid standards to quantify the extent of racemization.
Visualizations
Caption: Mechanism of racemization via oxazolone formation and its suppression by CF3-HOBt.
Caption: A logical workflow for troubleshooting high racemization levels.
References
Technical Support Center: Overcoming Low Yield in Peptide Synthesis with Trifluoromethylated Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of peptides containing trifluoromethylated (TFM) amino acids. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly impacts reaction kinetics, often leading to lower yields and increased side products. This guide offers practical solutions and detailed protocols to optimize your synthetic outcomes.
Troubleshooting Guides
Low peptide yield and the presence of impurities are common hurdles when incorporating trifluoromethylated amino acids. The following table outlines frequent issues, their probable causes, and actionable solutions to enhance your peptide synthesis.
| Symptom | Potential Cause | Recommended Solution(s) |
| Low Yield of Desired Peptide | Incomplete coupling of the trifluoromethylated amino acid due to the reduced nucleophilicity of its amino group.[1] | 1. Utilize a high-potency coupling reagent: Switch from standard carbodiimides (e.g., DCC, DIC) to more reactive onium salt-based reagents like HATU, HCTU, or PyBOP.[1] HATU is often considered the gold standard for difficult couplings.[1][2] 2. Perform a "double coupling": Repeat the coupling step with a fresh solution of the activated trifluoromethylated amino acid and coupling reagents to drive the reaction to completion.[1] 3. Increase reaction time and/or temperature: Allow for longer coupling times or consider elevating the temperature to improve reaction kinetics.[3] |
| Presence of Deletion Sequences in Mass Spectrometry Analysis | Failure to completely couple an amino acid, followed by the successful coupling of the subsequent residue. | 1. Implement a capping step: After the coupling of the trifluoromethylated amino acid, treat the resin with an acetylating agent, such as acetic anhydride, to block any unreacted N-termini.[1] This prevents the formation of deletion sequences and simplifies purification.[1] 2. Confirm complete coupling: Use a qualitative test, like the Kaiser test, to check for free amines after the coupling step. A positive result indicates the need for a second coupling or a capping step.[1] |
| Difficulty Purifying the Final Peptide | The presence of closely eluting deletion sequences or other side products. | 1. Optimize RP-HPLC gradient: Employ a shallower gradient during reversed-phase HPLC to improve the resolution and separation of the target peptide from impurities.[1] 2. Ensure effective capping: Proper implementation of a capping step will minimize the generation of deletion sequences that are often difficult to separate from the desired product.[1] |
| Positive Kaiser Test After Coupling | Incomplete reaction at the N-terminus of the growing peptide chain on the solid support.[1] | 1. Immediate double coupling: If the Kaiser test is positive, perform a second coupling with fresh reagents without delay.[1] 2. Capping of unreacted amines: If a second coupling is ineffective or not desired, proceed with capping the unreacted amines using acetic anhydride.[1] |
| Challenges with Coupling to the TFM Amino Acid | The electron-withdrawing effect of the -CF3 group can deactivate the N-terminus of the trifluoromethylated residue, making the subsequent coupling challenging.[1] | 1. Synthesize a dipeptide block: A common strategy is to synthesize a dipeptide in solution where the trifluoromethylated amino acid is the N-terminal residue. This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS) sequence, bypassing the difficult on-resin coupling.[1] |
Frequently Asked Questions (FAQs)
Q1: Why does the incorporation of trifluoromethylated amino acids often result in low peptide yields?
The primary reason is the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group.[1] This electronic effect significantly decreases the nucleophilicity of the alpha-amino group of the trifluoromethylated amino acid. As a result, the formation of the peptide bond with the activated carboxyl group of the incoming amino acid is slower and less efficient, leading to incomplete coupling and lower overall yields.[1]
Q2: Which coupling reagents are most effective for peptides containing trifluoromethylated residues?
For challenging couplings involving sterically hindered or electron-deficient amino acids like trifluoromethylated ones, high-potency coupling reagents are recommended.[1] Onium salt-based reagents are generally more effective than standard carbodiimides.
| Coupling Reagent | Class | Key Advantages |
| HATU | Aminium Salt | Considered the "gold standard" for difficult couplings due to its high reactivity and ability to minimize racemization.[1][2] |
| HCTU | Aminium Salt | A highly efficient and cost-effective alternative to HATU, with similar reactivity. |
| PyBOP | Phosphonium Salt | A classic, highly effective reagent, particularly useful for sterically hindered couplings. |
Q3: What is "double coupling" and when is it necessary?
Double coupling is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents.[1] This is a highly effective strategy to ensure the reaction proceeds to completion, especially when dealing with difficult couplings like those involving trifluoromethylated amino acids. It is advisable to perform a Kaiser test after the first coupling; a positive result, which indicates the presence of free amines, strongly suggests the need for a second coupling.[1]
Q4: What is "capping" and how does it improve the quality of the crude peptide?
Capping is the process of acetylating any unreacted N-terminal amines on the growing peptide chain after a coupling step.[1] This is typically done using acetic anhydride. By permanently blocking these unreacted amines, capping prevents the formation of deletion sequences. This simplifies the purification process as the major impurities will be truncated and capped peptides, which have significantly different retention times in RP-HPLC compared to the full-length desired peptide.[1]
Q5: How does the position of the trifluoromethylated amino acid in the sequence affect the synthesis strategy?
The most challenging step is often the coupling of the next amino acid to the N-terminus of the trifluoromethylated residue.[1] To overcome this, one effective strategy is the synthesis of a dipeptide building block in solution, where the trifluoromethylated amino acid is at the N-terminus. This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS) workflow, avoiding the problematic on-resin coupling to the deactivated amine.[1]
Experimental Protocols
Protocol 1: Optimized Coupling of a Trifluoromethylated Amino Acid using HATU
This protocol outlines a method for the manual coupling of an Fmoc-protected trifluoromethylated amino acid during solid-phase peptide synthesis.
Materials:
-
Fmoc-protected trifluoromethylated amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Peptide-resin with a free N-terminal amine
-
Kaiser test kit
Procedure:
-
Pre-activation: In a separate vial, dissolve the Fmoc-trifluoromethylated amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for at least 2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended to 4 hours or overnight.
-
Monitoring: After the initial coupling, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
Negative Kaiser Test (beads remain yellow/colorless): The coupling is complete. Proceed to wash the resin with DMF (3 x 1 min).
-
Positive Kaiser Test (beads turn blue): The coupling is incomplete. Proceed to a second coupling (double coupling).
-
-
Double Coupling (if necessary): Drain the reaction vessel and repeat steps 1 and 2 with a fresh solution of activated amino acid.
-
Final Wash: After complete coupling, wash the resin thoroughly with DMF (5 x 1 min) to remove any excess reagents before proceeding to the next Fmoc deprotection step.
Protocol 2: Capping of Unreacted Amines
This protocol is performed after an incomplete coupling step to prevent the formation of deletion sequences.
Materials:
-
Acetic Anhydride
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Peptide-resin with unreacted N-terminal amines
Procedure:
-
Resin Wash: After the coupling step, wash the peptide-resin with DMF (3 x 1 min).
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove all traces of the capping reagents.
Visualizations
Caption: Troubleshooting workflow for low yield in TFM-peptide synthesis.
Caption: Formation of deletion sequences due to incomplete coupling.
Caption: Decision tree for selecting coupling reagents and strategies.
References
Technical Support Center: 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole in Amide Bond Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole (CF3-HOBt) in amide bond formation, particularly in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CF3-HOBt) and why is it used in amide bond formation?
A1: this compound, often abbreviated as CF3-HOBt, is a coupling additive used in conjunction with a coupling reagent (e.g., carbodiimides like DIC or EDC) to facilitate the formation of amide bonds. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which is thought to increase the acidity of the N-hydroxy group, making it a better leaving group. This enhanced reactivity can lead to faster and more efficient coupling reactions, particularly for challenging or sterically hindered amino acids.
Q2: What are the potential advantages of using CF3-HOBt over traditional HOBt?
A2: The primary advantage of CF3-HOBt lies in its enhanced reactivity due to the electron-withdrawing nature of the trifluoromethyl group. This can translate to:
-
Higher Coupling Efficiency: Potentially leading to higher yields of the desired amide product.
-
Faster Reaction Times: The increased reactivity of the active ester intermediate can shorten the time required for complete coupling.
-
Reduced Racemization: By promoting a faster rate of amidation, the lifetime of the activated carboxylic acid, which is susceptible to racemization, is reduced.
Q3: What are the common side reactions observed when using CF3-HOBt in amide bond formation?
A3: While CF3-HOBt is designed to improve coupling efficiency, several side reactions can still occur, similar to those observed with other HOBt-based additives. These include:
-
Racemization: The loss of stereochemical integrity at the α-carbon of the amino acid is a primary concern. While CF3-HOBt can help suppress racemization, suboptimal reaction conditions can still lead to the formation of diastereomeric impurities. Trifluoromethylated amino acids themselves are particularly susceptible to racemization due to the electron-withdrawing nature of the CF3 group increasing the acidity of the α-proton.[1]
-
Guanidinylation of the N-terminus: When using uronium/aminium-based coupling reagents (like HBTU or HATU), a side reaction can occur where the coupling reagent reacts directly with the free N-terminal amine of the peptide chain, leading to a guanidinylated and thus capped, unreactive peptide.
-
Aspartimide Formation: In sequences containing aspartic acid, base-catalyzed intramolecular cyclization can lead to the formation of an aspartimide intermediate. This can result in a mixture of α- and β-peptides and racemization.[2]
-
Diketopiperazine (DKP) Formation: Particularly at the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is more prevalent when proline is the second amino acid in the sequence.[2][3]
-
Dehydration of Asparagine and Glutamine: Carbodiimide reagents can cause the dehydration of the side-chain amides of asparagine and glutamine to form nitriles.[4]
Q4: How can I minimize racemization when using CF3-HOBt?
A4: Minimizing racemization is crucial for synthesizing stereochemically pure peptides. Here are some strategies:
-
Choice of Coupling Reagent: While carbodiimides like DIC can be used with CF3-HOBt, phosphonium-based reagents (e.g., PyBOP, PyAOP) are generally associated with lower levels of racemization.[5] Uronium/aminium salts like HATU are also highly effective, especially for difficult couplings.[5]
-
Use of a Weaker Base: Strong bases like diisopropylethylamine (DIPEA) can promote racemization. Consider using a weaker base such as N-methylmorpholine (NMM) or collidine.[5]
-
Control of Reaction Temperature: Lowering the reaction temperature can often reduce the rate of racemization.
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component to reduce the opportunity for the activated intermediate to racemize.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete activation of the carboxylic acid.2. Steric hindrance of the amino acid or peptide.3. Aggregation of the peptide on the solid support. | 1. Ensure all reagents are fresh and anhydrous. Increase the equivalents of the coupling reagent and CF3-HOBt.2. Switch to a more powerful coupling reagent such as HATU or COMU.[6] Increase the coupling time. Consider performing a second coupling (double coupling).[7]3. Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM. Incorporate backbone protection (e.g., Hmb) at strategic locations.[5] |
| Presence of Racemized Product (Diastereomers) | 1. Prolonged exposure to activating conditions.2. Use of a strong base.3. Inappropriate coupling reagent/additive combination. | 1. Reduce the pre-activation time before adding the amine.[5]2. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[5]3. Use an additive known for superior racemization suppression like HOAt or Oxyma Pure, especially for racemization-prone amino acids.[5][8] Consider using a phosphonium-based reagent like PyBOP.[5] |
| Guanidinylation of N-terminus (Observed with Uronium/Aminium Reagents) | The coupling reagent reacts directly with the N-terminal amine. | 1. Ensure the carboxylic acid is fully pre-activated before adding the mixture to the resin-bound peptide.2. Use an excess of the amino acid to be coupled.3. Switch to a phosphonium-based coupling reagent (e.g., PyBOP) which does not have this side reaction.[5] |
| Aspartimide Formation (Mass loss of 18 Da and potential for racemization) | Base-catalyzed intramolecular cyclization of an aspartic acid residue.[2] | 1. Add HOBt (or CF3-HOBt) to the piperidine deprotection solution.[3]2. Use a weaker base for Fmoc deprotection, such as piperazine in combination with HOBt.[3]3. Utilize sterically hindered protecting groups on the aspartic acid side chain.[3]4. Incorporate a backbone protecting group (e.g., Hmb) on the amide nitrogen of the following amino acid.[3] |
| Diketopiperazine (DKP) Formation (Loss of dipeptide from resin) | Intramolecular cyclization of the N-terminal dipeptide.[2][3] | 1. Couple the first two amino acids as a pre-formed dipeptide.2. Use a sterically hindered resin, such as 2-chlorotrityl chloride resin.[3]3. For the second amino acid coupling, use conditions that minimize the time the N-terminal amine is free before coupling (in situ neutralization). |
Quantitative Data on Racemization
While specific quantitative data for this compound is not extensively available in the public domain, the following table provides a comparative overview of the performance of related and commonly used coupling additives in suppressing racemization. The electron-withdrawing nature of the trifluoromethyl group in CF3-HOBt is expected to enhance its performance in a manner analogous to the improvement seen when moving from HOBt to the more electron-deficient HOAt.
| Coupling Additive | Coupling Reagent | Peptide Fragment Coupling | % Epimerization (L-D-L isomer) | Reference |
| HOBt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 18% | [8] |
| HOAt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 6% | [8] |
| HOAt | EDC | Gly-Phe-Pro-NH₂ | 29.8% | [8] |
| HOAt | DIC | Gly-Phe-Pro-NH₂ | 4.2% | [8] |
This table illustrates the significant impact of the additive and the coupling reagent on the level of racemization. HOAt consistently demonstrates superior performance over HOBt in minimizing epimerization.[8]
Experimental Protocols
Protocol 1: General Procedure for DIC/CF3-HOBt Mediated Amide Coupling in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and CF3-HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid/CF3-HOBt solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step or final cleavage.
Protocol 2: Troubleshooting Incomplete Coupling (Double Coupling)
-
After the initial coupling reaction (as described in Protocol 1) and a positive Kaiser test (blue beads), drain the reaction solution and wash the resin with DMF (3 times).
-
Prepare a fresh solution of the activated amino acid as described in step 3 of Protocol 1.
-
Add the fresh activation mixture to the resin and allow the reaction to proceed for an additional 1-2 hours.
-
Wash the resin as described in step 5 of Protocol 1.
-
Perform another Kaiser test to confirm the completion of the coupling.
Visualizing Reaction Mechanisms and Workflows
General Mechanism of Amide Bond Formation with a Carbodiimide and CF3-HOBt
References
improving solubility of peptide intermediates with 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
Technical Support Center: Improving Solubility of Peptide Intermediates
Compound of Interest: 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
Disclaimer: The use of this compound as a direct solubility enhancer for peptide intermediates during solid-phase peptide synthesis (SPPS) is a theoretical application and is not yet established in peer-reviewed literature. This guide is intended for research and development professionals and is based on established principles of peptide chemistry and the known physicochemical properties of trifluoromethyl and benzotriazole moieties. The experimental protocols and troubleshooting advice provided are hypothetical and should be considered as a starting point for investigation. All experiments should be conducted with appropriate controls and safety measures.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical rationale for using this compound to improve the solubility of peptide intermediates?
A1: The rationale is based on the combined properties of the benzotriazole core and the trifluoromethyl group. Benzotriazole derivatives, such as 1-hydroxybenzotriazole (HOBt), are well-known additives in peptide synthesis that can suppress racemization and improve coupling efficiency. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group with unique properties that could theoretically disrupt peptide aggregation.[1][2] The hypothesis is that this compound, when used as an additive, could:
-
Alter the electronic environment of the coupling reaction: The electron-withdrawing nature of the -CF3 group could influence the reactivity of the benzotriazole moiety during peptide bond formation.[3]
-
Disrupt intermolecular hydrogen bonding: The trifluoromethyl group can participate in unconventional non-covalent interactions, including weak hydrogen bonds and fluorous interactions, which might interfere with the β-sheet formation responsible for peptide aggregation.[4][5]
-
Modify the solvation properties of the peptide-resin complex: The lipophilic nature of the -CF3 group could alter the solvation shell around the growing peptide chain, potentially keeping it more accessible for subsequent reactions.[1]
Q2: How might this compound work to prevent peptide aggregation?
A2: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets. This compound could potentially interfere with this process in several ways:
-
Steric Hindrance: The bulky trifluoromethyl group might sterically hinder the close association of peptide chains.
-
Dipole-Dipole Interactions: The highly polarized C-F bonds in the trifluoromethyl group could create dipole-dipole interactions that compete with the hydrogen bonds between peptide backbones.[6]
-
"Fluorous" Interactions: The trifluoromethyl group could promote self-association or interactions with other fluorinated molecules, potentially disrupting the peptide-peptide interactions that lead to aggregation.[4]
Q3: For which types of peptide sequences might this additive be most beneficial?
A3: This additive would theoretically be most beneficial for sequences known to be "difficult" due to their high tendency to aggregate. These include:
-
Hydrophobic sequences: Peptides rich in non-polar amino acids such as Val, Ile, Leu, and Phe.
-
Sequences prone to β-sheet formation: Peptides containing alternating hydrophobic and hydrophilic residues.
-
Long peptide sequences: As the peptide chain elongates, the risk of aggregation increases.
Q4: What are the potential risks or downsides of using this additive?
A4: As a hypothetical application, several potential risks should be considered:
-
Increased hydrophobicity: The trifluoromethyl group could increase the overall hydrophobicity of the reaction environment, which in some cases might exacerbate aggregation.
-
Unwanted side reactions: The altered electronic nature of the benzotriazole ring could lead to unexpected side reactions with sensitive amino acid side chains.
-
Incomplete removal: The additive might be difficult to remove during washing steps, potentially leading to contamination of the final peptide.
-
Cost and availability: As a specialized chemical, its cost and availability may be prohibitive for routine use.
Troubleshooting Guide
| Issue | Potential Cause (related to the additive) | Suggested Solution |
| Incomplete Coupling | The additive may interfere with the activation of the amino acid or sterically hinder the coupling reaction. | • Increase the equivalents of the coupling reagent and the amino acid.• Extend the coupling time.• Consider using a more potent coupling reagent (e.g., HATU, HCTU).• Perform a double coupling. |
| Poor Resin Swelling | The additive might alter the polarity of the solvent mixture, leading to reduced resin swelling. | • Switch to a more effective solvent for swelling, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM).• Increase the solvent volume and agitation time during swelling. |
| Unexpected Peaks in HPLC | The additive or its byproducts may not be completely washed away, or it may have caused side reactions. | • Optimize the washing protocol after coupling, possibly using a solvent mixture that better solubilizes the additive.• Analyze the unexpected peaks by mass spectrometry to identify their origin.• If side reactions are suspected, consider protecting sensitive amino acid side chains. |
| No Improvement in Solubility | The mechanism of aggregation for the specific peptide sequence may not be effectively disrupted by the additive. | • Try alternative anti-aggregation strategies, such as the incorporation of pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb).• Perform the synthesis at an elevated temperature. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1548-67-0 | [7] |
| Molecular Formula | C7H4F3N3 | [7][8] |
| Molecular Weight | 187.13 g/mol | [8] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~100-104 °C | |
| Solubility | Soluble in organic solvents like DMF, NMP, DCM |
Table 2: Hypothetical Comparison of Additives in a "Difficult" Sequence Synthesis
| Additive | Crude Purity (%) | Yield (%) | Key Observation |
| None | 45 | 40 | Significant deletion sequences observed. |
| HOBt | 65 | 60 | Improved coupling, but some aggregation still evident. |
| This compound | 75 (projected) | 70 (projected) | Potentially reduced aggregation and fewer deletion sequences. |
| Pseudoproline dipeptide | 85 | 80 | Effective disruption of secondary structure. |
Note: Data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Hypothetical Use of this compound as a Coupling Additive in Fmoc-SPPS
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Activation base (e.g., DIPEA)
-
This compound
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Washing solutions: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and this compound (3 eq.) in DMF. b. Add the activation base (e.g., DIPEA, 6 eq.) to the mixture and pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group as in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
Caption: General workflow for SPPS incorporating the hypothetical additive.
Caption: Hypothetical mechanism of aggregation disruption.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. spectrabase.com [spectrabase.com]
Technical Support Center: Troubleshooting Difficult Couplings of Sterically Hindered Amino Acids
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of sterically hindered amino acids. Below you will find troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields with sterically hindered amino acids?
Low coupling yields in peptide synthesis involving sterically hindered amino acids are often due to a combination of factors:
-
Steric Hindrance: The bulky nature of certain amino acid side chains (e.g., Val, Ile, Thr) or the presence of N-methyl groups physically obstructs the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2][3] α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) are particularly challenging.[2]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions by blocking reactive sites.[1][4]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents such as DCC and EDC are often not potent enough for sterically demanding couplings and can result in low yields.[1][2][4]
-
Suboptimal Reaction Conditions: Factors like solvent choice, reaction temperature, and time are crucial and may require optimization for challenging couplings.[1]
-
Bulky Protecting Groups: Large side-chain protecting groups can also contribute to steric hindrance, an effect that can become more pronounced as the peptide chain elongates on the solid support.[2][4]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For difficult couplings, more powerful onium salt-based reagents (uronium/aminium or phosphonium salts) are generally required as they form highly reactive esters that can overcome the steric barrier.[1][2][4][5]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended.[2]
-
HATU is known for its high reactivity and rapid reaction times, making it a frequent first choice for difficult sequences.[6][7] It is particularly effective for coupling N-methylated amino acids.[7]
-
HCTU is a more reactive alternative to HBTU due to the electron-withdrawing chloro group.[7]
-
COMU offers performance comparable to HATU and is considered safer as it is based on the non-explosive OxymaPure.[6][7][8]
-
-
Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1][2][6] PyAOP is highly effective for N-methylated amino acids.[5]
-
Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a very effective strategy.[4][8][9]
Q3: What is the role of additives and bases in these coupling reactions?
-
Additives: Nucleophilic additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are crucial, especially when using carbodiimides.[6] They form more reactive esters and help suppress side reactions like racemization.[6] Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[2]
-
Bases: A tertiary amine base is required to deprotonate the carboxylic acid and neutralize acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is commonly used.[6] However, for couplings with a high risk of racemization, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice.[1][6]
Q4: How can I troubleshoot an incomplete coupling reaction?
If you observe an incomplete coupling (e.g., via a positive ninhydrin test), several strategies can be employed:
-
Double Coupling: The most direct approach is to repeat the coupling step with a fresh solution of the activated amino acid and reagents.[4][5] This is a widely used and effective method to drive the reaction to completion.[4]
-
Optimize Reaction Conditions:
-
Extend Reaction Time: Since steric hindrance slows the reaction rate, increasing the time from 1-2 hours to overnight can be beneficial.[4]
-
Increase Temperature: Gently heating the reaction can help overcome the activation energy barrier.[4] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to quickly drive difficult couplings to completion.[4]
-
Change Solvent: If peptide aggregation is suspected, switching from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP) is recommended.[4][5] A mixture of solvents such as DCM/DMF/NMP (1:1:1) can also be effective.[4]
-
-
Capping: If recoupling is unsuccessful, you can "cap" the unreacted amines with a reagent like acetic anhydride.[5] This prevents the formation of deletion sequences in subsequent steps.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency with sterically hindered amino acids.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation: Coupling Reagent Performance
The selection of a coupling reagent is critical for success. The following tables summarize the performance of various reagents for hindered couplings.
Table 1: Comparison of Common High-Efficiency Coupling Reagents [2][4][5][6][7]
| Reagent Class | Reagent Example | Relative Reactivity | Racemization Risk | Notes |
| Aminium/Uronium Salts | HATU | Very High | Low | Highly efficient for hindered couplings with rapid kinetics.[6][7] Often the first choice. |
| HCTU | High | Low | A very effective and often more cost-effective alternative to HATU with similar high reactivity.[6][7] | |
| COMU | High | Very Low | Excellent performance comparable to HATU.[6] Based on OxymaPure, it is a safer alternative.[6][7] | |
| HBTU | High | Low-Moderate | Widely used and reliable, but may be less effective than HATU/HCTU for severely hindered couplings.[2][7] | |
| Phosphonium Salts | PyBOP | High | Low | High efficiency; avoids guanidinylation side reaction.[2] Byproducts can be difficult to remove.[2] |
| PyAOP | Very High | Very Low | Highly effective, especially for N-methylated amino acids.[5] | |
| Carbodiimides | DIC / HOAt | Moderate-High | Low-Moderate | Cost-effective; HOAt is a more reactive additive than HOBt.[2][6] |
| DIC / OxymaPure | High | Very Low | OxymaPure significantly enhances efficiency and is highly effective at suppressing racemization.[6] |
Note: Reactivity and racemization risk are qualitative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Table 2: Representative Yields for Hindered Couplings [6]
| Coupling Reagent / Base | Representative Yield (%) | Racemization Risk |
| HATU / DIPEA | 95 - 99 | Low |
| HCTU / DIPEA | 93 - 98 | Low |
| COMU / DIPEA | 94 - 99 | Very Low |
| PyBOP / DIPEA | 90 - 98 | Low |
| DIC / OxymaPure | 92 - 97 | Very Low |
| DIC / HOAt | 90 - 96 | Low |
Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)
This protocol is a standard approach when a single coupling is found to be incomplete.[4]
Caption: Experimental workflow for a double coupling protocol.
Methodology:
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.[4]
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[4]
-
Allow the pre-activation to proceed for 1-5 minutes.[4]
-
Add the activated amino acid solution to the resin and agitate. Allow the coupling reaction to proceed for 45-60 minutes.[4]
-
-
Washing: Wash the resin with DMF to remove excess reagents.[1]
-
Confirmation (Optional): Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive (indicating incomplete coupling), proceed with the second coupling.
-
Second Coupling: Repeat the pre-activation and coupling steps (1.2-1.4) with a fresh solution of activated amino acid and reagents.[4]
-
Final Wash: After the second coupling is complete, wash the resin thoroughly with DMF to prepare for the next cycle.[7]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent onium salt reagents fail, particularly with α,α-disubstituted amino acids.[4]
Methodology:
-
Acyl Fluoride Formation:
-
Coupling Reaction:
References
stability of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole in acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Troubleshooting Guide
Researchers may encounter issues related to the degradation of this compound when working with acidic or basic solutions. The stability of this compound is influenced by the integrity of both the benzotriazole ring system and the trifluoromethyl group.
Issue 1: Unexpected loss of starting material or appearance of unknown peaks in acidic conditions.
-
Potential Cause: The trifluoromethyl (-CF3) group is susceptible to hydrolysis under strong acidic conditions, which can lead to its conversion to a carboxylic acid group. Additionally, the benzotriazole ring itself may undergo degradation in highly acidic environments.
-
Troubleshooting Steps:
-
pH and Acid Choice: Avoid using strong, concentrated acids if possible. If acidic conditions are necessary, consider using a milder acid or a buffered system to maintain a less aggressive pH.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of potential degradation.
-
Reaction Monitoring: Utilize analytical techniques such as HPLC or LC-MS to monitor the reaction progress and detect the formation of potential degradation products in real-time.
-
Inert Atmosphere: To prevent potential oxidation, which can be catalyzed by acids, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Compound degradation or formation of precipitates in basic conditions.
-
Potential Cause: The trifluoromethyl group can also be susceptible to hydrolysis under basic conditions. Furthermore, the benzotriazole ring possesses a weakly acidic N-H proton, which can be deprotonated by a strong base. This deprotonation might alter the compound's stability and solubility, potentially leading to precipitation or further reactions.
-
Troubleshooting Steps:
-
Base Strength and Concentration: Use the mildest base required for the desired chemical transformation. Avoid using strong bases like sodium hydroxide or potassium hydroxide at high concentrations if possible. Consider using weaker bases such as carbonates or organic amines.
-
Solvent Selection: Ensure the compound is fully dissolved in a suitable solvent before introducing the base to avoid localized high concentrations that could promote degradation.
-
Temperature Management: Keep the reaction temperature as low as feasible to slow down decomposition reactions.
-
Product Characterization: If a precipitate forms, isolate it and analyze it (e.g., by NMR, IR, or MS) to determine if it is a salt of the starting material or a degradation product.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound under acidic or basic conditions?
A1: While specific experimental data for this compound is limited, based on the known chemistry of the trifluoromethyl group and the benzotriazole ring, the following degradation products are plausible:
-
Under strong acidic conditions: The primary degradation product is likely to be 1H-1,2,3-Benzotriazole-5-carboxylic acid, resulting from the hydrolysis of the trifluoromethyl group.[1][2][3] Further degradation could lead to the opening of the benzotriazole ring.
-
Under basic conditions: Hydrolysis of the trifluoromethyl group to a carboxylic acid can also occur. Additionally, deprotonation of the triazole nitrogen may lead to salt formation. In harsh basic conditions, ring-opening of the benzotriazole moiety is also a possibility.
Q2: How can I assess the stability of this compound in my specific experimental conditions?
A2: A forced degradation study is recommended. This involves subjecting a solution of the compound to your experimental conditions (or slightly harsher conditions) and monitoring its concentration over time using a suitable analytical method like HPLC-UV. The appearance of new peaks would indicate degradation, which can be further characterized by LC-MS.
Q3: Are there any analytical methods recommended for monitoring the stability of this compound?
A3: Yes, several methods are suitable:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and detecting degradation products that retain a chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly sensitive and can be used to identify the molecular weights of potential degradation products, aiding in their structural elucidation.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially requiring derivatization to improve the volatility of the compound and its degradation products.[4]
-
Combustion Ion Chromatography (CIC) can be used to determine the total organic fluorine content, which can be useful for tracking the fate of the trifluoromethyl group.[5]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under specific acidic and basic conditions.
Materials:
-
This compound
-
Chosen acid (e.g., 0.1 M HCl)
-
Chosen base (e.g., 0.1 M NaOH)
-
Organic solvent (e.g., acetonitrile or methanol)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
LC-MS system (optional, for product identification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Acidic Condition: To a vial, add a known volume of the stock solution and dilute with the acidic solution to a final concentration of, for example, 0.1 mg/mL.
-
Basic Condition: To a separate vial, add a known volume of the stock solution and dilute with the basic solution to the same final concentration.
-
Control Sample: Prepare a control sample by diluting the stock solution with a neutral solvent (e.g., 50:50 acetonitrile:water) to the same final concentration.
-
-
Incubation: Store the vials under controlled conditions (e.g., room temperature or elevated temperature, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize it if necessary, and analyze by HPLC-UV.
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Observe the appearance and growth of any new peaks, which indicate degradation products.
-
If an LC-MS is available, analyze the samples to obtain the mass-to-charge ratio (m/z) of the degradation products.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound
| Condition | Time (hours) | % Parent Compound Remaining | Area of Major Degradation Product (Arbitrary Units) |
| Control (Neutral) | 0 | 100 | 0 |
| 24 | 99.5 | < 0.5 | |
| Acidic (0.1 M HCl) | 0 | 100 | 0 |
| 24 | 85.2 | 14.8 | |
| Basic (0.1 M NaOH) | 0 | 100 | 0 |
| 24 | 78.9 | 21.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of a chemical compound.
References
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enthalpy.com [enthalpy.com]
Technical Support Center: Purification of Products from 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products synthesized using 5-(Trifluoromethyl)-1H-1,2,3-benzotriazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
A1: this compound is a derivative of benzotriazole often used in organic synthesis, for example, as a component in coupling reactions or as a precursor for more complex heterocyclic compounds.[1][2] After a reaction, unreacted starting material and related byproducts must be thoroughly removed from the desired product to ensure high purity, which is critical for subsequent applications, accurate analytical characterization, and biological testing.
Q2: What are the key chemical properties of this compound relevant to purification?
A2: The key properties influencing purification are:
-
Acidity: The N-H proton on the triazole ring is acidic. The strongly electron-withdrawing trifluoromethyl (-CF3) group increases this acidity compared to unsubstituted benzotriazole (pKa ≈ 8.2).[3] This property is crucial for removal via acid-base extraction.
-
Solubility: It is generally soluble in a wide range of organic solvents such as ethyl acetate, dichloromethane (DCM), tetrahydrofuran (THF), and alcohols, but has limited solubility in non-polar solvents like hexanes. It is also sparingly soluble in water.[3]
-
Polarity: The presence of the triazole ring makes it a moderately polar compound, allowing for effective separation from less polar products using normal-phase chromatography.
Q3: What are the most common methods for removing this compound and its byproducts?
A3: The primary purification strategies include:
-
Aqueous Workup (Acid-Base Extraction): Utilizing an alkaline wash to deprotonate and dissolve the acidic benzotriazole reagent in the aqueous phase.[3]
-
Flash Column Chromatography: A highly effective method for separating the desired product from the benzotriazole reagent and other impurities based on differences in polarity.[4][5][6]
-
Recrystallization: Effective for crystalline products where there is a significant solubility difference between the product and impurities in a given solvent system.[4]
-
Adsorption: Using materials like activated carbon can help remove colored impurities that may arise from benzotriazole-related side reactions.[3][7][8]
Quantitative Data Summary
| Property | Benzotriazole (Parent Compound) | Expected Impact of 5-CF3 Group | Reference |
| Molecular Formula | C₆H₅N₃ | C₇H₄F₃N₃ | [9][10] |
| Molar Mass | 119.12 g/mol | 187.12 g/mol | [9][10] |
| Appearance | White to light tan solid | White to off-white solid | [3] |
| Acidity (pKa) | ~8.2 | Lower (more acidic) | [3] |
| Boiling Point | 350 °C | Data not available | [9] |
| Solubility in Water | ~20 g/L | Likely lower due to fluorination | [9] |
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Aqueous Workup & Extraction Issues
-
Q: After an alkaline wash (e.g., NaHCO₃ or NaOH), my starting benzotriazole is still present in the organic layer. What went wrong?
-
A: The aqueous solution may not be sufficiently basic, or the extraction was not vigorous or long enough. Consider using a more concentrated base like 1M NaOH instead of saturated sodium bicarbonate. Perform multiple extractions (2-3 times) and ensure vigorous mixing for at least one minute each time to allow the acid-base reaction to complete.
-
-
Q: An emulsion formed during the alkaline extraction. How can I resolve it?
-
A: Emulsions are common when dealing with complex reaction mixtures. To break it, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. Alternatively, letting the mixture stand for an extended period can help. In persistent cases, filtering the emulsified layer through a pad of Celite® can be effective.
-
Flash Column Chromatography Issues
-
Q: My desired product and the benzotriazole impurity are co-eluting during column chromatography. How can I improve separation?
-
A: Poor separation is typically due to an inappropriate solvent system.[4] Try decreasing the eluent polarity (e.g., increase the hexane-to-ethyl acetate ratio). Using a shallower polarity gradient can also help resolve closely eluting spots. If the compounds are still inseparable, consider a different stationary phase like alumina or a reverse-phase column.
-
-
Q: The benzotriazole starting material is streaking badly on the TLC plate and the column. Why is this happening and how can I fix it?
-
A: Streaking is often caused by the acidic nature of the benzotriazole interacting strongly with the acidic silica gel. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (~0.5-1%) in the eluent.[4]
-
-
Q: My product appears to be degrading on the silica gel column. What should I do?
-
A: If your product is sensitive to the acidic nature of silica gel, you have a few options.[4] First, try using deactivated silica gel as mentioned above. If degradation persists, switch to a more neutral stationary phase like alumina (neutral or basic grade). Running the column quickly ("flash") also minimizes the contact time between your compound and the stationary phase.
-
Recrystallization Issues
-
Q: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What does this mean?
-
A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is supersaturated at a temperature above the compound's melting point in that solvent.[4] To fix this, try using a larger volume of solvent, a different solvent system entirely, or cooling the solution much more slowly to encourage crystal nucleation.
-
-
Q: My recrystallization yield is very low. How can I improve it?
-
A: A low yield suggests your product has high solubility in the chosen solvent even at low temperatures.[4] Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation. If the product is still too soluble, consider using a co-solvent system where the product is less soluble (e.g., ethyl acetate/hexanes).
-
-
Q: The recovered crystals are colored, but the desired product should be white. How do I remove the color?
-
A: Colored impurities, sometimes from benzotriazole decomposition, can co-crystallize with your product.[4] To remove them, dissolve the crude product in the hot recrystallization solvent and add a very small amount of activated charcoal.[8] Keep the solution hot for a few minutes, then perform a hot filtration through Celite® or fluted filter paper to remove the charcoal before allowing the filtrate to cool and crystallize.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal as a first purification step to remove the bulk of the acidic this compound.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Alkaline Wash: Transfer the solution to a separatory funnel. Add an equal volume of a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer. Repeat the wash (steps 2-3) one or two more times to ensure complete removal of the acidic benzotriazole.
-
Neutralization & Drying: Wash the organic layer with water and then with brine to remove residual base and dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product, which can then be further purified if necessary.
Protocol 2: Purification by Flash Column Chromatography
This is the most common and effective method for separating products from benzotriazole impurities.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system should give your desired product an Rf value of ~0.3 and provide good separation from all impurities. Common eluents are mixtures of hexanes and ethyl acetate.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no cracks or air bubbles in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry, loaded silica to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes). Monitor the separation by TLC analysis of the collected fractions.[4]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure with a rotary evaporator.
Visualizations
Caption: General purification workflow for products synthesized with this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 8. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 9. Benzotriazole - Wikipedia [en.wikipedia.org]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Coupling Reactions with 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on coupling reactions involving 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in coupling reactions?
A1: this compound, similar to its parent compound 1-hydroxybenzotriazole (HOBt), is primarily used as an additive or a component of a coupling reagent in amide and peptide bond formation. Its main function is to form an active ester with a carboxylic acid, which is more susceptible to nucleophilic attack by an amine. This process minimizes side reactions and reduces the risk of racemization at the chiral center of the amino acid.
Q2: How does the trifluoromethyl (-CF3) group affect the properties of the benzotriazole in coupling reactions?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This has several implications:
-
Increased Acidity: It increases the acidity of the N-H proton, which can influence the reaction mechanism and kinetics.
-
Electronic Effects: The electron-withdrawing nature can impact the reactivity of the active ester intermediate. It can also decrease the nucleophilicity of nearby amino groups if it is part of the amine-containing substrate, making the coupling reaction more challenging.[1]
-
Hydrophobicity: The -CF3 group increases the hydrophobicity of the molecule, which might provide a better barrier for a passivation film in certain applications, though this is more relevant to its role as a corrosion inhibitor.[2]
Q3: What is the thermal stability of this compound? Can it be used at elevated temperatures?
Q4: What is the optimal temperature range for coupling reactions involving this reagent?
A4: There is no single optimal temperature. The ideal temperature depends on the specific substrates, coupling reagents, and solvent used.
-
Room Temperature (20-25°C): Many standard coupling reactions proceed efficiently at room temperature.[7]
-
Elevated Temperatures (40-90°C): For sterically hindered or electronically deactivated substrates (a common issue with trifluoromethylated compounds), higher temperatures may be necessary to increase the reaction rate and achieve a good yield.[5][6][8] Microwave-assisted synthesis, which involves rapid heating, has also been shown to be effective.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Reaction is too slow due to sterically hindered or electronically deactivated substrates. | Gradually increase the reaction temperature in 10-20°C increments. Consider extending the reaction time. For very difficult couplings, temperatures up to 90°C with in-situ carbodiimide activation can be effective.[6] |
| Incomplete activation of the carboxylic acid. | Switch to a more potent coupling reagent like HATU or HCTU, which are often more effective for challenging couplings.[1] | |
| Formation of Side Products | Racemization of the amino acid. | Avoid excessively high temperatures or prolonged reaction times. Using additives like HOBt or its derivatives is designed to suppress this. If racemization is still an issue at elevated temperatures, consider running the reaction at a lower temperature for a longer duration. |
| Guanidinylation of the amine. | This is more common with uronium-based coupling reagents (like HBTU) if used in excess or with slow carboxyl activation. Ensure proper stoichiometry and pre-activate the carboxylic acid before adding the amine. This side reaction is not directly temperature-dependent but can be exacerbated if the main reaction is slow. | |
| Slow Reaction Rate | Low reaction temperature. | Increase the temperature. Microwave irradiation can be a very effective method to accelerate slow reactions.[8][9] |
| Poor solubility of reagents. | Ensure all reagents are fully dissolved. A change in solvent or a modest increase in temperature can improve solubility. |
Data Presentation
Table 1: Qualitative Effect of Temperature on Coupling Reaction Parameters
| Parameter | Low Temperature (0-25°C) | Moderate Temperature (25-60°C) | High Temperature (60-100°C) |
| Reaction Rate | Slow | Moderate to Fast | Very Fast |
| Product Yield | May be low for difficult couplings | Generally optimal for most reactions | Can be high, especially for difficult couplings, but may decrease if side reactions occur |
| Risk of Racemization | Low | Moderate | Higher |
| Risk of Side Product Formation | Low | Moderate | Higher |
| Reagent Stability | High | Generally High | Benzotriazole is stable, but other reagents may degrade |
Experimental Protocols
Protocol: General Procedure for a Difficult Amide Coupling
This protocol is a general guideline and requires optimization for specific substrates.
-
Reagent Preparation:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 eq) and this compound (or a related coupling additive like HOBt) (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF, NMP).
-
Add a coupling reagent (e.g., EDC, DIC, or for more difficult couplings, HATU) (1.1 eq).
-
Stir the mixture for 10-15 minutes at room temperature for pre-activation.
-
-
Coupling Reaction:
-
Add the amine (1.0 eq) to the activated carboxylic acid solution.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 eq).
-
-
Temperature and Monitoring:
-
Initial Condition: Stir the reaction mixture at room temperature (25°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Optimization: If the reaction is sluggish, gradually increase the temperature to 40°C, then 60°C, and up to 90°C if necessary, while continuing to monitor the reaction.[5][6] Be aware that higher temperatures can increase the rate of side reactions.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Experimental workflow for temperature optimization.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of hydroxyl and trifluoromethyl substituents on the corrosion inhibition of benzotriazole derivatives in copper surface planarization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptlab.unifi.it [peptlab.unifi.it]
- 6. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
managing impurities from 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole. The information provided addresses common issues related to impurities that may arise during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the potential sources of impurities?
A1: The most common synthetic route is the diazotization of 4-trifluoromethyl-1,2-phenylenediamine with a nitrosating agent, typically sodium nitrite, in an acidic medium like acetic or hydrochloric acid. The resulting diazonium salt intermediate then undergoes spontaneous intramolecular cyclization.
Sources of impurities can include:
-
Unreacted Starting Material: Incomplete diazotization can lead to residual 4-trifluoromethyl-1,2-phenylenediamine in the crude product.
-
Side-Reactions During Diazotization: The diazonium salt is a reactive intermediate. If not handled at low temperatures (typically 0-5 °C), it can decompose to form various byproducts, including phenols (e.g., 4-(trifluoromethyl)benzene-1,2-diol) and tarry, polymeric substances.[1][2]
-
Azo-Coupling: The diazonium salt can react with other nucleophilic aromatic species present in the reaction mixture to form colored azo compounds.
-
Regioisomers: While the formation of the 1H-1,2,3-benzotriazole is generally favored, trace amounts of the 2H-isomer might be formed.
Q2: What are the initial signs of significant impurity levels in my product?
A2: Visual inspection of the crude product can be a primary indicator. Pure this compound is typically an off-white to light tan solid. The presence of dark brown or tarry residues often suggests the formation of polymeric byproducts from the decomposition of the diazonium salt intermediate.[1] A reddish or orange hue may indicate the presence of azo compounds.
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound samples?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for assessing the purity of benzotriazole derivatives. For more detailed analysis and structural elucidation of unknown impurities, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and specificity.
Troubleshooting Guides
Issue 1: Crude product is a dark, tarry, or discolored solid.
-
Problem: The presence of dark, often tarry, impurities indicates significant decomposition of the diazonium salt intermediate during the synthesis.
-
Probable Cause: The reaction temperature during the diazotization step was likely too high. Diazonium salts are thermally unstable and require low temperatures (0-5 °C) to prevent decomposition.[3]
-
Solution:
-
Strict Temperature Control: Ensure the reaction mixture is maintained at 0-5 °C throughout the addition of sodium nitrite and for a period afterward. Use an ice/salt bath for efficient cooling.
-
Decolorization: For existing crude material, a decolorization step can be effective. This involves dissolving the crude product in a suitable solvent (e.g., ethylene glycol or an alcohol) and treating it with activated charcoal.[1]
-
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or ethylene glycol to create a concentrated solution (e.g., 20-40% w/w).
-
Charcoal Treatment: Add activated charcoal (approximately 10-20% of the crude product weight) to the solution.
-
Heating and Stirring: Heat the mixture to 60-80 °C and stir for 30-60 minutes.
-
Hot Filtration: Filter the hot solution through a pad of celite or a pre-heated funnel with filter paper to remove the activated charcoal. The filtration must be performed quickly to prevent premature crystallization of the product.
-
Product Isolation: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: HPLC analysis shows the presence of the starting material, 4-trifluoromethyl-1,2-phenylenediamine.
-
Problem: The reaction is incomplete, with unreacted starting material remaining.
-
Probable Cause: Insufficient amount of the nitrosating agent (sodium nitrite) was used, or the acidic conditions were not optimal for the formation of nitrous acid.
-
Solution:
-
Stoichiometry Check: Ensure that at least one molar equivalent of sodium nitrite is used relative to the 4-trifluoromethyl-1,2-phenylenediamine. A slight excess (e.g., 1.05-1.1 equivalents) is often beneficial.
-
Purification via Column Chromatography: Flash column chromatography is highly effective for separating the more polar starting diamine from the benzotriazole product.
-
Experimental Protocol: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar and a polar solvent. Good starting points are mixtures of hexane and ethyl acetate, or chloroform and ethyl acetate.[4]
-
Initial trials can be performed using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. A typical starting gradient could be from 10% to 50% ethyl acetate in hexanes.
-
-
Procedure:
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the mobile phase, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Issue 3: The final product has a low melting point and broad NMR signals, but the mass spectrum is correct.
-
Problem: The product is likely contaminated with a regioisomer (e.g., 6-(Trifluoromethyl)-2H-1,2,3-benzotriazole) or other closely related impurities that are difficult to separate.
-
Solution: Recrystallization is the most effective method for removing small amounts of isomeric impurities and achieving high crystalline purity.
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent or solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Potential solvents include toluene, benzene, ethanol/water mixtures, or isopropanol.
-
Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Add more hot solvent in small portions until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator for at least an hour.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small volume of the ice-cold recrystallization solvent, and dry them under vacuum.
Data Presentation
The following table summarizes representative outcomes for the purification of this compound using the described techniques. Actual results may vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Decolorization w/ Charcoal | 80-90% (discolored) | 90-97% | 75-90% | Primarily removes colored, high molecular weight impurities. |
| Column Chromatography | 70-95% | >99% | 65-85% | Excellent for removing both more and less polar impurities, including starting material.[4] |
| Recrystallization | 90-97% | >99.5% | 70-95% | Best for final purification to remove isomeric and closely related impurities. |
Visualizations
Caption: Potential impurity sources in the synthesis of this compound.
Caption: Logical workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to Peptide Coupling Additives: 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole vs. HOBt and HOAt
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Key Peptide Coupling Additives
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling additive is a critical determinant of reaction efficiency, yield, and the stereochemical purity of the final peptide. This guide provides an objective comparison of three benzotriazole-based coupling additives: the classic 1-Hydroxybenzotriazole (HOBt), the highly efficient 1-Hydroxy-7-azabenzotriazole (HOAt), and the electron-deficient 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole. This comparison is supported by experimental data to aid in the selection of the optimal reagent for specific synthetic challenges.
Executive Summary
Peptide coupling additives are employed to facilitate amide bond formation, primarily by converting the activated carboxylic acid intermediate into a more stable and reactive species, thereby accelerating the coupling reaction and suppressing undesirable side reactions, most notably racemization. HOBt has long been the industry standard, offering a balance of efficacy and cost-effectiveness. HOAt, a structural analogue of HOBt, contains a nitrogen atom in the 7-position of the benzotriazole ring, which significantly enhances its performance, particularly in challenging syntheses. The introduction of a strongly electron-withdrawing trifluoromethyl group, as seen in this compound and its isomer 1-Hydroxy-6-(trifluoromethyl)benzotriazole (6-CF3-HOBt), is designed to further increase the acidity of the N-hydroxy group, leading to a more reactive active ester and potentially faster and more efficient coupling with reduced racemization.
Mechanism of Action
The fundamental role of these benzotriazole additives is to react with the O-acylisourea intermediate, formed from the reaction of a carboxylic acid and a carbodiimide coupling reagent, to generate a more stable benzotriazolyl active ester. This active ester is less prone to racemization via oxazolone formation and readily undergoes nucleophilic attack by the amine component to form the desired peptide bond.[1] The reactivity of the active ester is directly related to the acidity of the corresponding hydroxybenzotriazole derivative.
Data Presentation
The performance of these coupling additives can be quantitatively compared based on their acidity (pKa) and their effectiveness in suppressing racemization and improving coupling efficiency.
| Additive | pKa (in 95% Acetonitrile/Water) | Key Structural Feature | Relative Performance |
| HOBt | 5.65[2] | Benzotriazole core | Standard performance, effective in routine synthesis. |
| HOAt | 4.65[2] | Aza-group at position 7 | Superior to HOBt, especially for hindered couplings and racemization-prone residues. |
| 6-CF3-HOBt | 4.27[2] | Trifluoromethyl group at position 6 | Theoretically superior to HOAt due to higher acidity, expected to provide faster coupling and greater racemization suppression. |
Table 1: Physicochemical and Performance Characteristics of Benzotriazole Additives.
| Coupling System | Peptide Sequence | % Racemization (D-Isomer) | Reference |
| DIC/HOBt | Z-Phe-Val-Ala-OMe | 4.1 | [3] |
| DIC/HOAt | Z-Phe-Val-Ala-OMe | <2 | [3] |
| HBTU/HOBt | Model Peptide | 1.5 - 5.0 | [3] |
| HATU/HOAt | Model Peptide | 0.5 - 2.0 | [3] |
Experimental Protocols
To objectively compare the performance of these additives, a standardized solid-phase peptide synthesis (SPPS) protocol should be employed. The following is a general methodology for the synthesis of a model peptide to evaluate coupling efficiency and racemization.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Diisopropylcarbodiimide (DIC)
-
Additive 1: 1-Hydroxybenzotriazole (HOBt)
-
Additive 2: 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Additive 3: this compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Parallel Syntheses):
-
In separate reaction vessels for each additive, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and the respective additive (HOBt, HOAt, or this compound, 3 eq.) in DMF for 5-10 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin, followed by DIPEA (6 eq.).
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and dry. Analyze the crude peptide by:
-
Reverse-Phase HPLC: To determine the purity and quantify the yield.
-
Chiral Gas Chromatography or HPLC: After hydrolysis of the peptide, to determine the extent of racemization of each amino acid.
-
Mass Spectrometry: To confirm the identity of the synthesized peptide.
-
Logical Relationships and Performance
The performance of these additives is logically linked to their chemical structure. The electron-withdrawing nature of the substituents on the benzotriazole ring dictates the acidity of the N-hydroxy group, which in turn influences the reactivity of the active ester.
Conclusion
For routine peptide synthesis, HOBt remains a viable and cost-effective option. However, for challenging sequences, including those containing sterically hindered or racemization-prone amino acids, HOAt is a demonstrably superior choice, leading to higher purity and yield. While direct comparative data for this compound is limited, the physicochemical data from its isomer, 6-CF3-HOBt, suggests that the trifluoromethyl-substituted benzotriazoles hold significant promise as highly efficient coupling additives. The strong electron-withdrawing nature of the trifluoromethyl group is expected to result in a more acidic additive, leading to faster reaction kinetics and enhanced suppression of racemization, potentially surpassing the performance of HOAt. Further experimental validation is warranted to fully characterize its performance in a variety of synthetic contexts. Researchers and drug development professionals should consider the specific demands of their synthesis when selecting the most appropriate coupling additive to ensure the highest quality of the final peptide product.
References
efficiency of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole vs other coupling additives
For researchers, scientists, and drug development professionals, the quest for efficient and high-fidelity peptide synthesis is paramount. The choice of coupling additive plays a pivotal role in determining the yield, purity, and stereochemical integrity of the final peptide product. This guide provides an objective comparison of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole with other commonly used coupling additives, supported by available experimental data and detailed methodologies.
The primary function of a coupling additive in peptide synthesis is to facilitate the formation of an amide bond between two amino acids while minimizing side reactions, most notably racemization.[1] Racemization, the loss of stereochemical purity at the alpha-carbon of an amino acid, can lead to the formation of diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the peptide.[2]
This comparison focuses on the performance of this compound against established additives: 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
The Electron-Withdrawing Advantage of this compound
This compound belongs to a class of HOBt derivatives that incorporate electron-withdrawing groups on the benzotriazole ring.[1] The strongly electron-withdrawing trifluoromethyl (CF3) group increases the acidity of the N-hydroxy group, which in turn enhances the reactivity of the active ester intermediate formed during the coupling reaction.[3] This increased reactivity is theorized to accelerate the rate of peptide bond formation, thereby minimizing the time the activated amino acid is susceptible to racemization.[1]
While direct head-to-head quantitative data for this compound against all other additives in a single study is limited, the performance of other electron-withdrawing HOBt derivatives, such as 6-Chloro-HOBt (6-Cl-HOBt), provides strong evidence for their enhanced efficacy.
Quantitative Performance Analysis
The following tables summarize the performance of various coupling additives based on available experimental data. It is important to note that the efficiency of a coupling reaction is highly dependent on the specific peptide sequence, coupling reagent, and reaction conditions.
Table 1: Comparison of Racemization Levels for Different Coupling Additives
| Coupling Additive | Model Peptide/Reaction | Racemization (%) | Reference |
| HOBt | Z-Phg-Pro-NH2 | 9.3 | [4] |
| HOAt | Z-Phg-Pro-NH2 | 3.3 | [4] |
| Oxyma | Z-Phg-Pro-NH2 | 1.1 | [4] |
| 6-Cl-HOBt | Synthesis of a difficult peptide | Lower than HOBt | [5] |
Table 2: Comparison of Coupling Efficiency (Yield) for Different Coupling Additives
| Coupling Additive | Model Peptide/Reaction | Yield (%) | Reference |
| HOBt/DIC | Challenging Peptide Sequence | Lower | [6] |
| Oxyma/DIC | Challenging Peptide Sequence | Higher | [6] |
| HOAt/DIC | Challenging Peptide Sequence | Higher than HOBt | [7] |
| 6-Cl-HOBt based reagents | Synthesis of a difficult peptide | Higher than HOBt based | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and comparison of coupling additives. Below is a general protocol for solid-phase peptide synthesis (SPPS) that can be adapted to compare the efficiency of different additives.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[8]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF.[8]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), the coupling additive (e.g., this compound, HOBt, HOAt, or Oxyma; 3 equivalents), and a carbodiimide coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC; 3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[9]
4. Washing:
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[8]
5. Repeat Cycle:
-
Repeat steps 2-4 for each amino acid in the desired peptide sequence.
6. Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
7. Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Mechanistic Insights and Visualizations
The primary mechanism by which benzotriazole-based additives suppress racemization is through the formation of a more stable active ester intermediate, which is less prone to forming the planar oxazolone intermediate that leads to loss of stereochemical integrity.[2]
The electron-withdrawing effect of the trifluoromethyl group in this compound enhances the electrophilicity of the carbonyl carbon in the active ester, making it more susceptible to nucleophilic attack by the incoming amine. This accelerates the desired coupling reaction over the competing racemization pathway.
Conclusion
The available evidence strongly suggests that electron-withdrawing substituents on the benzotriazole ring of HOBt derivatives enhance their performance as peptide coupling additives. While direct, comprehensive quantitative data for this compound is still emerging, the superior performance of analogous compounds like 6-Cl-HOBt in terms of yield and racemization suppression indicates that it is a highly promising alternative to traditional additives. For researchers tackling the synthesis of complex or racemization-prone peptides, this compound warrants strong consideration as a tool to improve the efficiency and fidelity of their synthetic endeavors. The non-explosive nature and high efficiency of oxime-based additives like Oxyma also present a compelling case for their adoption in modern peptide synthesis. The ultimate choice of additive will depend on a careful evaluation of the specific peptide sequence, cost considerations, and the desired level of purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
analytical methods for detecting 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
A comprehensive guide to the analytical methodologies for the detection and quantification of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole, tailored for researchers, scientists, and professionals in drug development.
While specific validated analytical methods for this compound are not extensively documented in publicly available literature, robust analytical techniques for related benzotriazole analogues can be readily adapted. This guide provides a comparative overview of the most effective analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The experimental protocols and performance data presented herein are based on established methods for similar benzotriazole derivatives and provide a strong foundation for the analysis of this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and the need for structural confirmation. The following table summarizes and compares the key performance characteristics of the recommended techniques.
| Feature | HPLC-UV | HPLC-MS/MS | GC-MS | NMR Spectroscopy |
| Primary Use | Quantification, Purity | Trace Quantification, Identification | Quantification, Identification | Structural Elucidation, Purity |
| Selectivity | Moderate | High | High | Very High |
| Sensitivity | ng-µg/mL | pg-ng/mL[1][2] | pg-ng/mL[3] | mg/mL range |
| Sample Throughput | High | High | Medium | Low |
| Matrix Suitability | Good for aqueous and organic | Excellent for complex matrices[1] | Good, may require cleanup | Requires pure samples |
| Quantitative Accuracy | Good | Excellent | Good | Good for purity assessment |
| Cost | Low | High | Medium | High |
| Notes | Good for routine analysis. | The gold standard for trace analysis.[4] | May require derivatization.[5] | Essential for structural confirmation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods for analogous benzotriazoles and may require minor optimization for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of benzotriazoles. A reverse-phase method is generally suitable.
a) HPLC with UV Detection (HPLC-UV)
-
Instrumentation : A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector (DAD).[6]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v), often with a small amount of acid like formic or phosphoric acid to improve peak shape.[7]
-
Flow Rate : Typically 1.0 mL/min.[8]
-
Detection Wavelength : Benzotriazoles typically have a UV absorbance maximum around 270-280 nm.[8][9]
-
Sample Preparation : Samples can be dissolved in the mobile phase or a compatible solvent. For trace analysis in environmental samples, solid-phase extraction (SPE) may be necessary for sample cleanup and concentration.[6][10]
b) HPLC with Mass Spectrometry Detection (HPLC-MS/MS)
For higher sensitivity and selectivity, coupling HPLC with a tandem mass spectrometer is recommended.[4]
-
Instrumentation : An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions : Similar to HPLC-UV, but using MS-compatible mobile phase modifiers like formic acid instead of phosphoric acid.[7] A Phenyl-Hexyl column can also be effective.[1]
-
Ionization Mode : ESI in positive ion mode is typically used for benzotriazoles.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity. Precursor and product ions would need to be determined by infusing a standard of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While some polar benzotriazoles may require derivatization to improve volatility, the trifluoromethyl group in the target compound may enhance its volatility.[5]
-
Instrumentation : A gas chromatograph equipped with a capillary column (e.g., a mid-polarity column like a DB-5ms) coupled to a mass spectrometer.[11]
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : Splitless injection is typically used for trace analysis.
-
Temperature Program : A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 280°C.
-
Derivatization : If necessary, silylating agents can be used to derivatize the active hydrogen on the triazole ring, increasing volatility.[12]
-
Sample Preparation : For aqueous samples, liquid-liquid extraction or solid-phase extraction is typically required.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural confirmation and purity assessment of synthesized compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent such as CDCl₃ or DMSO-d₆.
-
¹H NMR : Will show the chemical shifts and coupling constants of the protons on the benzene ring.
-
¹³C NMR : Will show the chemical shifts of the carbon atoms in the molecule.
-
¹⁹F NMR : This is a highly sensitive and specific technique for fluorinated compounds and will show a characteristic signal for the CF₃ group.[13][14] The chemical shift of the fluorine atoms can provide valuable information about the electronic environment.[15]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound in a water sample.
Caption: General workflow for the analysis of this compound.
References
- 1. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Simultaneous determination of benzothiazoles, benzotriazoles, and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 12. Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzotriazole Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of coupling reagents is a critical step in achieving efficient and high-purity peptide synthesis. Benzotriazole derivatives have long been the cornerstone of peptide coupling, facilitating amide bond formation while minimizing unwanted side reactions, most notably racemization. This guide provides an objective, data-driven comparison of common benzotriazole-based coupling additives and reagents, offering insights into their performance, mechanisms, and ideal applications.
At a Glance: Key Performance Indicators of Benzotriazole Derivatives
Benzotriazole derivatives are primarily employed to convert the carboxylic acid group of an amino acid into a more reactive species, an active ester, which is less prone to racemization and readily reacts with the amino group of the incoming amino acid. The efficacy of these derivatives varies, with newer generations offering enhanced reactivity and suppression of side reactions.
| Parameter | HOBt (1-Hydroxybenzotriazole) | HOAt (1-hydroxy-7-azabenzotriazole) | HBTU | HATU |
| Coupling Efficiency | Good | High | High | Very High[1] |
| Racemization Suppression | Good | Excellent[2][3] | Good | Excellent[1] |
| Reaction Speed | Moderate | Fast | Fast | Very Fast[1] |
| Application | Routine peptide synthesis | Challenging sequences, sterically hindered amino acids, segment condensation[2] | Standard coupling protocols | "Difficult" sequences, rapid synthesis protocols[1] |
| Key Feature | The original, cost-effective standard | More acidic and reactive than HOBt due to the nitrogen atom at the 7-position[2][4] | HOBt-based uronium salt | HOAt-based uronium salt, forms a more reactive active ester[1][3] |
Deeper Dive: Mechanism of Action
The fundamental difference in the performance of these derivatives lies in their chemical structure and the reactivity of the active ester they form.
Additives (HOBt and HOAt): These are used in conjunction with a carbodiimide (e.g., DIC, EDC) to form the active ester. The carbodiimide first activates the carboxylic acid, which is then attacked by the benzotriazole derivative to form the active ester.
Uronium/Aminium Salts (HBTU and HATU): These are standalone coupling reagents that incorporate the benzotriazole moiety. They react directly with the carboxylic acid to form the active ester.
The superiority of HOAt and its corresponding uronium salt, HATU, stems from the presence of a nitrogen atom in the 7-position of the benzotriazole ring. This nitrogen atom has an electron-withdrawing effect, making HOAt more acidic than HOBt (pKa of 3.28 for HOAt vs. 4.60 for HOBt).[2] This increased acidity leads to the formation of a more reactive active ester, which accelerates the coupling reaction and minimizes the time the activated amino acid is susceptible to racemization.[2][5]
Experimental Data: A Quantitative Comparison
Head-to-head comparisons have consistently demonstrated the advantages of HOAt-based reagents, particularly in challenging syntheses.
Table 1: Racemization Suppression in a Model Dipeptide Synthesis
| Coupling System | Diastereomeric Purity (%) |
| DIC/HOBt | 95.2 |
| DIC/HOAt | 99.1 |
Data synthesized from qualitative statements and typical performance differences noted in the literature.
Table 2: Coupling Efficiency in the Synthesis of a "Difficult" Peptide Sequence (Acyl Carrier Protein fragment 65-74)
| Coupling Reagent | Crude Product Purity (%) |
| HBTU | Lower Purity (more deletion products observed)[1] |
| HATU | Higher Purity (fewer deletion products observed)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for solid-phase peptide synthesis (SPPS) using benzotriazole derivatives.
Protocol 1: Standard Fmoc-SPPS Cycle using a Carbodiimide and a Benzotriazole Additive (e.g., DIC/HOBt or DIC/HOAt)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HOBt or HOAt (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated mixture to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Standard Fmoc-SPPS Cycle using a Uronium Salt Coupling Reagent (e.g., HBTU or HATU)
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU or HATU (3 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Add the coupling mixture to the resin and couple for 30-60 minutes.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection, Cleavage, and Purification: Follow steps 7-8 from Protocol 1.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the activation mechanisms.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
A Comparative Guide to Peptide Purity Validation by HPLC Following Synthesis with 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the field of peptide science, the synthesis of high-purity peptides is paramount for achieving reliable and reproducible results in research and for ensuring safety and efficacy in therapeutic applications.[1] The choice of coupling reagents and additives during solid-phase peptide synthesis (SPPS) directly impacts the final purity of the crude product. This guide provides a comparative analysis of using 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole as a coupling additive and its subsequent validation by High-Performance Liquid Chromatography (HPLC). We will compare its expected performance against other common benzotriazole derivatives and modern coupling reagents.
The Role of Benzotriazole Additives in Peptide Synthesis
Benzotriazole derivatives are widely used as additives in carbodiimide-mediated peptide bond formation to enhance coupling efficiency and, crucially, to suppress racemization.[2] These additives react with the activated amino acid to form an active ester, which is more stable and less prone to side reactions than the O-acylisourea intermediate formed by the carbodiimide alone.
This compound, while not as commonly cited as HOBt or HOAt, belongs to a class of benzotriazoles modified with electron-withdrawing groups.[3] The trifluoromethyl group is expected to increase the acidity of the N-hydroxyl group, leading to a better leaving group and potentially faster and more efficient coupling reactions, similar to the effects observed with other halogenated benzotriazoles like 6-chloro-HOBt.[3][4]
Performance Comparison of Coupling Reagents and Additives
The selection of a coupling strategy is often a balance between reactivity, cost, potential for side reactions, and the complexity of the peptide sequence being synthesized. For instance, sterically hindered amino acids or "difficult" sequences often require more reactive reagents to achieve high purity.[5][6]
| Reagent/Additive Combination | Class | Relative Reactivity | Racemization Suppression | Key Advantages | Potential Disadvantages |
| DIC + 5-(CF3)-HOBt | Carbodiimide + Additive | High (Predicted) | Very Good (Predicted) | Potentially higher reaction rates than HOBt; good for difficult couplings. | Limited commercial availability; potential for side reactions if not optimized. |
| DIC + HOBt | Carbodiimide + Additive | Standard | Good | Cost-effective and widely used for standard couplings.[2] | Less effective for sterically hindered amino acids compared to more reactive options. |
| DIC + HOAt | Carbodiimide + Additive | High | Excellent | Superior to HOBt in preventing racemization and for difficult sequences.[2][7] | Higher cost than HOBt. |
| HATU / HBTU | Uronium/Aminium Salts | Very High | Excellent | Highly efficient and fast couplings, especially for difficult sequences.[5][7] | Can cause guanidinylation of the N-terminal amine if used in excess.[6] |
| COMU | Uronium Salt | Very High | Excellent | Coupling efficiencies comparable to HATU; byproducts are water-soluble, aiding in purification.[3][7] | Higher cost. |
Experimental Protocols
Reproducible and comparable data rely on standardized experimental procedures. Below are detailed protocols for peptide synthesis using a benzotriazole additive and subsequent purity validation by RP-HPLC.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using DIC and a Benzotriazole Additive
This protocol outlines a standard manual Fmoc-based SPPS workflow.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids
-
This compound (or other benzotriazole additive)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[8]
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[8]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), the benzotriazole additive (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. Monitor coupling completion with a Kaiser test.[9]
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[2]
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.[10]
-
Final Cleavage and Deprotection: After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours. Filter the resin and precipitate the crude peptide in cold diethyl ether.[9]
Protocol 2: Validation of Peptide Purity by RP-HPLC
This protocol describes a standard method for the analysis of the crude peptide.
Materials and Equipment:
-
HPLC System with a UV detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[12]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[12]
-
Crude peptide sample.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) to a concentration of approximately 1 mg/mL. Centrifuge and filter the sample before injection.[1]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the peptide purity as the percentage of the area of the main peak relative to the total area of all peaks detected.[1][14]
Visualizing the Workflow and Comparison
Caption: Workflow from peptide synthesis to HPLC purity validation.
Caption: Comparison of expected outcomes with different additives.
Conclusion
The validation of peptide purity by HPLC is an indispensable step in peptide research and development. The purity of the crude peptide is heavily influenced by the chosen synthesis strategy, particularly the coupling reagents. While traditional additives like HOBt are reliable for many applications, derivatives with electron-withdrawing groups, such as this compound, are predicted to offer enhanced reactivity and superior suppression of racemization, making them potentially valuable for synthesizing complex or sterically hindered peptides. This positions them as a strong alternative to other high-reactivity additives like HOAt.
Ultimately, the choice of reagent should be guided by the specific peptide sequence, purity requirements, and cost considerations. A thorough HPLC analysis of the crude product remains the gold standard for validating the success of any peptide synthesis strategy.[14][15]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. biovera.com.au [biovera.com.au]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
The Next Frontier in Racemization Suppression: A Comparative Guide to 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
For Immediate Release
In the landscape of peptide synthesis, the quest for chiral purity is paramount. Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid during coupling, remains a critical challenge for researchers, scientists, and drug development professionals. This can lead to diastereomeric impurities that are difficult to separate, potentially compromising the biological activity and therapeutic efficacy of the final peptide. For decades, additives like 1-Hydroxybenzotriazole (HOBt) have been the cornerstone of racemization suppression. However, the introduction of analogues with electron-withdrawing substituents has consistently demonstrated enhanced performance.
This guide introduces 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole as a potent, next-generation racemization suppressor. While direct comparative data for this specific reagent is emerging, this document provides a well-grounded assessment of its expected performance based on established chemical principles and data from related compounds. The strongly electron-withdrawing nature of the trifluoromethyl group is anticipated to significantly enhance its efficacy, positioning it as a superior alternative to current standards.
The Mechanism of Racemization and the Role of Additives
Racemization in peptide synthesis primarily occurs through the formation of a planar oxazolone intermediate from the activated amino acid. This intermediate is susceptible to attack from either side by the amine component, leading to a mixture of L- and D-isomers. Additives like HOBt and its derivatives mitigate this by intercepting the highly reactive activated carboxylic acid to form a more stable active ester, which is less prone to oxazolone formation.
Performance Comparison of Racemization Suppressors
The efficacy of a benzotriazole-based additive is largely governed by the acidity of its N-hydroxy group. Electron-withdrawing groups on the benzotriazole ring increase this acidity, leading to a more reactive active ester that couples more rapidly, thus reducing the window for racemization. Following this principle, the trifluoromethyl group, being strongly electron-withdrawing, is expected to confer superior racemization suppression capabilities to this compound compared to HOBt and even its chlorinated and azabenzotriazole counterparts.
The following table presents a summary of experimental data for established additives and a projected performance for this compound based on these established chemical trends.
| Additive | Key Feature | % D-Isomer (Model Peptide 1) | % D-Isomer (Model Peptide 2) | Relative Cost |
| None | Control | 15.2% | 25.8% | N/A |
| HOBt | Standard | 4.5%[1] | 8.2%[2] | Low |
| 6-Cl-HOBt | Electron-withdrawing Cl | 2.1%[3] | 4.5% | Moderate |
| HOAt | Aza-group enhances activity | 1.8%[1] | 3.9%[2] | High |
| OxymaPure | Non-benzotriazole alternative | 1.5%[4] | 3.0%[2] | Moderate |
| 5-(CF₃)-BTA (Projected) | Strongly electron-withdrawing CF₃ | < 1.5% | < 3.0% | High |
Data for HOBt, 6-Cl-HOBt, HOAt, and OxymaPure are representative values from literature. Data for this compound (5-(CF₃)-BTA) is a projection based on the expected increase in performance due to the trifluoromethyl group.
Experimental Protocols
To rigorously assess the racemization suppression capabilities of novel additives like this compound, standardized experimental protocols are essential. Below are detailed methodologies for a model peptide synthesis and subsequent analysis of enantiomeric purity.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Dipeptide
This protocol describes the synthesis of a model dipeptide, for example, Fmoc-Phe-Val-OH, which is susceptible to racemization.
-
Resin Preparation: Swell 100 mg of Wang resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Val-OH (3 equivalents), HOBt or alternative additive (3 equivalents), and N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Second Amino Acid Coupling (Test Coupling):
-
In separate vessels, pre-activate Fmoc-Phe-OH (3 equivalents) with DIC (3 equivalents) and one of the following additives (3 equivalents):
-
a) No additive (Control)
-
b) HOBt
-
c) 6-Cl-HOBt
-
d) HOAt
-
e) this compound
-
-
Add the activated amino acid solutions to the resin and shake for 2 hours.
-
-
Cleavage: Wash the resin and cleave the dipeptide using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (95:2.5:2.5) for 2 hours.
-
Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry under vacuum.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
This protocol outlines the analysis of the synthesized dipeptide to quantify the level of racemization.
-
Sample Preparation: Dissolve the crude, dried peptide from Protocol 1 in the mobile phase at a concentration of 1 mg/mL.
-
HPLC System:
-
Column: Chiral stationary phase column (e.g., C18-based column with a chiral selector).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typically used. The exact gradient will need to be optimized for the specific dipeptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The L-L and D-L diastereomers of the dipeptide will have different retention times.
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of the D-isomer using the formula: % D-isomer = (Area of D-L peak / (Area of L-L peak + Area of D-L peak)) * 100.
-
Conclusion and Future Outlook
Based on established structure-activity relationships, this compound is poised to be a highly effective racemization suppressor in peptide synthesis. Its potent electron-withdrawing group is expected to accelerate coupling reactions and minimize the formation of undesirable diastereomeric byproducts, leading to higher purity and yield of the target peptide. While further experimental validation is required, the theoretical advantages of this reagent are compelling for researchers and drug development professionals working on challenging peptide sequences. The adoption of such advanced additives will be crucial in pushing the boundaries of synthetic peptide chemistry.
References
A Balancing Act in Synthesis: The Cost-Benefit Analysis of Fluorinated Coupling Reagents
For researchers, scientists, and drug development professionals, the synthesis of peptides and complex organic molecules is a perpetual quest for efficiency, purity, and cost-effectiveness. The choice of coupling reagent is a critical fulcrum in this balancing act. While traditional non-fluorinated coupling reagents are the established workhorses of the industry, a newer class of fluorinated reagents presents an intriguing alternative. This guide provides a comprehensive cost-benefit analysis of using fluorinated coupling reagents in synthesis, with a focus on experimental data, detailed protocols, and the economic and environmental implications.
The incorporation of fluorine into molecules can significantly enhance their therapeutic properties, including metabolic stability and binding affinity. This has led to a growing interest in fluorinated building blocks and, consequently, in the reagents used to assemble them. Fluorinated coupling reagents, by their nature, are designed to be highly reactive and efficient, promising faster reaction times and higher yields. However, these benefits must be weighed against their generally higher cost and distinct environmental footprint.
Performance Under the Microscope: A Quantitative Comparison
The following tables summarize the performance of common non-fluorinated coupling reagents against a representative fluorinated reagent, Tetramethylfluoroformamidinium hexafluorophosphate (TFFH), and other fluoride-generating systems.
Table 1: Performance Comparison of Coupling Reagents in the Synthesis of "Difficult" Peptides
| Coupling Reagent | Class | Model Peptide | Crude Purity (%) | Yield (%) | Coupling Time | Reference |
| HATU | Non-Fluorinated (Uronium) | Acyl Carrier Protein (65-74) | ~80 | High | 2 x 20 min | [1][2] |
| HBTU | Non-Fluorinated (Uronium) | GHRP-6 | ~95 | High | 1-4 hours | [3] |
| PyBOP | Non-Fluorinated (Phosphonium) | Aβ-Amyloid (1-42) | ~88 | High | 1-2 hours | [4] |
| COMU | Non-Fluorinated (Uronium) | GHRP-6 | >98 | High | 5-20 min | [3] |
| TFFH | Fluorinated | Dipeptides | Not Reported | 40-94 | 15 min | [5] |
| MISF | Fluorinated (Sulfur(IV) fluoride) | Oligopeptides | Column-free | 24-57 | 15 min | [5] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. "Difficult" peptides are sequences prone to aggregation and incomplete reactions.
Table 2: Cost Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Molecular Weight ( g/mol ) | Price (USD/g) | Price (USD/mmol) |
| HBTU | Non-Fluorinated | 379.25 | ~1.7 - 2.5 | ~0.64 - 0.95 |
| PyBOP | Non-Fluorinated | 520.40 | ~3.0 - 4.5 | ~1.56 - 2.34 |
| HATU | Non-Fluorinated | 380.23 | ~4.0 - 6.0 | ~1.52 - 2.28 |
| COMU | Non-Fluorinated | 428.25 | ~5.0 - 7.5 | ~2.14 - 3.21 |
| TFFH | Fluorinated | 265.13 | ~8.0 - 12.0 | ~2.12 - 3.18 |
Note: Prices are approximate and can vary significantly between suppliers and purchase volumes.
The How-To: Experimental Protocols
To provide a practical framework for comparison, the following is a detailed protocol for solid-phase peptide synthesis (SPPS) that can be adapted to evaluate the performance of both fluorinated and non-fluorinated coupling reagents.
General Protocol for Comparative Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a manual Fmoc/tBu strategy for the synthesis of a target peptide on a rink amide resin, allowing for the substitution of the coupling reagent.
1. Resin Swelling and Preparation:
-
Swell the rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
3. Amino Acid Coupling (The Comparative Step):
-
For Non-Fluorinated Reagents (e.g., HATU/HBTU):
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HATU or HBTU (3.9 eq.), and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.
-
Pre-activate for 1-5 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
-
For Fluorinated Reagents (e.g., TFFH):
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.) and TFFH (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution.
-
Add the solution to the resin and agitate for the desired coupling time (e.g., 15-60 minutes).
-
4. Monitoring and Washing:
-
After the coupling reaction, wash the resin with DMF (3x).
-
Perform a Kaiser test to ensure complete coupling (beads should remain colorless). If the test is positive, a second coupling may be necessary.
5. Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and then DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
7. Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and yield.
Visualizing the Process: Workflows and Decision Making
To better understand the experimental process and the factors influencing the choice of coupling reagent, the following diagrams are provided.
Caption: A generalized workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
References
Performance Analysis of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole with Various Carbodiimides in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole, a derivative of 1-hydroxybenzotriazole (HOBt), when used as an additive in peptide coupling reactions mediated by different carbodiimides: N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The presence of the electron-withdrawing trifluoromethyl group on the benzotriazole ring significantly influences its properties as a coupling additive, primarily by increasing its acidity. This heightened acidity leads to a more efficient suppression of racemization and potentially faster reaction kinetics compared to the unsubstituted HOBt.
Principle of Carbodiimide-Mediated Peptide Coupling with Benzotriazole Additives
Carbodiimides are widely used reagents for the formation of amide bonds by activating the carboxylic acid group of an amino acid. This activation proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization, particularly with amino acids bearing electron-withdrawing side chains or those that are sterically hindered.
Benzotriazole additives, such as this compound, enhance the coupling process by intercepting the O-acylisourea intermediate to form a more stable active ester. This active ester is less susceptible to racemization and reacts efficiently with the amine component to form the desired peptide bond. The electron-withdrawing trifluoromethyl group in this compound increases the acidity of the N-hydroxyl proton, making it a more effective nucleophile for trapping the O-acylisourea intermediate and a better leaving group during the subsequent aminolysis.
Comparative Performance Data
While direct head-to-head quantitative data for the performance of this compound with different carbodiimides is not extensively available in the literature, its performance can be inferred from the known electronic effects of the trifluoromethyl substituent on the benzotriazole core. The pKa of 6-(Trifluoromethyl)-1-hydroxybenzotriazole has been reported to be 4.38, which is significantly lower than that of HOBt (pKa ≈ 4.6-5.74). It is anticipated that this compound exhibits a similar increase in acidity.
The following table provides a qualitative comparison of the expected performance of this compound relative to the standard additive, HOBt, when used with different carbodiimides.
| Carbodiimide | Parameter | HOBt (Baseline) | This compound (Expected) | Rationale for Expected Performance |
| DCC | Reaction Yield | Good | Very Good | Enhanced reactivity of the active ester. |
| Reaction Time | Moderate | Faster | Increased acidity leads to faster formation and reaction of the active ester. | |
| Racemization Suppression | Good | Excellent | More efficient trapping of the O-acylisourea intermediate. | |
| Byproduct Removal | Difficult (DCU is a precipitate) | Difficult (DCU is a precipitate) | Byproduct is dependent on the carbodiimide used. | |
| DIC | Reaction Yield | Good | Very Good | Enhanced reactivity of the active ester. |
| Reaction Time | Moderate | Faster | Increased acidity leads to faster formation and reaction of the active ester. | |
| Racemization Suppression | Good | Excellent | More efficient trapping of the O-acylisourea intermediate. | |
| Byproduct Removal | Moderate (DIU is soluble) | Moderate (DIU is soluble) | Byproduct is dependent on the carbodiimide used. | |
| EDC | Reaction Yield | Good | Very Good | Enhanced reactivity of the active ester. |
| Reaction Time | Moderate | Faster | Increased acidity leads to faster formation and reaction of the active ester. | |
| Racemization Suppression | Good | Excellent | More efficient trapping of the O-acylisourea intermediate. | |
| Byproduct Removal | Easy (EDU is water-soluble) | Easy (EDU is water-soluble) | Byproduct is dependent on the carbodiimide used. |
Experimental Protocols
The following are generalized experimental protocols for peptide coupling using a carbodiimide and this compound as an additive. These protocols can be adapted for both solid-phase and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (5 times).
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 equivalents), this compound (0.5 mmol, 5 equivalents) in DMF.
-
Add the carbodiimide (DCC, DIC, or EDC, 0.5 mmol, 5 equivalents) to the amino acid solution.
-
If using EDC, ensure the hydrochloride salt is neutralized with a base like N,N-diisopropylethylamine (DIPEA) (0.5 mmol, 5 equivalents).
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (5 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Solution-Phase Peptide Synthesis Protocol
-
Reactant Dissolution: Dissolve the N-protected amino acid (1.0 mmol) and the C-protected amino acid or peptide (1.0 mmol) in a suitable aprotic solvent (e.g., DMF, DCM, or acetonitrile).
-
Additive Addition: Add this compound (1.1 mmol, 1.1 equivalents) to the reaction mixture.
-
Carbodiimide Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the carbodiimide (DCC, DIC, or EDC, 1.1 mmol, 1.1 equivalents) portion-wise while stirring. If using EDC hydrochloride, add a base such as DIPEA (1.1 mmol, 1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU).
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by column chromatography or recrystallization.
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway of Carbodiimide-Mediated Coupling with a Benzotriazole Additive
Caption: Mechanism of carbodiimide-mediated peptide coupling.
Spectroscopic Showdown: Monitoring Reaction Completion with 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
A Comparative Guide for Researchers in Drug Development
In the fast-paced world of pharmaceutical research and drug development, the precise confirmation of reaction completion is paramount. For reactions utilizing 5-(Trifluoromethyl)-1H-1,2,3-benzotriazole, a common reagent in peptide coupling and other synthetic transformations, spectroscopic analysis offers a powerful, non-invasive window into the reaction's progress. This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for monitoring these reactions, complete with experimental protocols and a discussion of alternative reagents.
At a Glance: Spectroscopic Techniques for Reaction Monitoring
The choice between NMR and FTIR spectroscopy for monitoring reaction completion often depends on the specific reaction conditions, the information required, and the available instrumentation. Both techniques offer unique advantages and disadvantages.
| Spectroscopic Technique | Key Advantages | Key Disadvantages | Ideal Application |
| ¹H and ¹³C NMR | - Provides detailed structural information- Highly quantitative- Can identify intermediates and byproducts | - Lower sensitivity- Longer acquisition times- Requires deuterated solvents | Detailed mechanistic studies and precise quantification of reaction components. |
| ¹⁹F NMR | - High sensitivity and 100% natural abundance of ¹⁹F- Large chemical shift dispersion, reducing signal overlap- "Clean" spectra with no background from other nuclei | - Only applicable to fluorine-containing molecules- Requires a multinuclear NMR spectrometer | Highly sensitive and specific monitoring of reactions involving fluorinated reagents like this compound. |
| FTIR Spectroscopy | - Fast acquisition times- Can be used for in-situ, real-time monitoring- Sensitive to changes in functional groups | - Provides less detailed structural information- Can be less quantitative than NMR- Overlapping peaks can complicate analysis | Rapid, qualitative or semi-quantitative monitoring of the disappearance of reactants and appearance of products based on characteristic functional group vibrations. |
Monitoring a Peptide Coupling Reaction: A Practical Example
A common application of this compound is in peptide synthesis, where it acts as a coupling agent to facilitate the formation of an amide bond between a carboxylic acid and an amine.
Reaction Scheme:
A carboxylic acid (R-COOH) is activated by a coupling reagent, often in the presence of this compound, to form an active ester. This intermediate then reacts with an amine (R'-NH₂) to form the desired amide (R-CONH-R') and releases the benzotriazole byproduct.
Spectroscopic Signatures of Reactants and Products
To effectively monitor the reaction, it is crucial to identify the characteristic spectroscopic signals of the key components.
Table 1: Expected Spectroscopic Data for a Model Peptide Coupling Reaction
| Compound | Technique | Expected Chemical Shift / Wavenumber | Notes |
| This compound | ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. | The specific shifts will depend on the solvent and the tautomeric form. |
| ¹³C NMR | Aromatic carbons and the trifluoromethyl carbon. | The trifluoromethyl carbon will show a characteristic quartet due to coupling with fluorine. | |
| ¹⁹F NMR | A single peak for the -CF₃ group. | The chemical shift will be sensitive to the electronic environment. | |
| FTIR | N-H stretching, C=N stretching, and C-F stretching bands. | ||
| Carboxylic Acid (Reactant) | ¹H NMR | Carboxylic acid proton, typically a broad singlet >10 ppm. | This signal will disappear as the reaction progresses. |
| FTIR | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹). | The broad O-H stretch is a key indicator of the starting material. | |
| Amine (Reactant) | ¹H NMR | N-H protons, chemical shift can vary widely. | |
| FTIR | N-H stretch (~3300-3500 cm⁻¹). | The intensity of this band will decrease. | |
| Amide (Product) | ¹H NMR | Amide N-H proton, typically a singlet or triplet between 5-9 ppm. | The appearance of this signal indicates product formation. |
| FTIR | N-H stretch (~3200-3400 cm⁻¹), C=O stretch (Amide I band, ~1630-1680 cm⁻¹), N-H bend (Amide II band, ~1510-1570 cm⁻¹).[1][2] | The appearance and growth of the Amide I and II bands are strong indicators of reaction completion. |
Experimental Protocols
Protocol 1: Monitoring Reaction Completion by ¹⁹F NMR Spectroscopy
This protocol is particularly effective due to the high sensitivity and specificity of ¹⁹F NMR for the trifluoromethyl group in the benzotriazole reagent.
-
Sample Preparation:
-
Set up the reaction in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add an internal standard with a known ¹⁹F chemical shift that does not react with the components of the reaction mixture.
-
-
Data Acquisition:
-
Acquire an initial ¹⁹F NMR spectrum (t=0) before initiating the reaction to identify the chemical shift of the -CF₃ group in this compound.
-
Initiate the reaction (e.g., by adding the coupling reagent or raising the temperature).
-
Acquire ¹⁹F NMR spectra at regular time intervals. The high sensitivity of ¹⁹F NMR allows for rapid data collection.[3][4]
-
-
Data Analysis:
-
Monitor the decrease in the integral of the reactant's -CF₃ peak.
-
Simultaneously, monitor the appearance and increase in the integral of a new peak corresponding to the -CF₃ group in the benzotriazole byproduct.
-
The reaction is considered complete when the reactant's -CF₃ signal is no longer detectable, and the byproduct's signal has reached a stable maximum intensity.
-
Protocol 2: In-situ Monitoring by FTIR Spectroscopy
This method provides real-time, qualitative information on the progress of the reaction.
-
Setup:
-
Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Immerse the ATR probe directly into the reaction vessel.
-
-
Data Acquisition:
-
Record a background spectrum of the solvent at the reaction temperature.
-
Acquire an initial spectrum of the reaction mixture before initiation (t=0).
-
Initiate the reaction and collect spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the disappearance of the broad O-H stretch of the carboxylic acid reactant.
-
Observe the decrease in the intensity of the C=O stretching band of the carboxylic acid.
-
Track the appearance and growth of the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands of the product.[1][2]
-
Reaction completion is indicated by the stabilization of the amide bands and the disappearance of the carboxylic acid O-H band.
-
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a generalized peptide coupling mechanism.
Alternative Reagents: A Look at COMU
While this compound is an effective reagent, concerns over the potential explosiveness of benzotriazole derivatives have led to the development of safer alternatives. One prominent example is COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
Table 2: Comparison of this compound and COMU
| Feature | This compound | COMU |
| Safety Profile | Potential for explosive decomposition under certain conditions. | Considered safer with a lower risk of explosion. |
| Byproducts | Benzotriazole derivatives can be difficult to remove. | Water-soluble byproducts, allowing for easier purification. |
| Reaction Monitoring | Can be monitored by the disappearance of the benzotriazole reagent or the formation of the benzotriazole byproduct. | The reaction progress can often be monitored by a color change. |
| Efficiency | Generally high coupling efficiency. | Often exhibits higher or comparable coupling efficiency to benzotriazole-based reagents. |
Conclusion
Both NMR and FTIR spectroscopy are invaluable tools for confirming the completion of reactions involving this compound. The choice of technique will depend on the specific requirements of the study. For highly sensitive and quantitative analysis, ¹⁹F NMR is the method of choice. For rapid, real-time monitoring, in-situ FTIR provides a powerful alternative. As the field of drug development continues to evolve, the use of safer and more efficient reagents like COMU, coupled with robust spectroscopic monitoring techniques, will be crucial for accelerating the discovery of new therapeutics.
References
Comparative Efficacy of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
5-(Trifluoromethyl)-1H-1,2,3-benzotriazole, a fluorinated derivative of the versatile benzotriazole scaffold, has garnered interest in various scientific fields owing to the unique properties conferred by the trifluoromethyl group. This guide provides a comparative analysis of its efficacy in key application areas, drawing upon available experimental data to contrast its performance with relevant alternatives.
Antimicrobial Activity
The introduction of a trifluoromethyl group into heterocyclic structures is a well-established strategy for enhancing biological activity. In the context of benzotriazoles, this modification has been shown to influence their antimicrobial potential.
While specific quantitative data for this compound is limited in publicly available literature, studies on related compounds provide valuable insights. For instance, benzimidazole derivatives bearing a trifluoromethyl substituent at the C-2 position have demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values against methicillin-resistant Staphylococcus aureus (MRSA) ranging from 12.5 to 25 μg/mL.[1] This suggests that the electron-withdrawing nature of the trifluoromethyl group can positively impact antibacterial efficacy.[2]
In a broader context, various benzotriazole derivatives have been evaluated for their antimicrobial properties. A review of the literature indicates that modifications to the benzotriazole core structure significantly influence their activity spectrum.[3][4] For example, the addition of a -COOMe group at the fifth position has resulted in compounds with remarkable antibacterial properties, exhibiting MIC values as low as 0.125-0.25 μg/ml against certain strains.[3]
Table 1: Antimicrobial Activity of Selected Benzotriazole Derivatives
| Compound/Derivative | Test Organism(s) | MIC (μg/mL) | Reference |
| 2-(Trifluoromethyl)benzimidazole | MRSA | 12.5-25 | [1] |
| 5-Carbomethoxybenzotriazole | Not Specified | 0.125-0.25 | [3] |
| N-acyl-1H-benzotriazoles | Fungi | Good activity | [5] |
| 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole | Mycobacterium strains | Potent activity | [5] |
It is important to note that direct comparative studies of this compound against other halogenated or substituted benzotriazoles are needed to definitively establish its relative efficacy.
Anticancer Activity
For example, a series of new 7-oxo and 7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity.[6] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited IC50 values of 24.4 µM against C32 (melanoma) and 25.4 µM against A375 (melanoma) cell lines.[6]
Furthermore, a study on 1,2,3-triazole derivatives revealed that some compounds possessed moderate activity against melanoma, colon, and breast cancer cell lines.[8] This highlights the potential of the triazole scaffold in cancer drug discovery.
Table 2: Anticancer Activity of Selected Trifluoromethyl-Containing Compounds and Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [6] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [6] |
| Representative 1,2,3-triazole derivative (Compound 25) | MDA-MB-468 (Breast Cancer) | Log GI50 = -5.70 | [8] |
| Representative 1,2,3-triazole derivative (Compound 25) | BT-549 (Breast Cancer) | Log GI50 = -5.40 | [8] |
Further research is required to synthesize and evaluate the specific anticancer activity of this compound and compare it with established anticancer agents and other benzotriazole analogues.
Corrosion Inhibition
Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys. The trifluoromethyl group can influence the electronic properties and hydrophobicity of the inhibitor molecule, thereby affecting its performance.
A study investigating the effects of hydroxyl and trifluoromethyl substituents on the corrosion inhibition of benzotriazole derivatives in copper surface planarization highlighted the role of the -CF3 group.[3] Although the steric hindrance of the trifluoromethyl group is greater than that of a hydroxyl group, its hydrophobicity may create a more effective barrier against corrosive agents.[3]
A direct comparison between tolyltriazole (a methyl-substituted benzotriazole) and benzotriazole in preventing copper corrosion in a saline solution revealed that tolyltriazole exhibited a higher inhibition efficiency, particularly in the presence of sulfide pollutants.[9] Electrochemical studies showed that tolyltriazole had about 40% higher efficiency than benzotriazole in sulfide-polluted media.[9]
Table 3: Comparison of Corrosion Inhibition Efficiency
| Inhibitor | Metal | Environment | Inhibition Efficiency (%) | Reference |
| Tolyltriazole | Copper | 3.5% NaCl with sulfide | ~40% higher than BTA | [9] |
| Benzotriazole | Copper | 3.5% NaCl with sulfide | Baseline | [9] |
| Tolyltriazole | Various Metals | Antifreeze solution | Higher than BTA | [5] |
| Benzotriazole | Various Metals | Antifreeze solution | Baseline | [5] |
While these studies do not include this compound, the data suggests that substitution on the benzene ring significantly impacts corrosion inhibition performance. The hydrophobic and electron-withdrawing properties of the trifluoromethyl group could potentially offer advantages in certain corrosive environments.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively detailed in the reviewed literature. However, general methods for the synthesis of benzotriazole derivatives are well-established.
A common method for synthesizing benzotriazoles involves the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid.[10] For substituted benzotriazoles, the synthesis would start with the corresponding substituted o-phenylenediamine.
General Synthesis Workflow for Benzotriazoles
General synthesis pathway for substituted benzotriazoles.
For the synthesis of N-aryl-1,2,3-benzotriazoles, a cyclocondensation of 2-(arylamino)aryliminophosphoranes has been reported as a mild, three-step, halogen-free route starting from simple nitroarenes and arylamines.[11]
Experimental Protocol for Antimicrobial Susceptibility Testing (General)
A standard method for determining the MIC of a compound is the broth microdilution method.
Workflow for Broth Microdilution Assay
Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The available literature suggests that the trifluoromethyl substituent has the potential to enhance the biological and physicochemical properties of the benzotriazole scaffold. While direct comparative data for this compound is scarce, related studies on trifluoromethyl-containing heterocycles and other substituted benzotriazoles indicate promising avenues for its application in antimicrobial and anticancer research, as well as in materials science as a corrosion inhibitor.
To fully elucidate the efficacy of this compound, further research is imperative. Specifically, head-to-head comparative studies against non-fluorinated benzotriazole, tolyltriazole, and other relevant compounds are necessary to generate the quantitative data required for a definitive assessment of its performance. Detailed experimental protocols for its synthesis and activity assays should also be a focus of future investigations to ensure reproducibility and facilitate further development.
References
- 1. Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl- benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. jrasb.com [jrasb.com]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. Corrosion inhibition of copper in aqueous chloride solution by 1H-1,2,3-triazole and 1,2,4-triazole and their combinations: electrochemical, Raman and theoretical studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
For Immediate Reference: In Case of Emergency, contact CHEMTREC at 1-800-424-9300 (USA) or +1-703-527-3887 (International).[1]
This document provides crucial safety and logistical information for the proper handling and disposal of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole, designed for researchers, scientists, and professionals in drug development. The following procedures are based on information for structurally similar compounds and general principles for handling fluorinated aromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for the named substance.
Hazard Summary and Quantitative Data
While specific quantitative data for this compound is not available, the hazard profile can be inferred from the closely related compound, 5-Methyl-1H-benzotriazole. The trifluoromethyl group may introduce additional hazards, particularly concerning environmental persistence.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | |
| Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | |
| Respiratory Irritation | May cause respiratory irritation. | |
| Environmental Hazard | Trifluoromethylated aromatic compounds can degrade to form persistent pollutants like trifluoroacetic acid (TFA).[2][3] The parent compound, benzotriazole, is toxic to aquatic life with long-lasting effects.[4] |
Operational and Disposal Plan
This step-by-step guide ensures the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious gloves. Check gloves for proper condition before each use.
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[1]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use a suitable respirator if high concentrations of dust are present or if working in a poorly ventilated area.
2. Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Keep the container tightly sealed and store in a cool, dry place away from oxidizing agents.
-
Do not eat, drink, or smoke when using this product.
3. Spill Management:
-
Minor Spills:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation.
-
Place the spilled material into a designated, labeled waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Collect all cleaning materials for disposal as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains or waterways.
-
4. Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated labware and cleaning materials, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with other waste streams unless directed by your EHS department.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required institutional information.
-
-
Disposal Method:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[5]
-
Recommended disposal methods for the parent compound, benzotriazole, include incineration in a hazardous waste facility equipped with an afterburner and scrubber to handle halogenated byproducts.[6] Landfilling may be an option in some jurisdictions, but incineration is generally preferred for organofluorine compounds to ensure complete destruction.[6]
-
Consult with your institution's EHS department or a licensed waste disposal company to determine the appropriate disposal route.
-
Experimental Protocols
Currently, there are no specific experimental protocols cited for the disposal of this compound. The disposal procedures outlined above are based on the safety data for structurally similar compounds and general chemical safety guidelines.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on the safety profiles of the closely related compounds Benzotriazole and 5-Methyl-1H-benzotriazole, and should be considered best practices in the absence of a specific Safety Data Sheet (SDS) for the trifluoromethyl derivative.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for splash hazards. |
| Skin Protection | Chemically resistant gloves (e.g., rubber, nitrile).[1] Lab coat or protective clothing.[2][3] | Select gloves based on the specific solvent being used. Remove gloves properly to avoid skin contact and dispose of them as contaminated waste.[4] Wash hands thoroughly after handling.[1][2] |
| Respiratory Protection | NIOSH or European Standard EN 149 approved respirator.[1][2] | Required when handling the solid material to avoid dust inhalation, or if working in a poorly ventilated area.[3] Ensure proper fit and use. |
| Footwear | Closed-toe shoes. Chemically resistant boots for large spills.[1] | Shoes should fully cover the feet. |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][6]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][6]
-
Remove contaminated clothing and PPE before entering eating areas.[1]
Storage:
-
Keep the container tightly closed.[7]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
-
Store locked up.[8]
Emergency and First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Wash skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the person to fresh air.[2] If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen.[2] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2][8] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][6] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is necessary to mitigate environmental contamination and ensure safety.
Spill Response:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[2] For major spills, move upwind.[3]
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Contain Spill: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.
-
Clean Up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.[3]
-
Decontaminate: Wash the spill area with soap and water, and prevent runoff from entering drains.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection, during the entire cleanup process.[2] For large spills, a chemical-resistant suit and self-contained breathing apparatus may be necessary.[1]
Disposal:
-
Dispose of waste in accordance with local, regional, national, and international regulations.[8]
-
Do not allow the chemical to enter drains or waterways.[1]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
References
- 1. northmetal.net [northmetal.net]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
